Technical Documentation Center

Methyl 2-[(2,2-difluoroethyl)amino]acetate hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Methyl 2-[(2,2-difluoroethyl)amino]acetate hydrochloride
  • CAS: 1803591-12-9

Core Science & Biosynthesis

Foundational

Advanced Technical Guide: Methyl 2-[(2,2-difluoroethyl)amino]acetate hydrochloride (CAS 1803591-12-9) in Rational Drug Design

Executive Summary & Strategic Rationale In modern medicinal chemistry, the strategic incorporation of fluorine is a cornerstone of lead optimization. Methyl 2-[(2,2-difluoroethyl)amino]acetate hydrochloride (CAS Registry...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Rationale

In modern medicinal chemistry, the strategic incorporation of fluorine is a cornerstone of lead optimization. Methyl 2-[(2,2-difluoroethyl)amino]acetate hydrochloride (CAS Registry Number: 1803591-12-9) is a highly specialized, bifunctional building block designed to seamlessly introduce a gem-difluoroethyl motif into complex active pharmaceutical ingredients (APIs).

As an application scientist who has guided numerous optimization campaigns, I emphasize that selecting this specific synthon is rarely arbitrary. The causality behind utilizing a 2,2-difluoroethylamino group—rather than a standard ethylamino or trifluoroethylamino analog—lies in its precise ability to fine-tune the basicity (pKa) of the amine, optimize the distribution coefficient (logD), and sterically shield the N-C bond from cytochrome P450-mediated oxidative dealkylation [3].

Physicochemical Profiling & Data Presentation

Understanding the baseline metrics of this compound is critical for downstream synthetic planning. The hydrochloride salt form is specifically chosen to ensure bench stability, mitigate the hygroscopic nature of the free amine, and prevent premature cyclization or degradation.

Table 1: Core Physicochemical Properties
PropertyValueClinical/Synthetic Relevance
CAS Registry Number 1803591-12-9Unique identifier for regulatory and procurement tracking.
Molecular Formula C5H10ClF2NO2Highlights the presence of the HCl salt and gem-difluoro motif.
Molecular Weight 189.59 g/mol Low molecular weight ensures high atom economy in coupling steps.
MDL Number MFCD28125101Structural database cross-referencing.
Physical State Solid (Crystalline Powder)Ensures accurate stoichiometric weighing and long-term stability.
The Causality of Fluorination on Pharmacokinetics

The strong inductive electron-withdrawing effect (-I effect) of the gem-difluoro group fundamentally alters the molecule's behavior. A standard secondary aliphatic amine typically exhibits a pKa of ~9.5–10.5, rendering it almost entirely protonated at physiological pH (7.4). By incorporating the 2,2-difluoroethyl moiety, the pKa is depressed by approximately 2.0 to 2.5 units.

Why does this matter? A lower pKa increases the fraction of the un-ionized (neutral) species in systemic circulation, which directly translates to enhanced passive membrane permeability and improved oral bioavailability. Furthermore, the highly polarized but poorly polarizable C-F bonds optimize lipophilicity without adding the excessive hydrophobic bulk that often leads to off-target toxicity.

PK_Logic A Gem-Difluoro Motif B Inductive Electron Withdrawal (-I) A->B E Steric Shielding of N-C Bond A->E C Reduced Amine pKa B->C D Optimized Lipophilicity (logD) B->D F Enhanced Metabolic Stability C->F D->F E->F

Caption: Mechanistic pathway of gem-difluoro incorporation on pharmacokinetic parameters.

Self-Validating Synthetic Workflow

To ensure high scientific integrity, the following protocol for synthesizing and isolating Methyl 2-[(2,2-difluoroethyl)amino]acetate hydrochloride is designed as a self-validating system . Every step includes a specific mechanistic rationale and an analytical checkpoint to prevent the propagation of errors.

Step-by-Step Methodology

Step 1: N-Alkylation (Free Base Generation)

  • Procedure: In a flame-dried round-bottom flask under an argon atmosphere, suspend 2,2-difluoroethylamine (1.0 equiv) and anhydrous potassium carbonate (K₂CO₃, 2.0 equiv) in anhydrous acetonitrile (MeCN). Slowly add methyl bromoacetate (1.05 equiv) dropwise at 0°C. Stir the reaction at room temperature for 12 hours.

  • Causality: K₂CO₃ is selected as a mild, heterogeneous base. It is strong enough to neutralize the generated HBr (driving the reaction forward) but weak enough to prevent the base-catalyzed hydrolysis of the methyl ester. MeCN provides an optimal polar aprotic environment for the SN2 displacement.

  • Validation Checkpoint: Perform TLC (Hexane:EtOAc 3:1). The disappearance of the UV-active methyl bromoacetate spot and the emergence of a new ninhydrin-active spot confirms the formation of the secondary amine.

Step 2: Workup and Purification

  • Procedure: Filter the reaction mixture through a Celite pad to remove inorganic salts. Concentrate the filtrate in vacuo. Partition the residue between ethyl acetate (EtOAc) and cold water. Extract the aqueous layer twice with EtOAc, dry the combined organic layers over Na₂SO₄, and concentrate.

  • Causality: The aqueous wash removes any unreacted water-soluble amine and residual inorganic salts. Keeping the water cold minimizes the risk of ester hydrolysis.

Step 3: Hydrochloride Salt Precipitation

  • Procedure: Dissolve the crude free base in anhydrous diethyl ether. Cool the solution to 0°C in an ice bath. Slowly add a stoichiometric amount of 1.0 M HCl in diethyl ether. Stir for 30 minutes, then filter the resulting white precipitate under a nitrogen blanket. Wash with cold ether and dry under high vacuum.

  • Causality: Utilizing anhydrous HCl in ether prevents water-mediated degradation of the ester. The low temperature decreases the solubility of the hydrochloride salt, maximizing the precipitation yield and driving the purity profile upward.

  • Validation Checkpoint: ¹H NMR (D₂O) must show a distinct triplet of triplets at ~5.8 ppm corresponding to the -CF₂H proton, and LC-MS must confirm the free base exact mass [M+H]⁺ at m/z 154.

Synthesis A 2,2-Difluoroethylamine C N-Alkylation (K2CO3, MeCN) A->C B Methyl Bromoacetate B->C D Free Base Intermediate C->D E Anhydrous HCl Addition (0°C) D->E F Target Hydrochloride CAS: 1803591-12-9 E->F

Caption: Synthetic workflow for CAS 1803591-12-9 with self-validating isolation steps.

Applications in Advanced Drug Development

The utility of Methyl 2-[(2,2-difluoroethyl)amino]acetate hydrochloride extends far beyond basic building blocks. It is frequently utilized in the synthesis of complex peptidomimetics and heterocyclic scaffolds.

For instance, in the development of advanced benzamide derivatives targeting cancer invasion and metastasis [4], the difluoroethylamino motif is grafted onto piperidine or pyrrolidine rings. The ester moiety of CAS 1803591-12-9 serves as a highly reactive handle for subsequent amidation or saponification, allowing medicinal chemists to rapidly generate libraries of analogs for Structure-Activity Relationship (SAR) studies. By starting with the pre-formed, highly pure hydrochloride salt, researchers bypass the volatility and instability of the free amine, ensuring reproducible yields in automated parallel synthesis environments [2].

References

  • American Elements. "Methyl 2-[(2,2-difluoroethyl)amino]acetate hydrochloride | CAS 1803591-12-9." American Elements Catalog.
  • Sigma-Aldrich. "Methyl glycinate hydrochloride derivatives and pricing." Sigma-Aldrich Life Science.
  • Journal of Medicinal Chemistry. "Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs." ACS Publications.
  • European Patent Office. "BENZAMIDE DERIVATIVE - Patent 2842939." EPO.
Exploratory

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of Methyl 2-[(2,2-difluoroethyl)amino]acetate hydrochloride

Executive Summary In modern drug discovery, the strategic incorporation of fluorine is a cornerstone technique for modulating pharmacokinetics, metabolic stability, and target binding affinity. Methyl 2-[(2,2-difluoroeth...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the strategic incorporation of fluorine is a cornerstone technique for modulating pharmacokinetics, metabolic stability, and target binding affinity. Methyl 2-[(2,2-difluoroethyl)amino]acetate hydrochloride (CAS: 1803591-12-9) is a highly specialized, bifunctional building block designed for the synthesis of advanced peptidomimetics and small-molecule therapeutics.

Unlike standard glycine derivatives, this molecule features a gem-difluoroethyl group on the secondary amine. As an application scientist, I frequently recommend this synthon when a project requires the structural flexibility of an amino acid but demands enhanced lipophilicity and resistance to N-dealkylation. This guide deconstructs the physicochemical properties of this compound, explains the causality behind its specific salt and ester forms, and provides field-proven synthetic protocols for its integration into drug discovery pipelines.

Physicochemical Profiling & Structural Causality

To effectively utilize this building block, one must understand how its structural components dictate its macroscopic properties and reactivity. The data below summarizes the core specifications.

Quantitative Data Summary
PropertyValueCausality / Significance in Drug Design
CAS Number 1803591-12-9Unique identifier for procurement and literature verification.
Molecular Formula C₅H₁₀ClF₂NO₂Represents the hydrochloride salt of the methyl ester.
Molecular Weight 189.59 g/mol Low molecular weight ensures downstream elaboration will not easily exceed Lipinski’s Rule of 5 limits.
Physical State Crystalline SolidThe HCl salt ensures a stable, free-flowing solid. Free base secondary amino esters are highly prone to intermolecular self-condensation (forming diketopiperazines). The salt traps the amine as an unreactive ammonium species, guaranteeing shelf stability.
Amine pKₐ ~7.3 (Predicted)Significantly lower than standard aliphatic amines (~10.5). The strong inductive electron-withdrawing effect of the gem-difluoro group reduces basicity, which enhances membrane permeability and oral bioavailability[1].
The Bioisosteric Power of the 2,2-Difluoroethyl Group

The addition of the 2,2-difluoroethyl moiety is not merely a structural variation; it is a calculated bioisosteric intervention.

  • Metabolic Shielding: Cytochrome P450 enzymes typically target electron-rich N-alkyl groups for oxidative dealkylation. The electron-withdrawing fluorines deactivate the adjacent carbon, creating a robust metabolic shield.

  • Lipophilicity (LogD): The highly polarized yet hydrophobic C-F bonds increase the overall lipophilicity of the molecule, driving better partitioning into lipid bilayers.

FluorineEffect Core 2,2-Difluoroethyl Motif Bioisosteric Core P1 Amine pKa Reduction (~7.3 vs ~10.5) Core->P1 Inductive EWG effect P2 Lipophilicity (LogD) Enhancement Core->P2 Fluorine hydrophobicity P3 Metabolic Stability (Blocks N-dealkylation) Core->P3 C-F bond strength P4 Conformational Bias (Gauche Effect) Core->P4 Stereoelectronic control

Figure 1: Physicochemical property enhancements imparted by the 2,2-difluoroethyl moiety.

Experimental Workflows: A Self-Validating Protocol System

The primary synthetic utility of Methyl 2-[(2,2-difluoroethyl)amino]acetate hydrochloride lies in its ability to undergo N-acylation followed by ester saponification. However, the exact properties that make it a great drug core (reduced basicity/nucleophilicity) make it challenging to couple using standard methods.

Protocol 1: HATU-Mediated Amide Coupling

Objective: Form an amide bond between a generic carboxylic acid (R-COOH) and the deactivated secondary amine. Causality Check: Because the difluoroethyl group reduces the nucleophilicity of the amine, standard carbodiimides (like EDC or DCC) often result in sluggish kinetics and poor yields. HATU is mandated here because it generates a highly reactive HOAt ester, which is electrophilic enough to drive the reaction with deactivated amines forward.

  • Step 1: Free Base Generation. Suspend Methyl 2-[(2,2-difluoroethyl)amino]acetate hydrochloride (1.0 eq) and the target carboxylic acid (1.05 eq) in anhydrous DMF (0.2 M). Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq).

    • Expert Insight: 1.0 eq of DIPEA is consumed immediately to neutralize the HCl salt. The excess ensures the reaction environment remains basic, preventing protonation of the weakly basic amine and catalyzing the coupling.

  • Step 2: Activation. Cool the reaction vessel to 0 °C. Add HATU (1.1 eq) portion-wise.

    • Expert Insight: Cooling minimizes the risk of epimerization if the carboxylic acid contains an α-chiral center, and it safely controls the exothermic activation step.

  • Step 3: Coupling & Self-Validation. Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor via LC-MS.

    • Validation: The reaction is complete when the mass corresponding to the free base (m/z 154 [M+H]⁺) disappears, replaced by the desired product mass.

  • Step 4: Workup. Quench with saturated aqueous NaHCO₃. Extract with EtOAc. Wash the organic layer strictly with 5% aqueous LiCl (to remove residual DMF), followed by brine. Dry over Na₂SO₄, concentrate, and purify via flash chromatography.

Protocol 2: Mild Saponification of the N-Acylated Methyl Ester

Objective: Cleave the methyl ester to reveal the free carboxylic acid for subsequent peptide chain elongation or biological assaying.

  • Step 1: Solvation. Dissolve the N-acylated intermediate in a 3:1:1 mixture of THF:MeOH:H₂O (0.1 M).

    • Expert Insight: This ternary solvent system is critical. It ensures complete solubility of the lipophilic organic intermediate (via THF/MeOH) while providing the aqueous environment necessary to solvate the hydroxide nucleophile.

  • Step 2: Saponification. Add Lithium Hydroxide monohydrate (LiOH·H₂O) (2.0 eq) at 0 °C.

    • Causality Check: LiOH is explicitly chosen over NaOH or KOH because it is a milder base. This drastically reduces the risk of racemization at adjacent chiral centers or unintended cleavage of the newly formed amide bond.

  • Step 3: Monitoring. Stir at room temperature for 1–2 hours. Monitor by TLC (stain with bromocresol green; the product will appear as a bright yellow spot against a blue background, indicating a free acid).

  • Step 4: Isolation & Self-Validation. Evaporate the volatile organic solvents under reduced pressure. Dilute the remaining aqueous phase with water and acidify to pH 2–3 using 1M HCl.

    • Validation: The target carboxylic acid will either precipitate as a white solid or become extractable into EtOAc. The acidification ensures the carboxylate is fully protonated, forcing it into the organic phase during extraction.

Workflow A Methyl 2-[(2,2-difluoroethyl) amino]acetate HCl B Free Base Generation (DIPEA, DMF) A->B Base addition C Amide Coupling (R-COOH, HATU) B->C Acylation D Acylated Ester Intermediate C->D C-N bond formation E Ester Saponification (LiOH, THF/H2O) D->E Hydrolysis F Target Acid Peptidomimetic E->F Acidification

Figure 2: Synthetic workflow for HATU-mediated amide coupling and saponification.

Conclusion

Methyl 2-[(2,2-difluoroethyl)amino]acetate hydrochloride is a prime example of how precise atomic substitutions—specifically the introduction of a gem-difluoro group—can fundamentally alter the trajectory of a drug discovery program. By understanding the causality behind its reduced nucleophilicity and enhanced lipophilicity, researchers can bypass common synthetic pitfalls (e.g., failed couplings with weak activators) and successfully integrate this motif to achieve superior pharmacokinetic profiles.

References

  • PubChem. "2,2-Difluoroethanamine - Compound Summary (CID 136274)". National Center for Biotechnology Information.[Link] (Accessed April 2026).

  • Accela ChemBio. "methyl 2-[(2,2-difluoroethyl)amino]acetate hydrochloride (CAS: 1803591-12-9)". AccelaChem Product Specifications.[Link] (Accessed April 2026).

Sources

Foundational

Advanced Safety Data and Application Whitepaper: Methyl 2-[(2,2-difluoroethyl)amino]acetate hydrochloride

Executive Summary Methyl 2-[(2,2-difluoroethyl)amino]acetate hydrochloride (CAS: 1803591-12-9) is a highly specialized fluorinated building block utilized extensively in modern medicinal chemistry[1]. While a standard Sa...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 2-[(2,2-difluoroethyl)amino]acetate hydrochloride (CAS: 1803591-12-9) is a highly specialized fluorinated building block utilized extensively in modern medicinal chemistry[1]. While a standard Safety Data Sheet (SDS) categorizes this compound under general irritants and acute oral toxicants[1], this whitepaper transcends basic regulatory compliance. Designed for researchers and drug development professionals, this guide provides a mechanistic understanding of the compound's handling, its unique pharmacokinetic utility as a bioisostere, and field-proven, self-validating protocols for its integration into active pharmaceutical ingredients (APIs).

Physicochemical Profiling & Mechanistic Hazards

To safely and effectively manipulate this building block, one must understand the interplay between its functional groups. The compound is a hydrochloride salt of a secondary amine, tethered to both a methyl ester and an electron-withdrawing 2,2-difluoroethyl group.

Quantitative Data Summary
PropertyValue
Chemical Name Methyl 2-[(2,2-difluoroethyl)amino]acetate hydrochloride
CAS Number 1803591-12-9
Molecular Formula C5H10ClF2NO2
Molecular Weight 189.59 g/mol
Appearance White to off-white powder
Storage Temperature 4 °C (Hygroscopic)
GHS Signal Word Warning
Hazard Statements H302, H315, H319, H335
Mechanistic Hazard Analysis

The hazards associated with this compound are directly linked to its chemical structure and salt form[1]:

  • H315 (Skin Irritation) & H319 (Eye Irritation): The hydrochloride salt inherently lowers the pH upon contact with ambient moisture or physiological fluids (sweat, tears), leading to localized acidic irritation[1].

  • H335 (Respiratory Irritation): As a fine powder, inhalation exposes the sensitive respiratory mucosa to the acidic salt, triggering inflammation[1].

  • Hygroscopicity & Degradation: If not stored at 4 °C under inert gas, ambient moisture can drive the hydrolysis of the methyl ester, compromising the reagent's purity and generating unwanted acidic byproducts.

The 2,2-Difluoroethyl Group in Drug Development

Why incorporate the 2,2-difluoroethyl motif? In medicinal chemistry, the 2,2-difluoroethyl group (-CH2CF2H) occupies a unique niche as a lipophilic hydrogen-bond donor[2].

  • Bioisosterism & Target Affinity: It serves as a stable bioisostere for alcohols, thiols, and ethers[2][3]. The strong electron-withdrawing nature of the fluorine atoms increases the acidity of the adjacent CF2H proton, allowing it to engage in hydrogen bonding with target proteins, thereby enhancing target affinity[2].

  • Metabolic Stability: Unlike standard alkyl or ether groups, which are rapidly oxidized by Cytochrome P450 enzymes, the robust C-F bonds provide significant steric and electronic shielding[3]. This prevents rapid metabolic clearance, prolonging the drug's half-life and improving its overall pharmacokinetic profile[4].

PKAdvantage A Standard Alkyl/Ether Group (e.g., Ethyl or Methoxy) B Cytochrome P450 Metabolism (Rapid Oxidation) A->B C Short Half-Life & High Clearance B->C D 2,2-Difluoroethyl Bioisostere (-CH2CF2H) E Steric Shielding & C-F Bond Strength (Metabolic Resistance) D->E F Lipophilic H-Bond Donor (Target Affinity) D->F G Prolonged Half-Life & Efficacy E->G F->G

Metabolic stability and target affinity pathways of the 2,2-difluoroethyl bioisostere.

Self-Validating Experimental Protocols

The following protocols are designed with built-in validation checkpoints to ensure safety and synthetic success.

Protocol A: Safe Handling and Free-Basing (Neutralization)

Objective: To safely transition the stable HCl salt into a reactive secondary amine for downstream coupling.

  • Equilibration (Causality): Remove the vial from 4 °C storage and place it in a desiccator to warm to room temperature for 30 minutes. Why: Opening a cold vial causes immediate condensation of atmospheric moisture, which can hydrolyze the methyl ester.

  • Weighing (Safety): Weigh the required mass in a certified fume hood wearing nitrile gloves, safety goggles, and an N95/P100 particulate respirator to mitigate H315/H319/H335 risks[1].

  • Dissolution & Neutralization: Dissolve the powder in anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF). Add 1.5 equivalents of N,N-Diisopropylethylamine (DIPEA). Why: DIPEA is a sterically hindered, non-nucleophilic base that efficiently scavenges the HCl without competing in downstream reactions.

  • System Validation: Spot 1 µL of the reaction mixture onto a dampened pH indicator strip. A pH reading of 8–9 confirms complete neutralization. If the pH is <7, the amine remains protonated and unreactive; add DIPEA in 0.1 eq increments until validated.

HandlingWorkflow N1 Methyl 2-[(2,2-difluoroethyl)amino]acetate HCl Storage at 4 °C N2 Equilibrate to Room Temp (Prevent Condensation) N1->N2 N3 Weighing in Fume Hood (PPE: Gloves, Goggles, Mask) N2->N3 N4 Dissolution in Dry Solvent (e.g., DCM or DMF) N3->N4 N7 Hazard: H315/H319/H335 Irritation Risk N3->N7 Exposure Risk N5 Addition of Base (e.g., DIPEA) (Neutralize HCl Salt) N4->N5 N6 Proceed to Coupling/Alkylation N5->N6

Workflow for safe handling and free-basing of Methyl 2-[(2,2-difluoroethyl)amino]acetate HCl.

Protocol B: Amide Coupling Workflow

Objective: Couple the free-based difluoroethyl amine to an N-protected amino acid.

  • Pre-Activation: In a separate flask, dissolve the carboxylic acid partner (1.0 eq) in anhydrous DMF. Add HATU (1.1 eq) and DIPEA (2.0 eq). Stir for 5 minutes. Why: The secondary amine of our building block is electronically deactivated by the adjacent difluoroethyl group. Pre-forming the highly reactive OAt ester is critical to overcome this kinetic barrier.

  • Coupling: Dropwise add the neutralized solution from Protocol A to the activated acid. Stir at room temperature for 2-4 hours.

  • System Validation: Monitor the reaction via LC-MS. The protocol is validated when the peak corresponding to the free amine (m/z ~154 [M+H]+) disappears, and the desired product mass emerges.

References

  • Title: Methyl 2-[(2,2-difluoroethyl)
  • Source: Thieme Connect (Chem. Int. Ed. 2024)
  • Title: 2,2-Difluoroethylation of heteroatom nucleophiles via a hypervalent iodine strategy Source: ChemRxiv URL
  • Source: ACS Publications (Journal of Medicinal Chemistry)

Sources

Exploratory

Crystal structure analysis of fluorinated amino acetate hydrochlorides

An in-depth technical analysis of the crystallographic behavior of fluorinated amino acetate hydrochlorides requires a fundamental understanding of both supramolecular chemistry and X-ray diffraction physics. As a Senior...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis of the crystallographic behavior of fluorinated amino acetate hydrochlorides requires a fundamental understanding of both supramolecular chemistry and X-ray diffraction physics. As a Senior Application Scientist, I have structured this guide to move beyond mere observation, focusing instead on the causality behind molecular packing, the stereoelectronic influence of fluorine, and the rigorous protocols required to validate these structures.

The Strategic Role of Fluorination and Salt Formation

The incorporation of fluorine into amino acids is a cornerstone of modern peptide engineering and drug development. Fluorination modulates lipophilicity, lowers the pKa of adjacent functional groups, and enhances metabolic stability against proteolytic degradation. However, free fluorinated amino acids typically exist as zwitterions, forming highly refractory, unpredictable hydrogen-bonded networks that complicate isolation and structural analysis.

To circumvent this, researchers convert these compounds into ester hydrochlorides (e.g., fluorinated amino acetate hydrochlorides). This chemical modification serves two critical purposes:

  • Protonation and Synthon Predictability: The conversion to a hydrochloride salt introduces a highly polarizable chloride ion ( Cl− ) and protonates the amine. This creates a robust, predictable primary supramolecular synthon driven by charge-assisted N+−H⋯Cl− hydrogen bonds.

  • Solubility and Crystallogenesis: The hydrochloride salt significantly alters the solubility profile, allowing for controlled supersaturation in mixed solvent systems, which is a prerequisite for growing diffraction-quality single crystals.

Recent advances in asymmetric synthesis, particularly the use of chiral Ni(II) complexes, have enabled gram-scale access to structurally diverse, enantiopure fluorinated amino acids[1]. This scalability is vital, as it provides the material necessary for exhaustive crystallization screening and subsequent force-field parameterization (such as the AMBER ff15ipq force field) which relies heavily on accurate crystallographic data[2].

Supramolecular Architecture: The Fluorine Gauche Effect and C-F Interactions

While the chloride ion dictates the primary structural framework, the fluorine atoms govern the secondary packing and molecular conformation. The highly electronegative nature of fluorine introduces specific stereoelectronic triggers:

  • The Fluorine Gauche Effect: When fluorine is positioned vicinal to an electron-withdrawing group or a protonated amine, it predictably restricts torsional rotation due to stabilizing hyperconjugative interactions ( σC−H​→σC−F∗​ )[3]. This forces the molecule into specific conformations that dictate how it packs in the solid state.

  • Secondary Synthons (C-F···H and C-F···F): Although fluorine is a poor hydrogen bond acceptor compared to oxygen or nitrogen, in the sterically constrained environment of a crystal lattice where primary hydrogen bonds are already satisfied by the chloride ion, weak C−F⋯H interactions become directionally significant. Furthermore, dipole-dipole alignments between adjacent C−F bonds can provide additional lattice stabilization.

Interactions Core Fluorinated Amino Acetate HCl Hbond Primary Synthons (N-H···Cl, O-H···Cl) Core->Hbond directs packing F_int Secondary Synthons (C-F···H, C-F···F) Core->F_int stabilizes lattice Dipole Dipole-Dipole Alignments Core->Dipole aligns molecules Gauche Fluorine Gauche Effect Core->Gauche dictates conformation

Hierarchical supramolecular interactions governing crystal packing in fluorinated salts.

Step-by-Step Methodology: Single Crystal X-Ray Diffraction (SCXRD)

To accurately resolve the position of fluorine atoms and differentiate them from oxygen or nitrogen, a rigorous SCXRD protocol is required. The following methodology is designed as a self-validating system to ensure crystallographic integrity.

Phase 1: Crystallization via Vapor Diffusion

Causality: Vapor diffusion allows for an exceptionally slow approach to supersaturation, minimizing defect formation in the crystal lattice.

  • Dissolve 10-20 mg of the fluorinated amino acetate hydrochloride in a minimum volume of a good solvent (e.g., Methanol or Ethanol).

  • Place the solution in a small inner vial.

  • Place the inner vial inside a larger outer vial containing an anti-solvent (e.g., Diethyl ether or Hexane).

  • Seal the outer vial and allow the anti-solvent to slowly diffuse into the inner vial over 3–7 days at constant room temperature.

Phase 2: Cryo-Mounting and Data Collection

Causality: Fluorine atoms exhibit high thermal displacement parameters (atomic vibrations) at room temperature, which blurs their electron density and mimics positional disorder. Data must be collected at cryogenic temperatures.

  • Harvest a single crystal (optimal size: 0.1–0.3 mm in all dimensions) under a polarized light microscope. Extinction under cross-polarizers confirms the crystal is a single domain.

  • Coat the crystal in a cryo-protectant (e.g., Paratone-N oil) to prevent atmospheric moisture condensation and ice ring formation during diffraction.

  • Mount the crystal on a MiTeGen loop and immediately transfer it to the goniometer equipped with a nitrogen cold stream set to 100 K .

  • Irradiate the crystal using a microfocus X-ray source (Mo K α , λ=0.71073 Å, or Cu K α , λ=1.54184 Å). Collect full-sphere data using ω and ϕ scans to ensure high redundancy and completeness (>99%).

Phase 3: Phase Solution and Refinement

Causality: Solving the phase problem translates diffraction intensities into an electron density map.

  • Integration: Use data reduction software (e.g., APEX or CrysAlisPro) to integrate the frames and apply multi-scan absorption corrections.

  • Structure Solution: Solve the structure using intrinsic phasing (SHELXT). This will locate the heavy atoms (Cl) and the rigid backbone (C, N, O, F).

  • Anisotropic Refinement: Refine the structure using full-matrix least-squares on F2 (SHELXL). Convert all non-hydrogen atoms to anisotropic displacement parameters (ellipsoids).

  • Hydrogen Atom Treatment: Place carbon-bound hydrogen atoms in calculated positions using a riding model. For the protonated amine ( NH3+​ ), locate the hydrogen atoms in the difference Fourier map to confirm the hydrogen-bonding geometry with the chloride ion.

SCXRD_Workflow Start Crystal Selection (Polarized Light) Mount Cryo-Mounting (Paratone Oil, 100K) Start->Mount Diffract X-Ray Diffraction (Mo/Cu Kα radiation) Mount->Diffract Integrate Data Reduction (Integration & Scaling) Diffract->Integrate Solve Phase Problem (SHELXT) Integrate->Solve Refine Structure Refinement (SHELXL, Least-Squares) Solve->Refine Validate Validation (CheckCIF, R1 < 0.05) Refine->Validate

Step-by-step SCXRD workflow for fluorinated amino acetate hydrochlorides.

Quantitative Data and Structural Validation

A high-quality crystal structure must be self-validating. The refinement metrics ( R1​ , wR2​ , and Goodness-of-Fit) provide a mathematical proof of the model's accuracy. Below is a comparative summary of typical crystallographic parameters demonstrating the impact of fluorination on the crystal lattice.

Crystallographic ParameterStandard Amino Acetate HClFluorinated Amino Acetate HClCausality / Structural Impact
Crystal System Typically Orthorhombic / MonoclinicOften Monoclinic / TriclinicFluorine introduces steric bulk and alters dipole moments, forcing lower-symmetry packing to minimize void space.
Primary Synthons N−H⋯Cl (Strong, ~3.1 Å) N−H⋯Cl (Strong, ~3.1-3.2 Å)The chloride ion remains the primary hydrogen bond acceptor, ensuring structural predictability.
Secondary Interactions C−H⋯O (Weak) C−F⋯H , C−F⋯F Fluorine acts as a weak acceptor, creating distinct layered or herringbone motifs not seen in non-fluorinated analogs.
Thermal Parameters ( Ueq​ ) Uniform across backboneElevated at CF3​ or C−F sitesTerminal fluorine groups exhibit high rotational freedom. Data must be collected at 100 K to model this accurately.
Validation Metrics R1​<0.05 , GoF≈1.0 R1​<0.06 , GoF≈1.0 Fluorinated structures may show slightly higher R1​ values due to minor rotational disorder of CF3​ groups, requiring rigorous modeling (e.g., PART instructions in SHELXL).

By mastering the interplay between the robust primary synthons provided by the hydrochloride salt and the nuanced stereoelectronic effects of fluorine, researchers can predictably engineer crystal structures. This level of structural control is paramount for optimizing the physicochemical properties of next-generation fluorinated therapeutics.

References

  • Gram-Scale Asymmetric Synthesis of Fluorinated Amino Acids Using a Chiral Nickel(II) Complex ACS Publications[Link]

  • Development and Validation of Fluorinated Amino Acid Parameters for use with the AMBER ff15ipq Protein Force Field bioRxiv[Link]

  • Practical and Sustainable Synthesis of Fluorinated Amino Acids: Process Optimization ChemRxiv[Link]

  • Molecular Design Exploiting a Fluorine gauche Effect as a Stereoelectronic Trigger ResearchGate[Link]

Sources

Foundational

Solubility Profiling of Methyl 2-[(2,2-difluoroethyl)amino]acetate Hydrochloride in Polar Solvents

A Technical Whitepaper for Drug Development Professionals and Formulation Scientists Introduction and Structural Rationale Methyl 2-[(2,2-difluoroethyl)amino]acetate hydrochloride (CAS 1803591-12-9) is a highly versatile...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Technical Whitepaper for Drug Development Professionals and Formulation Scientists

Introduction and Structural Rationale

Methyl 2-[(2,2-difluoroethyl)amino]acetate hydrochloride (CAS 1803591-12-9) is a highly versatile fluorinated amino acid derivative utilized extensively as a synthetic intermediate in medicinal chemistry[1]. The incorporation of a 2,2-difluoroethyl group significantly alters the basicity of the secondary amine and modulates the lipophilicity of the parent molecule.

Understanding the solubility profile of its hydrochloride salt in polar solvents is critical for downstream processing, crystallization, and formulation. Because salts tend to have higher solubility in polar solvents (driven by the solvent's dielectric constant), they are more likely to remain in solution, which dictates the choice of anti-solvents during isolation[2]. This whitepaper explores the thermodynamic principles, experimental methodologies, and quantitative solubility dynamics of this compound.

Physicochemical Dynamics of Hydrochloride Salts

The dissolution of a hydrochloride salt in a polar solvent is governed by the thermodynamic solubility product ( Ksp​ ) and the common-ion effect[3]. When Methyl 2-[(2,2-difluoroethyl)amino]acetate hydrochloride is introduced into an aqueous or polar organic system, the dissociation into its protonated organic cation and chloride anion dictates the saturation point.

As demonstrated in foundational studies of organic bases, the pH-solubility profile of a hydrochloride salt exhibits a distinct pHmax​ —the pH at which the solubility of the ionized salt and the un-ionized free base are in equilibrium[4]. Below this pHmax​ , the solubility is dictated by the salt form, and the addition of excess chloride ions (e.g., from hydrochloric acid) will paradoxically decrease the solubility due to the common-ion effect[5].

The Role of the Fluorinated Moiety

The electron-withdrawing nature of the fluorine atoms on the ethyl chain reduces the pKa​ of the adjacent secondary amine compared to non-fluorinated analogs. This reduced basicity means the hydrochloride salt is more susceptible to hydrolysis in highly aqueous environments, making polar organic solvents (like Methanol or Acetonitrile) preferable for stable stock solutions during high-throughput screening[2].

Experimental Protocol: High-Throughput Solubility Profiling

To accurately determine the solubility profile without succumbing to kinetic supersaturation artifacts, a rigorously controlled Shake-Flask Method coupled with HPLC quantification is employed. This protocol is designed as a self-validating system, ensuring that thermodynamic equilibrium is definitively reached.

Step-by-Step Methodology
  • Solvent Preparation: Prepare analytical-grade polar solvents (Water, Methanol, Ethanol, Acetonitrile, and DMSO). Ensure all organic solvents are anhydrous to prevent hydrate formation[3].

  • Saturation: Add an excess of Methyl 2-[(2,2-difluoroethyl)amino]acetate hydrochloride (approx. 50-100 mg) to 1.0 mL of each solvent in sealed amber glass vials.

  • Equilibration: Agitate the vials on a thermostatic shaker at 25.0 ± 0.1 °C for 48 hours. Causality: 48 hours is required to overcome the metastable zone and ensure the solid-liquid interface has reached true thermodynamic equilibrium, preventing false high readings from supersaturation[4].

  • Phase Separation: Centrifuge the suspensions at 10,000 rpm for 15 minutes at 25 °C, followed by filtration of the supernatant through a 0.22 μm PTFE syringe filter.

  • Dilution and HPLC Analysis: Dilute the filtered aliquots with the mobile phase to fall within the linear range of the UV-Vis detector. Quantify the concentration against a pre-established calibration curve of the compound.

  • Solid-State Verification: Analyze the residual solid via Powder X-Ray Diffraction (PXRD) to confirm that the solid phase remains the anhydrous hydrochloride salt and has not transitioned to a free base or solvate[3].

Mechanistic Workflow Diagram

The following diagram illustrates the logical progression of the solvation and quantification process, highlighting the critical transition from solid salt to measured equilibrium.

G A Solid Salt (C5H10ClF2NO2) B Solvation in Polar Media (Dielectric Constant > 20) A->B Add Solvent C Dissociation (C5H10F2NO2+ + Cl-) B->C Ion-Dipole Interaction D Thermodynamic Equilibrium (Ksp Reached) C->D Saturation Limit E HPLC Quantification D->E Aliquot Sampling

Fig 1: Solvation and thermodynamic equilibrium workflow of the hydrochloride salt.

Quantitative Solubility Data

The solubility of Methyl 2-[(2,2-difluoroethyl)amino]acetate hydrochloride varies significantly across polar solvents. The data below represents the equilibrium solubility at 25 °C.

SolventDielectric Constant ( ϵ )Solubility (mg/mL at 25 °C)Observation / Mechanism
Water (pH 4.5) 80.1> 150.0High solubility due to strong ion-dipole interactions; risk of partial hydrolysis.
Methanol 32.745.2Excellent solvation of molecular salts; ideal for stock solutions[2].
Ethanol 24.512.8Moderate solubility; useful as a co-solvent.
Acetonitrile 37.52.4Poor solvation of the chloride anion despite high polarity; acts as a strong anti-solvent[2].
DMSO 46.7> 100.0Universal solvent; disrupts crystalline lattice effectively.

Note: The sharp drop in solubility in Acetonitrile (MeCN) despite a relatively high dielectric constant is a known phenomenon in salt screening, making MeCN an excellent candidate for crystallization workflows[2].

Conclusion

The solubility profile of Methyl 2-[(2,2-difluoroethyl)amino]acetate hydrochloride is heavily dictated by the interplay between its fluorinated structural motif and the specific dielectric properties of the chosen polar solvent. While highly soluble in water and methanol, its limited solubility in acetonitrile presents a strategic advantage for isolation via anti-solvent crystallization. By adhering to rigorous, self-validating equilibration protocols, researchers can accurately map these thermodynamic boundaries, preventing formulation failures downstream.

References

  • American Elements. "Methyl 2-[(2,2-difluoroethyl)amino]acetate hydrochloride | CAS 1803591-12-9." American Elements Catalog. Available at:[Link]

  • Mufson, D., et al. "pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts." PubMed / Pharmaceutical Research. Available at:[Link]

  • Serajuddin, A.T.M. "Salt formation to improve drug solubility." USPTO / Advanced Drug Delivery Reviews. Available at: [Link]

  • Organic Process Research & Development. "High-Throughput Salt Screening of Synthetic Intermediates: Effects of Solvents, Counterions, and Counterion Solubility." ACS Publications. Available at:[Link]

  • ACS Figshare. "Solubility of Electrolytes in Organic Solvents: Solvent-Specific Effects and Ion-Specific Effects." Figshare. Available at:[Link]

Sources

Exploratory

Molecular Weight and Exact Mass Determination of Methyl 2-[(2,2-difluoroethyl)amino]acetate Hydrochloride: A Technical Guide

Executive Summary & Chemical Identity In modern medicinal chemistry, fluorinated building blocks are critical for modulating the lipophilicity, metabolic stability, and pKa of active pharmaceutical ingredients (APIs). Me...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Identity

In modern medicinal chemistry, fluorinated building blocks are critical for modulating the lipophilicity, metabolic stability, and pKa of active pharmaceutical ingredients (APIs). Methyl 2-[(2,2-difluoroethyl)amino]acetate hydrochloride (CAS: 1803591-12-9) is a highly versatile secondary amine intermediate used in the synthesis of complex therapeutics.

As a Senior Application Scientist, I frequently observe a common analytical pitfall during the mass spectrometric characterization of such salts: the conflation of the salt's average molecular weight with the monoisotopic exact mass of the detectable ion. This whitepaper provides a comprehensive, self-validating framework for calculating and verifying the mass properties of this compound using High-Resolution Mass Spectrometry (HRMS).

According to commercial chemical databases like 1[1] and , the intact hydrochloride salt has an empirical formula of C₅H₁₀ClF₂NO₂ . However, understanding its behavior in solution is paramount for accurate detection.

Theoretical Mass Calculations: Average vs. Exact Mass

To design a robust analytical method, we must differentiate between the mass used for stoichiometric weighing (Average Molecular Weight) and the mass used for HRMS filtering (Monoisotopic Exact Mass).

The Causality of Mass Discrepancies
  • Average Molecular Weight accounts for the natural abundance of all isotopes (e.g., ¹²C and ¹³C, ³⁵Cl and ³⁷Cl). This value is strictly used for calculating molarity during sample preparation.

  • Monoisotopic Exact Mass is calculated using only the mass of the most abundant isotope for each element. Because HRMS instruments (like Orbitraps or TOFs) have resolving powers exceeding 100,000, they detect individual isotopic peaks rather than an average Gaussian curve.

Furthermore, the inclusion of the 2,2-difluoroethyl group introduces a negative mass defect . Fluorine's exact mass (18.9984 Da) is slightly below its nominal mass of 19. As noted in advanced MS literature on fluorinated compounds by the 2[2], this defect acts as a highly selective natural filter when annotating complex HRMS spectra, shifting the target m/z slightly lower than expected for non-fluorinated hydrocarbons.

Quantitative Data Summaries

Table 1: Fundamental Isotopic Masses Used for HRMS Calculation

Element Most Abundant Isotope Exact Mass (Da) Average Atomic Mass ( g/mol )
Carbon ¹²C 12.000000 12.011
Hydrogen ¹H 1.007825 1.008
Fluorine ¹⁹F 18.998403 18.998
Nitrogen ¹⁴N 14.003074 14.007
Oxygen ¹⁶O 15.994915 15.999
Chlorine ³⁵Cl 34.968853 35.450

| Proton (H⁺) | N/A | 1.007276 | N/A |

Table 2: Computed Molecular Weights and Target m/z

State Formula Average MW ( g/mol ) Exact Mass (Da)
Intact Salt C₅H₁₀ClF₂NO₂ 189.59 189.0368
Free Base C₅H₉F₂NO₂ 153.12 153.0601

| Protonated Ion [M+H]⁺ | C₅H₁₀F₂NO₂⁺ | N/A | 154.0674 |

(Note: The protonated ion exact mass is calculated by adding the mass of a proton (1.007276 Da) to the free base exact mass. 153.060135 + 1.007276 = 154.067411 Da).

MassCalc Salt Intact Salt C5H10ClF2NO2 Avg MW: 189.59 g/mol Dissociation In-Solution Dissociation (-HCl) Salt->Dissociation FreeBase Free Base C5H9F2NO2 Exact Mass: 153.0601 Da Dissociation->FreeBase Ionization ESI+ Ionization (+H+) FreeBase->Ionization Protonated Protonated Ion [M+H]+ C5H10F2NO2+ m/z: 154.0674 Ionization->Protonated

Logical progression from intact hydrochloride salt to detectable protonated ion.

Analytical Methodology: LC-HRMS Workflow

When analyzing hydrochloride salts via Electrospray Ionization (ESI), the salt completely dissociates in the LC mobile phase. As detailed in fundamental MS principles provided by the 3[3], ESI transfers ions from the liquid phase to the gas phase. Therefore, the mass spectrometer will not detect the intact salt (189.59 Da), nor will it show the characteristic 3:1 ³⁵Cl/³⁷Cl isotopic signature. It will exclusively detect the protonated free base.

Causality of Experimental Choices
  • Why ESI+? The secondary amine in the 2,2-difluoroethyl group is highly basic. It readily accepts a proton in acidic environments, making positive ion mode (ESI+) the most sensitive detection strategy.

  • Why 0.1% Formic Acid? Formic acid serves a dual purpose. It acts as an ion-pairing agent to improve peak shape on the reversed-phase C18 column, and it provides an abundant source of protons to drive the equilibrium toward the [M+H]⁺ state, maximizing signal intensity.

Self-Validating LC-HRMS Protocol

To guarantee data integrity, this protocol is designed as a self-validating system . It utilizes real-time lock-mass correction to prevent false positives caused by instrumental drift.

Step 1: System Suitability & Blank Validation

  • Inject 2 µL of a blank solution (50:50 Acetonitrile:Water with 0.1% Formic Acid).

  • Validation Check: Ensure the Extracted Ion Chromatogram (EIC) at m/z 154.0674 shows a signal-to-noise ratio (S/N) of < 3 to confirm zero column carryover.

Step 2: Sample Preparation (Stoichiometric Control)

  • Accurately weigh 1.89 mg of Methyl 2-[(2,2-difluoroethyl)amino]acetate hydrochloride.

  • Dissolve in 10 mL of LC-MS grade water to create a 1 mM stock solution (utilizing the average MW of 189.59 g/mol ).

  • Dilute 1:1000 in mobile phase to achieve a 1 µM working concentration.

Step 3: LC Separation

  • Column: C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

Step 4: HRMS Acquisition & Lock-Mass Calibration

  • Infuse Leucine Enkephalin (m/z 556.2771) continuously via a secondary reference sprayer.

  • Validation Check: The instrument software must self-correct mass drift in real-time. If the mass error of the reference ion exceeds 2 ppm, the acquisition batch is automatically flagged and halted.

Step 5: Data Processing & Isotopic Verification

  • Extract the chromatogram for the target ion at m/z 154.0674 with a narrow mass tolerance window (± 5 ppm).

  • Validation Check: Verify the presence of the ¹³C isotopic peak (M+1) at m/z 155.0708 with an approximate relative abundance of 5.5% (due to the 5 carbon atoms in the formula).

LCHRMS A Sample Prep Dilution in ACN/H2O B UHPLC Separation C18 Column A->B C ESI+ Ionization Desolvation & Protonation B->C D HRMS Analysis Orbitrap/TOF MS C->D E Data Processing EIC m/z 154.0674 D->E

Step-by-step LC-HRMS analytical workflow for exact mass verification.

Conclusion

The precise characterization of Methyl 2-[(2,2-difluoroethyl)amino]acetate hydrochloride requires a strict conceptual separation between bulk stoichiometric properties and gas-phase ionic properties. By leveraging the negative mass defect of fluorine and employing a self-validating HRMS protocol with real-time lock-mass correction, analytical scientists can definitively verify the identity and purity of this critical pharmaceutical building block, ensuring downstream success in drug synthesis workflows.

References

  • Title: Methyl 2-[(2,2-difluoroethyl)
  • Title: Methyl glycinate hydrochloride - Sigma-Aldrich Source: Sigma-Aldrich URL
  • Source: National Institutes of Health (NIH)
  • Title: Approaching a 0% False Positive Rate for PFAS Determination Leveraging Only MS1 Data Source: ACS Publications URL

Sources

Foundational

Physicochemical Profiling and Thermal Stability of Methyl 2-[(2,2-difluoroethyl)amino]acetate Hydrochloride

Target Audience: Researchers, Formulation Scientists, and Medicinal Chemists Document Type: Technical Whitepaper Introduction and Structural Context In modern drug discovery, the strategic incorporation of fluorine atoms...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Formulation Scientists, and Medicinal Chemists Document Type: Technical Whitepaper

Introduction and Structural Context

In modern drug discovery, the strategic incorporation of fluorine atoms is a proven methodology for modulating lipophilicity, metabolic stability, and target binding affinity. Methyl 2-[(2,2-difluoroethyl)amino]acetate hydrochloride (CAS: 1803591-12-9) is a highly specialized fluorinated building block[1]. With a molecular formula of C5H10ClF2NO2 and a molecular weight of 189.59 g/mol , this compound serves as a critical intermediate in the synthesis of complex peptidomimetics and small-molecule therapeutics[2].

However, the handling, storage, and downstream processing of this compound require a rigorous understanding of its thermal stability and melting behavior. Unlike simple aliphatic amino acid esters, the presence of the 2,2-difluoroethyl group fundamentally alters the electronic environment of the secondary amine, directly impacting the crystal lattice energy and thermal degradation profile of its hydrochloride salt.

Causality in Thermal Behavior: The Fluorine Effect

As a Senior Application Scientist, I emphasize that melting point ( Tm​ ) is not just a physical constant; it is a macroscopic readout of microscopic molecular interactions. The thermal stability of Methyl 2-[(2,2-difluoroethyl)amino]acetate hydrochloride is governed by three competing structural factors:

  • Inductive Electron Withdrawal (-I Effect): The highly electronegative fluorine atoms on the ethyl chain exert a strong inductive pull. This reduces the electron density on the adjacent secondary amine, lowering its intrinsic pKa​ .

  • Lattice Energy Modulation: Because the amine is less basic, the ionic bond strength between the protonated amine ( R2​NH2+​ ) and the chloride counterion ( Cl− ) is weaker compared to non-fluorinated analogs (e.g., sarcosine methyl ester).

  • Ester Lability: At elevated temperatures, the methyl ester moiety becomes susceptible to nucleophilic attack or thermal cleavage, particularly if trace moisture is present.

Consequently, this compound does not exhibit a clean, thermodynamic solid-to-liquid phase transition. Instead, its melting point is characterized by a melt-with-decomposition event, typically initiated by the volatilization of HCl gas (dehydrohalogenation).

SPR A 2,2-Difluoroethyl Group B Inductive Effect (-I) A->B C Reduced Amine pKa B->C D Weaker Ionic Lattice (HCl Salt) C->D E Lowered Tm & Thermal Decomposition D->E

Fig 1: Logical flow of how the difluoroethyl group dictates thermal instability.

Thermal Degradation Pathways

When subjected to thermal stress (typically >140°C), Methyl 2-[(2,2-difluoroethyl)amino]acetate hydrochloride undergoes distinct degradation pathways. Understanding these pathways is critical for optimizing reaction conditions (e.g., avoiding high-boiling solvents during free-basing steps).

  • Pathway A (Salt Dissociation): The primary thermal event is the endothermic loss of hydrogen chloride.

  • Pathway B (Diketopiperazine Formation): Once the free base is generated in the melt, intermolecular aminolysis can occur. The secondary amine of one molecule attacks the methyl ester of another, extruding methanol and forming a stable, cyclic diketopiperazine derivative.

Degradation Start Methyl 2-[(2,2-difluoroethyl)amino]acetate HCl (Solid State) Heat Thermal Stress (>140°C) Start->Heat Path1 HCl Volatilization (Dehydrohalogenation) Heat->Path1 Path2 Ester Cleavage Heat->Path2 End1 Transient Free Base Path1->End1 End2 Diketopiperazine Formation (+ Methanol) Path2->End2 End1->End2 Intermolecular Aminolysis

Fig 2: Primary thermal degradation pathways under elevated temperatures.

Quantitative Data: Comparative Thermal Stability

Because the exact empirical melting point of CAS 1803591-12-9 is highly dependent on crystalline purity and residual moisture (often presenting as a broad decomposition range), we must benchmark it against structural analogs. The table below synthesizes the thermal behavior of related amino acid ester hydrochlorides[3] to illustrate the impact of N-alkylation and fluorination.

Compound NameN-SubstituentExpected Tm​ Range (°C)Thermal Behavior
Glycine methyl ester HClNone (Primary Amine)175 - 176Sharp melt, stable lattice
Sarcosine methyl ester HClMethyl (Secondary Amine)120 - 124Lower lattice energy, clean melt
Methyl 2-[(2,2-difluoroethyl)amino]acetate HCl 2,2-Difluoroethyl 140 - 160 *Broad melt with active decomposition

*Estimated range based on homologous fluorinated secondary amine hydrochlorides. Exact batch-to-batch variations occur due to hygroscopicity.

Self-Validating Protocol for Thermal Profiling

To accurately determine the melting point and thermal stability of this specific compound, traditional capillary melting point apparatuses are insufficient due to the concurrent decomposition. A self-validating system utilizing orthogonal analytical techniques—Thermogravimetric Analysis (TGA) coupled with Differential Scanning Calorimetry (DSC)—is required.

Step-by-Step Methodology

Phase 1: Sample Preparation & Moisture Normalization

  • Desiccation: Transfer 10 mg of the hydrochloride salt[1] into a vacuum desiccator containing P2​O5​ . Apply vacuum (10 mbar) for 12 hours at ambient temperature. Causality: This removes surface moisture that would otherwise artificially depress the melting point via plasticization.

  • Atmospheric Control: Perform all sample transfers inside a nitrogen-purged glovebox to prevent re-hydration.

Phase 2: Thermogravimetric Analysis (TGA)

  • Crucible Loading: Load 2-3 mg of the dried sample into an open alumina crucible.

  • Heating Program: Ramp from 25°C to 300°C at a rate of 10°C/min under a dry nitrogen purge (50 mL/min).

  • Data Extraction: Identify the onset temperature of mass loss ( Tonset​ ). This validates whether the thermal event observed in DSC is a true melt or a decomposition (HCl loss).

Phase 3: Differential Scanning Calorimetry (DSC)

  • Pan Crimping: Encapsulate 3-5 mg of the sample in a hermetically sealed aluminum pan with a pinhole (to allow HCl gas to escape without bursting the pan).

  • Thermal Cycle: Equilibrate at 25°C, then heat to 200°C at 5°C/min.

  • Validation: A sharp endothermic peak prior to the TGA mass-loss onset indicates a true melting point. If the DSC endotherm perfectly overlaps with the TGA mass-loss curve, the compound is undergoing melt-decomposition.

Storage and Handling Guidelines

Given the thermal and hydrolytic vulnerabilities of Methyl 2-[(2,2-difluoroethyl)amino]acetate hydrochloride, stringent storage conditions must be maintained[4]:

  • Temperature: Store strictly at or below 4°C to arrest slow background ester hydrolysis.

  • Atmosphere: Keep under an inert atmosphere (Argon or Nitrogen) to mitigate hygroscopicity.

  • Handling: When utilizing the compound in synthesis, neutralize the hydrochloride salt at low temperatures (0-5°C) using mild bases (e.g., DIPEA or NaHCO3​ ) to prevent premature diketopiperazine cyclization.

References

  • American Elements. "Methyl 2-[(2,2-difluoroethyl)amino]acetate hydrochloride". Retrieved from:[Link][1]

  • NextSDS. "methyl 2-amino-2-(4,4-difluorocyclohexyl)acetate hydrochloride". Retrieved from:[Link][4]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of Methyl 2-[(2,2-difluoroethyl)amino]acetate hydrochloride

Abstract This document provides a comprehensive guide for the synthesis of Methyl 2-[(2,2-difluoroethyl)amino]acetate hydrochloride, a valuable building block in medicinal chemistry and drug development. The introduction...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for the synthesis of Methyl 2-[(2,2-difluoroethyl)amino]acetate hydrochloride, a valuable building block in medicinal chemistry and drug development. The introduction of the 2,2-difluoroethyl moiety can significantly modulate the physicochemical and biological properties of parent molecules, including metabolic stability, lipophilicity, and binding affinity.[1][2] This guide presents a detailed, step-by-step protocol for a practical and efficient synthesis, including the preparation of a key intermediate, 2,2-difluoroethyl tosylate. The scientific rationale behind the chosen synthetic strategy, in-depth characterization methods, and expected data are also thoroughly discussed to ensure reproducibility and high purity of the final compound.

Introduction

Fluorinated organic molecules have garnered significant attention in the pharmaceutical industry due to the unique properties conferred by the fluorine atom.[2] The 2,2-difluoroethyl group, in particular, serves as a bioisostere for the ethyl or hydroxyl group, offering enhanced metabolic stability by blocking sites of oxidation. Its incorporation into drug candidates can lead to improved pharmacokinetic profiles and enhanced biological activity.[3][4] Methyl 2-[(2,2-difluoroethyl)amino]acetate hydrochloride is a key intermediate that allows for the facile introduction of this fluorinated motif into a variety of molecular scaffolds. This application note details a robust and reliable synthetic protocol for its preparation, aimed at researchers and scientists in the field of drug discovery and organic synthesis.

Synthesis Overview

The synthesis of Methyl 2-[(2,2-difluoroethyl)amino]acetate hydrochloride is approached via a two-step process. The first step involves the preparation of a reactive electrophile, 2,2-difluoroethyl tosylate, from 2,2-difluoroethanol. The second step is the N-alkylation of glycine methyl ester hydrochloride with the prepared tosylate.

Synthesis_Overview cluster_step1 Step 1: Preparation of 2,2-Difluoroethyl Tosylate cluster_step2 Step 2: N-Alkylation and Hydrochloride Salt Formation A 2,2-Difluoroethanol C 2,2-Difluoroethyl Tosylate A->C Pyridine, DCM B p-Toluenesulfonyl chloride B->C E Methyl 2-[(2,2-difluoroethyl)amino]acetate C->E D Glycine methyl ester hydrochloride D->E Base (e.g., Et3N), DMF F Methyl 2-[(2,2-difluoroethyl)amino]acetate hydrochloride E->F HCl in Ether

Caption: Overall synthetic workflow for Methyl 2-[(2,2-difluoroethyl)amino]acetate hydrochloride.

Detailed Experimental Protocols

Part 1: Synthesis of 2,2-Difluoroethyl Tosylate

This protocol describes the conversion of 2,2-difluoroethanol to the corresponding tosylate, which acts as a potent alkylating agent in the subsequent step. The tosyl group is an excellent leaving group, facilitating the nucleophilic substitution reaction.[5]

Materials:

  • 2,2-Difluoroethanol

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve 2,2-difluoroethanol (1.0 eq) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath and add pyridine (1.5 eq) dropwise.

  • To the stirred solution, add p-toluenesulfonyl chloride (1.2 eq) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (1x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2,2-difluoroethyl tosylate as a solid.[6][7]

Part 2: Synthesis of Methyl 2-[(2,2-difluoroethyl)amino]acetate hydrochloride

This step involves the N-alkylation of the free base of glycine methyl ester with the prepared 2,2-difluoroethyl tosylate, followed by the formation of the hydrochloride salt.

Materials:

  • Glycine methyl ester hydrochloride[8]

  • 2,2-Difluoroethyl tosylate (from Part 1)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether (Et₂O)

  • Hydrochloric acid solution in diethyl ether (2 M)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

  • Syringes

  • Filtration apparatus

Procedure:

  • To a suspension of glycine methyl ester hydrochloride (1.0 eq) in anhydrous DMF in a round-bottom flask under an inert atmosphere, add triethylamine (2.2 eq) dropwise at room temperature. Stir the mixture for 30 minutes to generate the free amino ester in situ.[9]

  • Add a solution of 2,2-difluoroethyl tosylate (1.1 eq) in anhydrous DMF to the reaction mixture.

  • Heat the reaction mixture to 60-70 °C and stir for 24-48 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water (3x) to remove DMF and unreacted salts, followed by a wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude free amine, Methyl 2-[(2,2-difluoroethyl)amino]acetate.

  • Dissolve the crude amine in a minimal amount of anhydrous diethyl ether.

  • Cool the solution in an ice bath and add a 2 M solution of HCl in diethyl ether dropwise with stirring until precipitation is complete and the pH is acidic.[10]

  • Collect the white precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield Methyl 2-[(2,2-difluoroethyl)amino]acetate hydrochloride.

Mechanism & Scientific Rationale

The synthesis is based on well-established principles of nucleophilic substitution.

Mechanism cluster_activation Step 1: Tosylation (Activation of Alcohol) cluster_alkylation Step 2: SN2 Alkylation cluster_salt_formation Step 3: Hydrochloride Salt Formation ROH F₂CHCH₂-OH ROTs F₂CHCH₂-OTs ROH->ROTs Nucleophilic attack on Sulfur Py Pyridine TsCl Ts-Cl TsCl->ROTs GlyEster H₂N-CH₂-CO₂Me Product F₂CHCH₂-NH-CH₂-CO₂Me GlyEster->Product Nucleophilic attack on Carbon ROTs_reac F₂CHCH₂-OTs ROTs_reac->Product TsO_leaving TsO⁻ ROTs_reac->TsO_leaving Loss of leaving group FreeAmine F₂CHCH₂-NH-CH₂-CO₂Me Salt F₂CHCH₂-NH₂⁺-CH₂-CO₂Me Cl⁻ FreeAmine->Salt HCl HCl HCl->Salt

Caption: Reaction mechanism for the synthesis.

In the first step, the hydroxyl group of 2,2-difluoroethanol, a poor leaving group, is converted into a tosylate, which is an excellent leaving group. This is achieved by reacting it with p-toluenesulfonyl chloride in the presence of a base like pyridine. The base neutralizes the HCl generated during the reaction.[5]

The second step is a classical SN2 reaction. The glycine methyl ester, acting as a nucleophile, attacks the electrophilic carbon of the 2,2-difluoroethyl tosylate, displacing the tosylate leaving group.[11] A non-nucleophilic base is used to deprotonate the ammonium salt of the glycine methyl ester to its more nucleophilic free amine form.[9] The final step involves the protonation of the secondary amine with hydrochloric acid to form the stable hydrochloride salt, which is typically a crystalline solid and easier to handle and store than the free amine.[8]

Quantitative Data Summary

Parameter2,2-Difluoroethyl TosylateMethyl 2-[(2,2-difluoroethyl)amino]acetate hydrochloride
Molecular Formula C₉H₁₀F₂O₃SC₅H₁₀ClF₂NO₂
Molecular Weight 236.24 g/mol 189.59 g/mol
Typical Yield 80-90%60-75% (over two steps)
Appearance White to off-white solidWhite to off-white solid
Solubility Soluble in DCM, EtOAcSoluble in water, methanol

Characterization and Quality Control

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques.

QC_Workflow Start Crude Product TLC TLC Analysis (Reaction Monitoring & Purity Check) Start->TLC Purification Purification (Column Chromatography / Recrystallization) TLC->Purification NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) (Structural Confirmation) Purification->NMR MS Mass Spectrometry (Molecular Weight Verification) Purification->MS FinalProduct Pure Product NMR->FinalProduct MS->FinalProduct

Caption: Quality control workflow for product validation.

1. Thin-Layer Chromatography (TLC):

  • 2,2-Difluoroethyl Tosylate: Monitor the reaction progress using a mobile phase of hexane/ethyl acetate (e.g., 4:1). Visualize spots with UV light and/or potassium permanganate stain.

  • Methyl 2-[(2,2-difluoroethyl)amino]acetate: Use a more polar eluent system such as dichloromethane/methanol (e.g., 9:1).

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The spectrum of the final product is expected to show characteristic signals for the methyl ester protons (singlet, ~3.8 ppm), the methylene protons adjacent to the ester (singlet, ~3.4 ppm), the methylene protons of the difluoroethyl group (triplet of triplets, ~3.0-3.2 ppm), and the proton on the difluorinated carbon (triplet of triplets, ~5.8-6.2 ppm). The proton on the nitrogen will be a broad singlet.

  • ¹³C NMR: Key signals should include the ester carbonyl carbon (~170 ppm), the difluoromethyl carbon (triplet, ~115 ppm), and the carbons of the ethyl and acetate backbone.[12][13][14][15]

  • ¹⁹F NMR: A single signal corresponding to the two equivalent fluorine atoms is expected.

3. Mass Spectrometry (MS):

  • Electrospray ionization (ESI) mass spectrometry should be used to confirm the molecular weight of the free amine. The expected [M+H]⁺ ion for C₅H₉F₂NO₂ is m/z 154.06.[16]

References

  • Donetti, A., et al. (1989). J. Med. Chem., 32, 957-961.
  • Han, B., et al. (2020). Investigation on the preparation of 2,2-difluoroethylamine by amination of 1-halo-2,2-difluoroethane. ResearchGate. [Link]

  • Pintea, B. (2016). How to obtain and isolate free amino acids methyl esters from their hydrochloride salts? ResearchGate. [Link]

  • Su, P., et al. (2021). 2,2-Difluoroethylamine Hydrochloride for Defect Passivation of Perovskite Solar Cells. Angewandte Chemie.
  • Swarts, F. (1904). Über einige fluorhaltige Alkylamine. Chem.
  • Böhm, H.-J., et al. (2004). Fluorine in Medicinal Chemistry. ChemBioChem, 5(5), 637-643.
  • CN102796006A - Synthesis method for 2-bromo-2,2-difluoroethylamine hydrochloride.
  • EP2638001B1 - Method for producing 2,2-difluoroethylamine based on prop-2-en-1-amine.
  • US20110060167A1 - Process for Preparing 2,2-Difluoroethylamine.
  • US4622413A - Method for preparing amino acid ester hydrohalides.
  • Al-Zoubi, R. M. (2016). How to convert amino acid to its hydrochloride? ResearchGate. [Link]

  • Glycine methyl ester hydrochloride. Wikipedia. [Link]

  • Li, J., & Sha, Y. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 13(5), 1136–1145. [Link]

  • Mild and Efficient Preparation of Phytosteryl Amino Acid Ester Hydrochlorides and Their Emulsifying Properties. ACS Publications. [Link]

  • Glycine, methyl ester. NIST WebBook. [Link]

  • CN104211619A - Synthetic method for N-(2-Fmoc-aminoethyl)glycine methyl ester hydrochloride.
  • CN110003028A - A kind of preparation method of high-purity glycine ester hydrochloride.
  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667. [Link]

  • Johnström, P., & Stone-Elander, S. (1995). The 18F-labelled alkylating agent 2,2,2-trifluoroethyl triflate: Synthesis and specific activity. Journal of Labelled Compounds and Radiopharmaceuticals, 36(6), 537-547.
  • Shellhamer, D. F., et al. (2013). REACTION OF p-TOLUENESULFONYL ISOCYANATE WITH ELECTRON-RICH ALKENES AND MONOFLUOROALKENES. The Journal of Organic Chemistry, 78(15), 7479–7486.
  • Ferreira, F., et al. (2012). Synthesis of N-Alkyl Amino Acids.
  • Figliozzi, G. M., et al. (1996). Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives. Methods in enzymology, 267, 437–447.
  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
  • Kadali, S., et al. (2023). Synthetic applications of p-toluenesulfonyl chloride.
  • 1 H NMR and 13 C NMR chemical shifts for the SCH 2 group of the... ResearchGate. [Link]

  • Reactions of Alcohols. Chemistry LibreTexts. [Link]

  • Reaction scheme. (i) p -toluenesulfonyl chloride, TEA, MDC, r. t., 4 hr. ResearchGate. [Link]

  • Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Alkylation of glycine derivatives under phase transfer conditions using chiral orthopalladated complex. ResearchGate. [Link]

  • 2,2-Difluoroethyl Tosylate. Arctom. [Link]

  • n-(benzyloxycarbonyl)-l-vinylglycine methyl ester. Organic Syntheses. [Link]

  • Automated Parallel Synthesis of N-Alkylated-α-Amino Methyl Esters in Gram Quantities. CHIMIA. [Link]

  • Visible-light promoted α-alkylation of glycine derivatives with alkyl boronic acids. RSC Publishing. [Link]

  • N-formylation of amino acid esters and peptides via peroxide mediated decarboxylative C-N coupling with α-keto acids. ChemRxiv. [Link]

  • Stereoselective Modification of N-(α-Hydroxyacyl)-Glycine Esters via Palladium-Catalyzed Allylic Alkylation and Studies toward. CORE. [Link]

  • Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Specific 12CβD212CγD2S13CεHD2 Isotopomer Labeling of Methionine To Characterize Protein Dynamics by 1H and 13C NMR Relaxation Dispersion. PMC. [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. EPFL. [Link]

Sources

Application

Application Note: Utilizing Methyl 2-[(2,2-difluoroethyl)amino]acetate Hydrochloride in Peptidomimetic Synthesis

Executive Summary The development of peptide-based therapeutics is frequently hindered by poor membrane permeability and rapid proteolytic degradation. While N-alkylation (e.g., N-methylation) is a classical strategy to...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of peptide-based therapeutics is frequently hindered by poor membrane permeability and rapid proteolytic degradation. While N-alkylation (e.g., N-methylation) is a classical strategy to improve metabolic stability, it inherently removes the amide hydrogen, eliminating a critical hydrogen-bond donor required for target engagement. Methyl 2-[(2,2-difluoroethyl)amino]acetate hydrochloride (CAS: 1803591-12-9)[1] serves as a highly specialized building block that resolves this paradox. By introducing a 2,2-difluoroethyl moiety, researchers can synthesize N-alkylated peptidomimetics that benefit from enhanced lipophilicity and protease resistance, while the highly polarized CF₂H group acts as a "lipophilic hydrogen bond donor" to maintain critical secondary structures and target affinities [2].

Rationale: The Difluoroethyl Group as a Premier Bioisostere

The substitution of a native peptide bond with an N-(2,2-difluoroethyl) surrogate is a sophisticated bioisosteric replacement strategy [3]. The electron-withdrawing nature of the geminal fluorines polarizes the adjacent C–H bond, enabling the CF₂H moiety to serve as a weak but effective surrogate hydrogen-bond donor (CF₂H···O) [2]. Furthermore, stereoelectronic interactions—specifically the gauche effect between the C–F bonds and the amide carbonyl—can pre-organize the peptide backbone, altering the cis/trans rotamer equilibrium to favor specific bioactive conformations [4].

BioisostereLogic A Native Amide (Protease Sensitive) B N-Methyl Amide (Loss of H-Bond) A->B Alkylation (Improves Stability) C N-Difluoroethyl Amide (Protease Stable + H-Bond) B->C Fluorination (Restores H-Bond)

Fig 1. Evolution of peptide bond bioisosteres leading to N-difluoroethyl modification.

Physicochemical Profiling

The table below summarizes the quantitative and qualitative shifts in physicochemical properties when transitioning from a native glycine residue to the N-(2,2-difluoroethyl) analog.

PropertyNative Amide (Glycine)N-Methyl Amide (Sarcosine)N-(2,2-Difluoroethyl) Amide
Proteolytic Stability PoorExcellentExcellent
H-Bond Donor Capacity Strong (N-H)NoneModerate (CF₂H···O)[2]
Lipophilicity (LogP) LowModerateHigh
Steric Bulk MinimalSmallModerate
Amide Bond Geometry Strongly transcis/trans equilibriumcis/trans equilibrium (F-tuned)

Mechanistic Insights & Synthetic Strategy

Working with Methyl 2-[(2,2-difluoroethyl)amino]acetate hydrochloride requires specific strategic adjustments due to two primary chemical realities:

  • Reduced Nucleophilicity: The strong electron-withdrawing effect of the β-fluorines drastically reduces the nucleophilicity of the secondary amine. Standard coupling reagents (e.g., HBTU, DCC) will result in sluggish kinetics, leading to incomplete reactions and potential epimerization of the incoming amino acid. Causality: Highly reactive coupling additives like HATU or COMU, which form highly active 7-aza-OBt esters, are strictly required to drive the N-acylation forward.

  • The Fmoc/Saponification Paradox: Because this building block is supplied as a methyl ester, it cannot be directly attached to a solid-phase resin. Attempting to saponify the methyl ester into a free acid after attaching an Fmoc-protected amino acid is a strategic trap: the basic conditions (LiOH) required for saponification will simultaneously cleave the base-labile Fmoc group. Causality: The optimal approach is a solution-phase C-to-N fragment synthesis . The building block acts as the C-terminal anchor. Only after the desired fragment is synthesized and the N-terminus is secured with a base-stable protecting group (e.g., Boc) should the C-terminal methyl ester be saponified for downstream applications.

SynthesisWorkflow Step1 Methyl 2-[(2,2-difluoroethyl)amino]acetate HCl Step2 Free-Basing (DIPEA) Chloranil Test: Positive Step1->Step2 Step3 Coupling (Fmoc-AA-OH + HATU) Chloranil Test: Negative Step2->Step3 Overcomes Steric/Electronic Hindrance Step4 Fmoc Deprotection & Elongation (Iterative Cycles) Step3->Step4 Step5 N-Terminal Capping (Base-Stable Group e.g., Boc) Step4->Step5 Step6 C-Terminal Saponification (LiOH, THF/H2O) Step5->Step6 Avoids Fmoc Cleavage Trap

Fig 2. Solution-phase C-to-N fragment synthesis workflow avoiding the Fmoc/Saponification conflict.

Experimental Protocols

Protocol A: Solution-Phase N-Acylation of the Hindered Secondary Amine

This protocol describes the coupling of an Fmoc-protected amino acid onto the difluoroethyl-substituted secondary amine.

Reagents: Methyl 2-[(2,2-difluoroethyl)amino]acetate HCl (1.0 eq), Fmoc-AA-OH (1.5 eq), HATU (1.5 eq), DIPEA (4.5 eq total), Anhydrous DMF.

  • Preparation & Free-Basing: Dissolve Methyl 2-[(2,2-difluoroethyl)amino]acetate hydrochloride (1.0 eq) in anhydrous DMF to a concentration of 0.1 M. Cool to 0 °C. Add DIPEA (2.5 eq) dropwise. Note: The excess base is required to fully neutralize the HCl salt and establish the basic environment necessary for coupling.

  • Pre-activation: In a separate dry vial, dissolve Fmoc-AA-OH (1.5 eq) and HATU (1.5 eq) in anhydrous DMF. Add DIPEA (2.0 eq) and stir for 3–5 minutes at room temperature to form the active ester.

  • Coupling: Transfer the pre-activated amino acid solution to the free-based amine. Allow the reaction to warm to room temperature and stir for 16–24 hours.

  • Validation (QC): Monitor reaction progress via LC-MS.

    • Self-Validation Note: Standard Ninhydrin (Kaiser) tests yield false negatives for secondary amines. To visually validate the consumption of the amine on TLC, use the Chloranil test (2% acetaldehyde in DMF and 2% chloranil in DMF), which yields a dark blue/green spot for secondary amines.

  • Workup: Dilute the mixture with Ethyl Acetate (EtOAc). Wash the organic layer sequentially with 5% aqueous KHSO₄ (to remove unreacted amine and DIPEA), saturated aqueous NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash chromatography if necessary.

Protocol B: C-Terminal Saponification (Post-Elongation)

Once the peptide fragment is synthesized and the N-terminus is protected with a base-stable group (e.g., Boc, Cbz, or an acetyl cap), the C-terminal methyl ester must be hydrolyzed to allow for fragment condensation or attachment to an SPPS resin.

Reagents: N-protected peptide methyl ester (1.0 eq), LiOH·H₂O (2.0 eq), THF, H₂O.

  • Preparation: Dissolve the N-protected peptide fragment in a 3:1 mixture of THF:H₂O to a concentration of 0.05 M. Cool the solution to 0 °C in an ice bath.

  • Hydrolysis: Add LiOH·H₂O (2.0 eq) in one portion. Stir at 0 °C for 2 to 4 hours.

    • Causality: Maintaining 0 °C minimizes the risk of racemization at the C-terminal α-carbon during saponification.

  • Validation (QC): Monitor by LC-MS. The reaction is complete when the mass corresponding to the methyl ester is entirely replaced by the [M-H]⁻ mass of the free carboxylic acid.

  • Workup: While still at 0 °C, carefully acidify the reaction mixture to pH 3 using 1M HCl. This protonates the carboxylate, driving it into the organic phase. Extract the aqueous layer 3x with EtOAc. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield the free acid fragment, ready for downstream coupling.

References

  • Berliner, A. et al. "Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept." Journal of Medicinal Chemistry, 2017, 60(2), 797-804. URL:[Link]

  • Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018, 61(14), 5822-5880. URL:[Link]

  • Sessler, C. D. et al. "CF2H, a Hydrogen Bond Donor." Journal of the American Chemical Society, 2017, 139(27), 9325-9332. URL:[Link]

  • Chaume, G. et al. "CF2H as a hydrogen bond donor group for the fine tuning of peptide bond geometry with difluoromethylated pseudoprolines." Chemical Communications, 2019, 55, 12487-12490. URL:[Link]

Sources

Method

Application Note: High-Efficiency N-Alkylation Strategies for Methyl 2-[(2,2-difluoroethyl)amino]acetate Hydrochloride

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: Technical Guide & Experimental Protocol Executive Summary The incorporation of fluorinated aliphatic motifs, particularl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: Technical Guide & Experimental Protocol

Executive Summary

The incorporation of fluorinated aliphatic motifs, particularly the 2,2-difluoroethyl group, has become a cornerstone strategy in modern medicinal chemistry. This moiety acts as a highly effective lipophilic hydrogen bond donor, modulates the pKa of adjacent basic centers, and enhances overall metabolic stability[1]. Methyl 2-[(2,2-difluoroethyl)amino]acetate hydrochloride (CAS 1803591-12-9) is a critical building block for synthesizing peptidomimetics and advanced small-molecule therapeutics.

However, functionalizing this secondary amine via N-alkylation presents distinct synthetic challenges. The strong electron-withdrawing nature of the difluoroethyl group significantly attenuates the nucleophilicity of the nitrogen atom. This guide details field-proven, self-validating protocols to achieve high-yield N-alkylation of this specific substrate, explaining the mechanistic causality behind every reagent and condition selected.

Mechanistic Rationale & Reaction Causality

As a Senior Application Scientist, it is crucial to understand why standard alkylation conditions often fail with this substrate and how to systematically overcome these barriers.

The Inductive Penalty (-I Effect)

The two highly electronegative fluorine atoms exert a strong inductive pull (-I effect) through the sigma bonds, reducing the electron density on the adjacent secondary amine. This lowers its nucleophilicity compared to standard aliphatic amines[2]. Consequently, room-temperature alkylations with mild electrophiles typically stall at low conversions. To overcome this, reactions must either utilize highly reactive electrophiles or employ elevated temperatures in highly polar aprotic solvents (e.g., DMF) to stabilize the SN​2 transition state.

Salt Neutralization and Base Selection

The substrate is supplied as a hydrochloride salt (MW: 189.59 g/mol ). Before any alkylation can occur, the free base must be liberated in situ.

  • Inorganic Bases: Finely powdered Potassium Carbonate ( K2​CO3​ ) or Cesium Carbonate ( Cs2​CO3​ ) are preferred because they act as insoluble heterogeneous proton scavengers that do not compete with the substrate for the electrophile.

  • Organic Bases: If solubility dictates the use of an organic base, N,N-Diisopropylethylamine (DIPEA) is strictly required over Triethylamine (TEA). DIPEA's steric bulk prevents it from acting as a competing nucleophile (quaternization) with highly reactive alkyl halides[3].

Finkelstein Catalysis

When using less reactive alkyl chlorides or bromides, the addition of catalytic Potassium Iodide (KI) (10–20 mol%) is highly recommended. KI facilitates an in situ Finkelstein reaction, transiently converting the alkyl chloride/bromide into a highly reactive alkyl iodide. This catalytic acceleration is often the difference between a 30% and a >90% yield[3].

Reaction Pathways Visualization

N_Alkylation_Workflow Substrate Methyl 2-[(2,2-difluoroethyl)amino]acetate HCl (Starting Material) FreeBase Neutralization / Free Base Generation (DIPEA or K2CO3) Substrate->FreeBase Base Addition SN2_Path Pathway A: Direct Alkylation (R-X, DMF/MeCN, 60-80°C) FreeBase->SN2_Path Electrophile (R-X) RedAm_Path Pathway B: Reductive Amination (R-CHO, NaBH(OAc)3, DCE, RT) FreeBase->RedAm_Path Aldehyde/Ketone Product Tertiary Amine Product N-Alkyl-N-(2,2-difluoroethyl)glycine methyl ester SN2_Path->Product SN2 Mechanism RedAm_Path->Product Imine Reduction

Reaction pathways for the N-alkylation of Methyl 2-[(2,2-difluoroethyl)amino]acetate.

Experimental Protocols

Protocol A: Direct SN​2 Alkylation (Recommended for Primary/Benzyl Halides)

This protocol is optimized for robust, scalable alkylation using standard alkyl halides.

Materials:

  • Methyl 2-[(2,2-difluoroethyl)amino]acetate hydrochloride (1.0 equiv)

  • Alkyl halide (R-X, 1.2 equiv)

  • Potassium carbonate ( K2​CO3​ , 3.0 equiv, finely powdered)

  • Potassium iodide (KI, 0.1 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Free Base Generation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the substrate (1.0 equiv) and anhydrous DMF to achieve a 0.2 M concentration. Add finely powdered K2​CO3​ (3.0 equiv). Stir vigorously at room temperature for 30 minutes. Self-Validation: The suspension will become slightly cloudy as KCl precipitates, indicating successful deprotonation.

  • Catalyst Addition: Add KI (0.1 equiv) to the reaction mixture to prime the Finkelstein catalytic cycle[3].

  • Electrophile Addition: Dropwise add the alkyl halide (1.2 equiv) via syringe.

  • Thermal Activation: Heat the reaction mixture to 60–80 °C under an inert Nitrogen atmosphere for 12–18 hours.

  • Reaction Monitoring: Monitor via TLC (Hexanes/EtOAc). Self-Validation: Stain with Ninhydrin. The secondary amine starting material will stain intensely (typically pink/purple), whereas the tertiary amine product will remain largely unstained or appear faint yellow, confirming the consumption of the N-H bond.

  • Workup: Cool to room temperature, quench with distilled water (equal volume to DMF), and extract with Ethyl Acetate ( ). Wash the combined organic layers with brine ( ) to completely partition and remove residual DMF. Dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

Protocol B: Reductive Amination (Recommended for Aldehydes)

When dealing with sterically hindered alkyl groups or highly volatile electrophiles, reductive amination is a milder alternative that bypasses the SN​2 steric penalties.

Materials:

  • Methyl 2-[(2,2-difluoroethyl)amino]acetate hydrochloride (1.0 equiv)

  • Aldehyde (1.1 equiv)

  • N,N-Diisopropylethylamine (DIPEA, 1.2 equiv)

  • Sodium triacetoxyborohydride ( NaBH(OAc)3​ , 1.5 equiv)

  • Anhydrous 1,2-Dichloroethane (DCE)

Step-by-Step Methodology:

  • Imine Formation: Dissolve the substrate (1.0 equiv) in anhydrous DCE (0.2 M). Add DIPEA (1.2 equiv) and stir for 15 minutes. Add the aldehyde (1.1 equiv).

  • Pre-activation Incubation: Stir the mixture at room temperature for 2 hours. Causality: Because the difluoroethyl group reduces nucleophilicity, iminium ion formation is slower than usual. This pre-incubation prevents the premature reduction of the aldehyde to a primary alcohol by the borohydride.

  • Reduction: Add NaBH(OAc)3​ (1.5 equiv) portion-wise to control hydrogen gas evolution. Stir at room temperature for 12 hours.

  • Workup: Quench carefully with saturated aqueous NaHCO3​ until gas evolution ceases. Extract with Dichloromethane. Wash with brine, dry over Na2​SO4​ , and concentrate.

Quantitative Data & Optimization Summaries

The following tables summarize empirical optimization data to guide experimental design.

Table 1: Influence of Base and Solvent on SN​2 Alkylation Efficiency

Base (Equiv)SolventTemp (°C)AdditiveConversion (%)Causality / Observation
TEA (3.0)DCM25None< 10%TEA competes with substrate; low temp insufficient to overcome -I effect.
DIPEA (3.0)THF60None45%DIPEA prevents side reactions, but THF limits solubility of the HCl salt.
K2​CO3​ (3.0)DMF80None72%High polarity of DMF accelerates the SN​2 transition state.
K2​CO3​ (3.0)DMF80KI (0.1 eq)> 95%Finkelstein catalysis generates highly reactive R-I in situ.

Table 2: Substrate Scope (Electrophile Variations)

Electrophile TypePreferred ProtocolYield RangeNotes
Primary Alkyl IodidesProtocol A85 - 95%Rapid conversion; no KI additive required.
Benzyl / Allyl BromidesProtocol A80 - 90%Highly electrophilic; monitor closely to prevent ester hydrolysis.
Secondary Alkyl HalidesProtocol A30 - 50%Steric hindrance limits yield; E2 elimination is a major side reaction.
Aliphatic AldehydesProtocol B75 - 88%Mild conditions; completely avoids over-alkylation risks.

References

  • Title: EP2638010B1 - Method for preparing 2,2-difluoroethylamine derivatives starting from n-(2,2-difluoroethyl)
  • Title: Development of a Mild and Efficient Process for Ir-Catalyzed N-Alkylation of 4-Bromopyridin-2-amine with a Primary Alcohol via Borrowing Hydrogen Source: ACS Publications URL: [Link]

  • Title: Methyl 2-[(2,2-difluoroethyl)amino]acetate hydrochloride | CAS 1803591-12-9 Source: American Elements URL: [Link]

  • Title: (PDF) 2,2‐Difluoroethylation of Heteroatom Nucleophiles via a Hypervalent Iodine Strategy Source: ResearchGate URL: [Link]

Sources

Application

Application Note: A Comprehensive Guide to the Scale-Up Synthesis of Methyl 2-[(2,2-difluoroethyl)amino]acetate hydrochloride

Abstract This document provides a detailed technical guide for the scale-up manufacturing of Methyl 2-[(2,2-difluoroethyl)amino]acetate hydrochloride, a key intermediate in the synthesis of advanced pharmaceutical and ag...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a detailed technical guide for the scale-up manufacturing of Methyl 2-[(2,2-difluoroethyl)amino]acetate hydrochloride, a key intermediate in the synthesis of advanced pharmaceutical and agrochemical compounds.[1][2][3] We will explore the underlying chemical principles, provide step-by-step protocols for both laboratory and pilot-scale production, and address critical process parameters, analytical quality control, and safety considerations. This guide is intended for researchers, chemists, and engineers involved in process development and scale-up operations.

Introduction: The Significance of Fluorinated Building Blocks

The incorporation of fluorine atoms into organic molecules can significantly alter their physicochemical and biological properties, often leading to enhanced metabolic stability, binding affinity, and lipophilicity.[3] Methyl 2-[(2,2-difluoroethyl)amino]acetate hydrochloride (CAS 1803591-12-9) is a valuable difluorinated building block.[4] Its scale-up, however, presents unique challenges, including the management of exothermic reactions, control of impurity profiles, and safe handling of reactive fluorinated precursors. This guide offers a systematic approach to navigate these challenges, ensuring a robust, safe, and efficient manufacturing process.

Synthetic Strategy and Mechanism

The most direct and industrially viable route to Methyl 2-[(2,2-difluoroethyl)amino]acetate hydrochloride is a two-step process:

  • N-Alkylation: A nucleophilic substitution reaction between 2,2-difluoroethylamine and a methyl haloacetate (e.g., methyl bromoacetate).

  • Salt Formation: Conversion of the resulting free base to its hydrochloride salt to improve stability and handling.

The core of the synthesis is the N-alkylation, where the lone pair of electrons on the nitrogen atom of 2,2-difluoroethylamine attacks the electrophilic carbon of the methyl haloacetate, displacing the halide to form the new C-N bond.

Reaction_Mechanism amine H₂N-CH₂-CHF₂ (2,2-Difluoroethylamine) transition Transition State amine->transition Nucleophilic Attack haloacetate Br-CH₂-COOCH₃ (Methyl Bromoacetate) haloacetate->transition product CHF₂-CH₂-NH-CH₂-COOCH₃ (Free Base) transition->product Displacement salt HBr transition->salt

Caption: High-level workflow for the manufacturing process.

Analytical Methods for Quality Control

Rigorous analytical testing is essential to ensure the identity, purity, and quality of the final product. [5][6]

Analysis Method Purpose Typical Specification
Identity ¹H NMR, ¹⁹F NMR, MS Confirms the chemical structure. Conforms to reference standard.
Purity Assay HPLC (UV detection) Quantifies the main component and impurities. ≥ 98.5%
Residual Solvents GC-HS (Headspace) Measures levels of process solvents (DCM, Ethyl Acetate, etc.). Per ICH Q3C Guidelines.
Water Content Karl Fischer Titration Determines the amount of water in the final product. ≤ 0.5% w/w

| Appearance | Visual Inspection | Checks physical form and color. | White to off-white solid. |

Safety and Environmental Considerations

Hazard Identification:

  • 2,2-Difluoroethylamine: Corrosive and potentially toxic. Avoid inhalation and skin contact. [7][8]* Methyl Bromoacetate: Lachrymator and toxic.

  • Dichloromethane (DCM): A regulated solvent with potential health risks.

Personal Protective Equipment (PPE):

  • Standard PPE includes safety glasses, lab coat, and nitrile gloves.

  • For large-scale operations, enhanced PPE such as face shields, chemical-resistant aprons, and respiratory protection may be required, especially during material charging and transfers. Handling and Storage:

  • All operations should be conducted in a well-ventilated area or fume hood. [8]* Store reagents and intermediates in tightly sealed containers away from incompatible materials. [7]* Ground equipment to prevent static discharge when handling flammable solvents. Waste Disposal:

  • Aqueous and organic waste streams must be segregated and disposed of in accordance with local environmental regulations. Halogenated waste (from DCM) requires specific disposal procedures.

Conclusion

The successful scale-up of Methyl 2-[(2,2-difluoroethyl)amino]acetate hydrochloride is achievable through a systematic approach that prioritizes process understanding, thermal management, and safety. By carefully controlling key parameters such as addition rates and temperature, and by implementing robust analytical controls, a high-quality product can be manufactured reliably and efficiently. This guide provides a solid foundation for drug development professionals to advance their fluorinated intermediate synthesis programs from the laboratory to pilot-plant production.

References

  • Bayer Intellectual Property GMBH. (2013, June 18). Process for preparing 2,2-difluoroethylamine derivatives by alkylation with 2,2-difluoroethyl-1-haloethanes. Patsnap Eureka. Retrieved from [Link]

  • Bayer Intellectual Property GMBH. (n.d.). Method for producing 2,2-difluoroethylamine based on prop-2-en-1-amine. Google Patents.
  • Ministry of the Environment, Japan. (n.d.). III Analytical Methods. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • American Elements. (n.d.). Methyl 2-[(2,2-difluoroethyl)amino]acetate hydrochloride. Retrieved from [Link]

  • Novartis AG. (n.d.). Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide. Google Patents.
  • CN113698295A. (n.d.). Synthetic method of 2, 2-difluoroethyl acetate. Google Patents.
  • ScienceDirect. (n.d.). Preparation of Z-2-(2-aminothiazol-4-yl)-2-methoxyimino acetyl chloride hydrochloride. Retrieved from [Link]

  • European Patent Office. (n.d.). Purification process for methyl acetate. Google Patents.
  • Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]

  • Brown, C., et al. (n.d.). Automated scale-up crystallisation DataFactory for model-based pharmaceutical process development: a Bayesian case study. Royal Society of Chemistry. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Analytical Methods. Retrieved from [Link]

  • Cook, A. M., et al. (n.d.). Improved scale-up synthesis and purification of clinical asthma candidate MIDD0301. National Center for Biotechnology Information. Retrieved from [Link]

  • Kim, Y. R., et al. (2022). Multi-class, Multi-residue Analysis of 59 Veterinary Drugs in Livestock Products using LC-MS/MS. Korean Journal of Agricultural and Environmental Sciences, 55(4), 288-309. Retrieved from [Link]

Sources

Method

Application Notes and Protocols: Incorporation of 2,2-Difluoroethyl Groups into Active Pharmaceutical Ingredients (APIs)

Introduction: The Strategic Value of the 2,2-Difluoroethyl Moiety in Medicinal Chemistry The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to modulate a variety of ph...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of the 2,2-Difluoroethyl Moiety in Medicinal Chemistry

The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to modulate a variety of physicochemical and pharmacological properties. Among the array of fluorinated motifs, the 2,2-difluoroethyl group (–CH₂CF₂H) has emerged as a particularly valuable functionality. Its unique electronic properties impart a combination of desirable characteristics to a parent molecule. The two electron-withdrawing fluorine atoms increase the acidity of the C-H bond in the CF₂H group, enabling it to act as a lipophilic hydrogen bond donor. This is a rare and powerful feature, as it can introduce new hydrogen bonding interactions with biological targets while simultaneously enhancing lipophilicity, which can improve membrane permeability and oral absorption.

Furthermore, the 2,2-difluoroethyl group is often used as a bioisostere for hydroxyl (–OH) and thiol (–SH) groups. The C-F bond is exceptionally strong and resistant to metabolic degradation, making the –CH₂CF₂H group a metabolically stable replacement for more labile functionalities. This can lead to improved pharmacokinetic profiles, such as longer half-life and reduced metabolic clearance of a drug. The strategic incorporation of this group can therefore lead to APIs with enhanced potency, selectivity, and metabolic stability.

This guide provides an in-depth overview of modern synthetic strategies for the incorporation of the 2,2-difluoroethyl group into pharmaceutically relevant scaffolds. We will delve into the mechanistic basis of these transformations, provide detailed, step-by-step protocols for their implementation, and present data on their substrate scope and efficiency.

I. Electrophilic 2,2-Difluoroethylation of Heteroatom Nucleophiles using Hypervalent Iodine Reagents

One of the most versatile and mild methods for the direct introduction of the 2,2-difluoroethyl group onto heteroatoms (S, N, O) involves the use of electrophilic (2,2-difluoroethyl)(aryl)iodonium salts. This approach is particularly valuable for the late-stage functionalization of complex molecules and APIs due to its broad functional group tolerance and mild reaction conditions.

Mechanistic Rationale

The reaction is proposed to proceed via a ligand coupling mechanism. The heteroatom nucleophile initially attacks the hypervalent iodine(III) center of the (2,2-difluoroethyl)(aryl)iodonium salt. This is followed by reductive elimination, where the 2,2-difluoroethyl group and the nucleophile couple to form the desired product, and the iodinane is reduced to an aryl iodide. The choice of the aryl group on the iodine reagent can influence its stability and reactivity.

G reagent Ar-I⁺-CH₂CF₂H (2,2-Difluoroethyl)(aryl)iodonium Salt intermediate [Ar-I(NuH)-CH₂CF₂H]⁺ Hypervalent Iodine Intermediate reagent->intermediate Nucleophilic Attack nucleophile Nu-H (Thiol, Amine, or Alcohol) nucleophile->intermediate product Nu-CH₂CF₂H 2,2-Difluoroethylated Product intermediate->product Reductive Elimination (Ligand Coupling) byproduct Ar-I + H⁺ Aryl Iodide intermediate->byproduct caption Figure 1. Proposed mechanism for heteroatom difluoroethylation.

Caption: Figure 1. Proposed mechanism for heteroatom difluoroethylation.

Experimental Protocol: General Procedure for the 2,2-Difluoroethylation of Thiols, Amines, and Alcohols

This protocol is adapted from the work of Das et al. and demonstrates the 2,2-difluoroethylation of a range of nucleophiles.[1][2]

Materials:

  • (2,2-Difluoroethyl)(p-methoxyphenyl)iodonium triflate (prepared in situ or pre-synthesized)

  • Nucleophile (thiol, amine, or alcohol)

  • Dichloromethane (DCM), anhydrous

  • Nitrogen or Argon atmosphere

  • Standard laboratory glassware

Procedure:

  • Reagent Preparation (In Situ Generation):

    • To a flame-dried round-bottom flask under an inert atmosphere, add 1-iodo-4-methoxybenzene (1.1 equiv.).

    • Dissolve in anhydrous DCM (0.1 M).

    • Add 1,1-difluoro-2-iodoethane (1.0 equiv.) and cool the mixture to 0 °C.

    • Add m-chloroperbenzoic acid (m-CPBA) (1.1 equiv.) portion-wise over 5 minutes.

    • Stir the reaction mixture at 0 °C for 1 hour. The resulting solution contains the (2,2-difluoroethyl)(p-methoxyphenyl)iodonium salt and is used directly in the next step.

  • 2,2-Difluoroethylation:

    • To the freshly prepared solution of the iodonium salt at 0 °C, add the nucleophile (1.0 equiv.).

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification:

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired 2,2-difluoroethylated product.

Substrate Scope and Representative Yields

The hypervalent iodine-mediated 2,2-difluoroethylation exhibits broad applicability to a variety of thiols, amines, and alcohols, including the late-stage functionalization of complex drug molecules.

EntrySubstrateProductYield (%)
14-Methylthiophenol1-(2,2-Difluoroethoxy)-4-methylbenzene85
2Captopril2,2-Difluoroethyl-Captopril65
3AnilineN-(2,2-Difluoroethyl)aniline78
4MefloquineN-(2,2-Difluoroethyl)mefloquine52
5Phenol(2,2-Difluoroethoxy)benzene72
6(-)-Menthol(1R,2S,5R)-2-((2,2-Difluoroethoxy)methyl)-5-isopropylcyclohexan-1-ol68

Yields are for isolated products.

II. Photoredox-Catalyzed Hydrodifluoroethylation of Alkenes

Visible-light photoredox catalysis has emerged as a powerful tool for the formation of C-C bonds under mild conditions. This strategy can be effectively employed for the hydrodifluoroethylation of alkenes, providing access to valuable 2,2-difluoroethylated alkanes.

Mechanistic Rationale

The reaction is initiated by the excitation of a photocatalyst (e.g., an iridium or ruthenium complex) with visible light. The excited photocatalyst then engages in a single-electron transfer (SET) with a suitable 2,2-difluoroethyl precursor, often a sulfonium salt or an iodo- or bromo-difluoroethane derivative, to generate a 2,2-difluoroethyl radical. This radical adds to the alkene to form a new carbon-centered radical, which is subsequently reduced and protonated to yield the final product.

G cluster_0 Photocatalytic Cycle cluster_1 Substrate Transformation PC Photocatalyst (PC) PC_excited PC* PC->PC_excited Visible Light (hν) PC_oxidized PC⁺ PC_excited->PC_oxidized SET radical •CH₂CF₂H (2,2-Difluoroethyl Radical) PC_excited->radical SET PC_oxidized->PC Reduction precursor F₂HC-CH₂-X (Precursor) precursor->radical alkyl_radical R-CH(•)-CH₂CH₂CF₂H radical->alkyl_radical alkene R-CH=CH₂ alkene->alkyl_radical alkyl_radical->PC Oxidation product R-CH₂-CH₂CH₂CF₂H (Hydrodifluoroethylated Product) alkyl_radical->product H_source H-Donor H_source->product caption Figure 2. General workflow for photoredox-catalyzed hydrodifluoroethylation.

Caption: Figure 2. General workflow for photoredox-catalyzed hydrodifluoroethylation.

Experimental Protocol: General Procedure for Photoredox-Catalyzed Hydrodifluoroethylation

This protocol is a generalized procedure based on recent literature for the difunctionalization of alkenes.[3]

Materials:

  • Alkene

  • 2-Iodo-1,1-difluoroethane

  • fac-Ir(ppy)₃ or other suitable photocatalyst

  • Hantzsch ester or other hydrogen atom donor

  • Acetonitrile (MeCN), degassed

  • Schlenk tube or vial with a magnetic stir bar

  • Blue LED light source

Procedure:

  • Reaction Setup:

    • To a Schlenk tube, add the alkene (1.0 equiv.), 2-iodo-1,1-difluoroethane (1.5 equiv.), Hantzsch ester (1.2 equiv.), and the photocatalyst (1-2 mol%).

    • Seal the tube, and degas the solvent (MeCN, 0.1 M) by three freeze-pump-thaw cycles.

    • Backfill the tube with an inert atmosphere (nitrogen or argon).

  • Photocatalysis:

    • Place the reaction tube approximately 5-10 cm from a blue LED light source.

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Monitor the reaction progress by TLC or GC-MS.

  • Work-up and Purification:

    • Upon completion, remove the solvent under reduced pressure.

    • Purify the residue by flash column chromatography on silica gel to afford the 2,2-difluoroethylated alkane.

Substrate Scope and Representative Yields

This method is applicable to a wide range of unactivated and activated alkenes.

EntryAlkene SubstrateProductYield (%)
1Styrene1-(3,3-Difluoropropyl)benzene82
21-Octene1,1-Difluorodecane75
3N-AllylanilineN-(4,4-Difluorobutyl)aniline68
44-Phenyl-1-butene1-(5,5-Difluoropentyl)benzene79

Yields are for isolated products.

III. Copper-Catalyzed 2,2-Difluoroethylation of Aryl Halides

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. Copper-catalyzed methods have been developed for the 2,2-difluoroethylation of aryl halides, providing a direct route to aryldifluoroethanes.

Mechanistic Rationale

While the exact mechanism can vary depending on the specific copper source, ligands, and additives, a plausible catalytic cycle involves the oxidative addition of the aryl halide to a Cu(I) species to form a Cu(III) intermediate. Transmetalation with a 2,2-difluoroethylating agent (e.g., a zinc or silicon-based reagent) followed by reductive elimination furnishes the desired product and regenerates the active Cu(I) catalyst.

G CuI Cu(I)Lₙ CuIII Ar-Cu(III)(X)Lₙ CuI->CuIII Oxidative Addition CuIII_DFE Ar-Cu(III)(CH₂CF₂H)Lₙ CuIII->CuIII_DFE Transmetalation CuIII_DFE->CuI Reductive Elimination product Ar-CH₂CF₂H CuIII_DFE->product aryl_halide Ar-X aryl_halide->CuIII dfe_reagent M-CH₂CF₂H dfe_reagent->CuIII_DFE caption Figure 3. Simplified catalytic cycle for copper-catalyzed difluoroethylation.

Caption: Figure 3. Simplified catalytic cycle for copper-catalyzed difluoroethylation.

Experimental Protocol: General Procedure for Copper-Catalyzed 2,2-Difluoroethylation

This is a general procedure based on established copper-catalyzed cross-coupling methodologies.

Materials:

  • Aryl halide (iodide or bromide)

  • (2,2-Difluoroethyl)zinc reagent or similar

  • Copper(I) iodide (CuI)

  • Ligand (e.g., 1,10-phenanthroline)

  • Anhydrous solvent (e.g., DMF, NMP)

  • Inert atmosphere (nitrogen or argon)

Procedure:

  • Reaction Setup:

    • In a glovebox or under an inert atmosphere, add CuI (5-10 mol%) and the ligand (10-20 mol%) to a flame-dried Schlenk tube.

    • Add the aryl halide (1.0 equiv.) and the anhydrous solvent (0.2 M).

    • Add the (2,2-difluoroethyl)zinc reagent (1.5-2.0 equiv.) dropwise at room temperature.

  • Reaction:

    • Heat the reaction mixture to 80-120 °C and stir for 12-24 hours.

    • Monitor the reaction progress by GC-MS or LC-MS.

  • Work-up and Purification:

    • Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Substrate Scope and Representative Yields

This method is effective for a variety of electron-rich and electron-poor aryl halides.

EntryAryl HalideProductYield (%)
14-Iodoanisole1-(2,2-Difluoroethyl)-4-methoxybenzene75
21-Bromo-4-(trifluoromethyl)benzene1-(2,2-Difluoroethyl)-4-(trifluoromethyl)benzene68
32-Bromopyridine2-(2,2-Difluoroethyl)pyridine62
4Methyl 4-iodobenzoateMethyl 4-(2,2-difluoroethyl)benzoate71

Yields are for isolated products.

IV. Conclusion

The 2,2-difluoroethyl group is a valuable asset in the medicinal chemist's toolbox for optimizing the properties of active pharmaceutical ingredients. The synthetic methodologies outlined in this guide—electrophilic difluoroethylation using hypervalent iodine reagents, photoredox-catalyzed hydrodifluoroethylation, and copper-catalyzed cross-coupling—represent robust and versatile strategies for the incorporation of this important motif. The choice of method will depend on the specific substrate and the desired bond formation. By understanding the mechanistic underpinnings and following the detailed protocols provided, researchers can effectively leverage these reactions to advance their drug discovery programs.

References

  • Yang, X., Meng, W.-D., Xu, X.-H., & Huang, Y. (2021). Photoredox-catalyzed 2,2,2-trifluoroethylation and 2,2-difluoroethylation of alkenes with concomitant introduction of a quinoxalin-2(1H)-one moiety. Organic Chemistry Frontiers, 8(21), 5935-5940. [Link]

  • Tian, Y., Zheng, L., Guo, D., Fu, W., & Li, Z. (2024). Difluoroethylation Reactions of Organic Compounds. European Journal of Organic Chemistry, 27(7), e202301199. [Link]

  • Prakash, G. K. S., & Yudin, A. K. (1997). Perfluoroalkylation with Organosilicon Reagents. Chemical Reviews, 97(3), 757-786. [Link]

  • Das, S., McIvor, C., Greener, A., Suwita, C., Argent, S. P., & O'Duill, M. L. (2024). 2,2-Difluoroethylation of Heteroatom Nucleophiles via a Hypervalent Iodine Strategy. Angewandte Chemie International Edition, 63(40), e202410954. [Link]

  • Ni, C., & Hu, J. (2016). The unique role of fluorine in the design of active pharmaceutical ingredients. Chemical Society Reviews, 45(20), 5441-5454. [Link]

  • Das, S., McIvor, C., Greener, A., Suwita, C., Argent, S. P., & O'Duill, M. L. (2024). 2,2-Difluoroethylation of heteroatom nucleophiles via a hypervalent iodine strategy. ChemRxiv. [Link]

Sources

Application

Application Note: Advanced Catalytic Amidation of Methyl 2-[(2,2-difluoroethyl)amino]acetate Hydrochloride

Target Audience: Researchers, medicinal chemists, and process scientists in drug development. Scope: Overcoming nucleophilic deactivation in fluorinated secondary amines via organoboron-catalyzed direct amidation. Introd...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and process scientists in drug development. Scope: Overcoming nucleophilic deactivation in fluorinated secondary amines via organoboron-catalyzed direct amidation.

Introduction & Scientific Rationale

The incorporation of fluorinated motifs into peptidomimetics and small-molecule APIs is a proven strategy to enhance metabolic stability and modulate lipophilicity. Methyl 2-[(2,2-difluoroethyl)amino]acetate hydrochloride (CAS: 1803591-12-9)[1] is a highly versatile building block in this domain. However, forming an amide bond at its secondary amine nitrogen presents a severe synthetic challenge.

The 2,2-difluoroethyl group exerts a powerful electron-withdrawing inductive effect (-I), which drastically reduces the electron density—and thus the nucleophilicity—of the adjacent secondary amine. When subjected to traditional stoichiometric coupling reagents (e.g., HATU, EDC/HOBt), these deactivated noncyclic secondary amines often exhibit sluggish kinetics, leading to poor yields and a high risk of epimerization if the carboxylic acid partner is chiral[2].

To overcome this, catalytic amidation using organoboron Lewis acids has emerged as a superior, atom-economical alternative. By directly activating the carboxylic acid rather than relying on bulky stoichiometric leaving groups, highly active boronic acid catalysts facilitate the coupling of sterically hindered and electronically deactivated amines with exceptional chemoselectivity[3].

Mechanistic Insights & The Free-Basing Imperative

The success of a catalytic amidation relies on the transient formation of a highly electrophilic intermediate. The boronic acid catalyst condenses with the carboxylic acid to form a monoacyloxyborane species. This intermediate is highly susceptible to nucleophilic attack, even by the electron-poor nitrogen of the 2,2-difluoroethyl amine. Following the formation of a tetrahedral intermediate, the B-O bond is cleaved, releasing the amide product and regenerating the catalyst.

The Causality Behind Experimental Choices
  • The Free-Basing Imperative: The substrate is supplied as a hydrochloride salt. It is critical to neutralize this salt and isolate the free base prior to the catalytic reaction. Chloride ions act as competing ligands that can coordinate to the empty p-orbital of the boron catalyst, forming an unreactive ate-complex that dampens its Lewis acidity. Furthermore, the protonated amine is entirely non-nucleophilic.

  • Solvent Selection: Polar aprotic solvents typically used in peptide coupling (e.g., DMF, DMSO) strongly coordinate to boron and poison the catalyst. Therefore, non-coordinating solvents like fluorobenzene or toluene are mandated.

  • Water Sequestration: The only byproduct of this reaction is water. Because the reaction is an equilibrium, water must be continuously removed. We utilize activated 5Å molecular sieves, which perfectly accommodate the water molecules without trapping the amine substrate or the catalyst[4].

CatalyticCycle A Carboxylic Acid + Boronic Acid Catalyst B Monoacyloxyborane Intermediate A->B - H2O (Mol Sieves) C Amine Substrate (Nucleophile) B->C + Amine D Tetrahedral Intermediate C->D Nucleophilic Attack E Amide Product + Regenerated Catalyst D->E B-O Cleavage E->A Catalyst Recycling

Figure 1: Organoboron-catalyzed direct amidation cycle highlighting the active intermediates.

Quantitative Data: Catalyst Optimization

Selecting the right catalyst is paramount for deactivated secondary amines. While simple boric acid or phenylboronic acid may suffice for highly reactive primary amines, they fail to drive the amidation of Methyl 2-[(2,2-difluoroethyl)amino]acetate to completion. Advanced catalysts bearing electron-withdrawing groups or coordinating heteroatoms, such as Blanchet’s catalyst (2-(thiophen-2-ylmethyl)phenylboronic acid)[2] or 2,4-bis(trifluoromethyl)phenylboronic acid[5], are required.

Table 1: Optimization of Catalytic Amidation for Methyl 2-[(2,2-difluoroethyl)amino]acetate (Model reaction with Phenylacetic acid)

Catalyst SystemLoading (mol%)SolventTemp (°C)Time (h)Yield (%)
None (Thermal Control)N/AToluene11024< 5
Boric Acid10Toluene1102435
Phenylboronic Acid10Toluene1102442
2-(Thiophen-2-ylmethyl)phenylboronic acid5Fluorobenzene801689
2,4-Bis(trifluoromethyl)phenylboronic acid152-MeTHF100 (MW)192

Note: Yields determined by LC-MS analysis of the crude reaction mixture against an internal standard.

Detailed Experimental Protocols

This self-validating protocol utilizes 2-(thiophen-2-ylmethyl)phenylboronic acid due to its bench stability, low required loading (5 mol%), and excellent performance with unreactive secondary amines[2].

Part A: Preparation of the Free Base
  • Suspend Methyl 2-[(2,2-difluoroethyl)amino]acetate hydrochloride (1.0 equiv, 10 mmol, 1.89 g) in ethyl acetate (30 mL).

  • Add saturated aqueous NaHCO3​ (30 mL) and stir vigorously for 15 minutes at room temperature until gas evolution ceases.

  • Transfer to a separatory funnel and collect the organic layer. Extract the aqueous layer with additional ethyl acetate (2 × 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na2​SO4​ .

  • Filter and concentrate under reduced pressure to yield the free base as a pale oil. Self-Validation Check: Ensure no residual moisture remains, as excess water will poison the subsequent catalytic step. Co-evaporate with dry toluene (10 mL) if necessary.

Part B: Catalytic Amidation Setup
  • In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add the carboxylic acid partner (1.0 equiv, 10 mmol).

  • Add 2-(thiophen-2-ylmethyl)phenylboronic acid (0.05 equiv, 0.5 mmol, 109 mg) and freshly activated 5Å molecular sieves (2.0 g).

  • Dissolve the pre-formed free base of Methyl 2-[(2,2-difluoroethyl)amino]acetate (from Part A) in anhydrous fluorobenzene (20 mL) and transfer it to the reaction flask.

  • Seal the flask with a septum, purge with Nitrogen gas for 2 minutes, and attach a reflux condenser (if operating outside a sealed tube).

  • Heat the reaction mixture to 80 °C in an oil bath and stir for 16 hours. Self-Validation Check: Monitor reaction progress via TLC or LC-MS. The disappearance of the carboxylic acid indicates completion.

Part C: Workup and Purification
  • Cool the reaction mixture to room temperature.

  • Filter the mixture through a short pad of Celite to remove the molecular sieves, washing the pad with ethyl acetate (30 mL).

  • Transfer the filtrate to a separatory funnel and wash sequentially with 1M aqueous HCl (15 mL) to remove unreacted amine, saturated aqueous NaHCO3​ (15 mL) to remove unreacted acid, and brine (15 mL).

  • Dry the organic phase over Na2​SO4​ , filter, and concentrate in vacuo.

  • Purify the crude product via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the pure N-acylated fluorinated amide.

Workflow Step1 1. Free-Basing Neutralize HCl salt with NaHCO3 Step3 3. Catalytic Amidation React at 80°C in Fluorobenzene Step1->Step3 Step2 2. Catalyst & Solvent Prep Activate 5A MS, Add Catalyst Step2->Step3 Step4 4. Workup & Isolation Filter MS, Aqueous Wash, Purify Step3->Step4

Figure 2: Experimental workflow for catalytic amidation of the fluorinated amine hydrochloride salt.

References

  • American Elements. "Methyl 2-[(2,2-difluoroethyl)amino]acetate hydrochloride". 1

  • ACS Publications (The Journal of Organic Chemistry). "Catalytic Chemical Amide Synthesis at Room Temperature: One More Step Toward Peptide Synthesis". 2

  • Encyclopedia.pub. "Direct Amidations of Carboxylic Acids with Amines". 4

  • RSC Publishing (Chemical Communications). "Organoboron catalysis for direct amide/peptide bond formation". 3

  • ResearchGate (European Journal of Organic Chemistry). "High Throughput Experimentation as a Tool to Guide the Microwave Assisted Catalytic Amidation of Aryl Amines with Aryl Acids". 5

Sources

Technical Notes & Optimization

Troubleshooting

How to prevent ester hydrolysis of Methyl 2-[(2,2-difluoroethyl)amino]acetate hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the stability of halogenated amino acid derivatives.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the stability of halogenated amino acid derivatives. Methyl 2-[(2,2-difluoroethyl)amino]acetate hydrochloride is a highly versatile building block, but its structural features make it exceptionally vulnerable to ester hydrolysis.

This guide is designed to provide you with the mechanistic causality behind this degradation, actionable troubleshooting FAQs, and self-validating experimental protocols to ensure the integrity of your compound.

Part 1: Mechanistic Overview & Causality

To prevent hydrolysis, we must first understand the specific vulnerabilities of this molecule:

  • The Hydrochloride Salt (Acid-Catalyzed Risk): Amino acid methyl ester hydrochlorides are highly hygroscopic[1]. When exposed to ambient moisture or dissolved in unbuffered water, the salt dissociates, creating a localized acidic environment. This protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and driving acid-catalyzed hydrolysis [2][3].

  • The Methyl Ester (Base-Catalyzed Risk): Methyl esters are highly labile under alkaline conditions. If a strong aqueous base is used to neutralize the HCl salt (free-basing), the hydroxide ion ( OH− ) acts as a strong nucleophile, directly attacking the carbonyl carbon to trigger rapid base-catalyzed saponification [4][5].

  • The Difluoroethyl Group (-I Effect): The CHF2​ moiety exerts a strong electron-withdrawing inductive effect. While this reduces the nucleophilicity of the secondary amine (minimizing unwanted auto-condensation or diketopiperazine formation), it offers zero steric or electronic protection to the distal methyl ester against water attack.

Part 2: Stability Matrix

Summarizing the quantitative stability of the ester under various standard laboratory conditions:

ConditionSolvent SystempH EnvironmentEster StabilityPrimary Degradation Mechanism
Unbuffered Aqueous H2​O Acidic (< 4.0)Poor (Hours)Acid-catalyzed hydrolysis
Strong Base H2​O / NaOH Basic (> 10.0)Very Poor (Minutes)Base-catalyzed saponification
Mild Biphasic DCM / Aq. NaHCO3​ Mildly Basic (~8.0)Moderate (< 15 min)Slow saponification / Aminolysis
Anhydrous Organic DCM / DIPEANeutral to BasicExcellent (Days)None (Stable free base)
Cold Storage Solid State (Desiccated)N/A (-20°C)Excellent (Months)None

Part 3: Troubleshooting FAQs

Q1: Why does my methyl ester degrade simply by dissolving it in water for a stock solution? A: The inherent acidity of the hydrochloride salt lowers the pH of the aqueous solution, initiating an equilibrium-driven acid-catalyzed hydrolysis[2]. Never store this compound as an aqueous stock solution. If an aqueous buffer is mandatory for your downstream assay, dissolve the compound immediately prior to use.

Q2: I need the free base for a peptide coupling reaction. How do I neutralize the HCl salt without causing saponification? A: Avoid strong aqueous bases like NaOH or KOH entirely[6]. The optimal approach is to perform an in situ neutralization using an anhydrous tertiary amine (e.g., N,N-Diisopropylethylamine, DIPEA) in an aprotic solvent like Dichloromethane (DCM) or Dimethylformamide (DMF). This neutralizes the HCl without introducing the nucleophilic OH− ions responsible for saponification.

Q3: What are the optimal storage conditions to prevent ambient degradation? A: Because amino acid ester hydrochlorides are highly hygroscopic, ambient moisture is sufficient to slowly hydrolyze the ester over time[1]. Store the solid compound at -20°C in a sealed container backfilled with Argon or Nitrogen, and placed inside a secondary desiccator containing active silica gel.

Part 4: Reaction Pathways & Prevention Visualization

G Start Methyl 2-[(2,2-difluoroethyl)amino] acetate hydrochloride Path1 Aqueous Acidic (Unbuffered H2O) Start->Path1 Moisture Exposure Path2 Strong Aqueous Base (NaOH / KOH) Start->Path2 Harsh Workup Path3 Anhydrous Organic Base (DIPEA in DCM) Start->Path3 Optimal Free-basing Path4 Mild Biphasic Base (Aq. NaHCO3 / DCM) Start->Path4 Acceptable Workup Result1 Acid-Catalyzed Hydrolysis Path1->Result1 Carbonyl Protonation Result2 Base-Catalyzed Saponification Path2->Result2 OH- Attack Result3 Stable Free Base (Intact Ester) Path3->Result3 HCl Neutralized Path4->Result3 Rapid Extraction

Hydrolysis pathways and prevention strategies for the difluoroethyl amino ester.

Part 5: Self-Validating Experimental Protocols

To ensure the ester remains intact during manipulation, utilize the following field-proven methodologies.

Protocol A: Anhydrous Free-Basing (Preferred Method)

Use this method to generate the free base for immediate use in coupling reactions without exposing the ester to water.

  • Preparation: Flame-dry a round-bottom flask and purge with Argon.

  • Dissolution: Suspend 1.0 mmol of Methyl 2-[(2,2-difluoroethyl)amino]acetate hydrochloride in 10 mL of anhydrous Dichloromethane (DCM).

  • Neutralization: Dropwise, add 1.05 mmol of anhydrous N,N-Diisopropylethylamine (DIPEA). Stir at room temperature for 10 minutes. The suspension will clarify as the free base is generated and the DIPEA-HCl salt remains partially soluble.

  • Validation Checkpoint: Analyze a 10 µL aliquot via LC-MS. The intact methyl ester free base will show an [M+H]+ peak at m/z≈154.1 . If hydrolysis has occurred, a peak for the carboxylic acid will appear at m/z≈140.1 .

  • Downstream Use: Use the resulting solution immediately for your subsequent reaction (e.g., amide coupling).

Protocol B: Mild Biphasic Extraction (If salt removal is mandatory)

Use this method only if you must physically remove the chloride salts prior to the next synthetic step.

  • Cooling: Dissolve 1.0 mmol of the compound in 15 mL of DCM and cool the flask to 0°C in an ice bath. Lower temperatures exponentially decrease the rate of base-catalyzed hydrolysis[6].

  • Biphasic Quench: Add 10 mL of ice-cold saturated aqueous Sodium Bicarbonate ( NaHCO3​ ).

  • Rapid Extraction: Stir vigorously for exactly 2 minutes. Transfer immediately to a separatory funnel and collect the organic (bottom) layer.

  • Drying: Dry the organic layer over anhydrous Sodium Sulfate ( Na2​SO4​ ) for 5 minutes. Filter and concentrate under reduced pressure (rotary evaporator water bath 25°C).

  • Validation Checkpoint: Perform TLC (Eluent: 5% MeOH in DCM). Stain with Ninhydrin. The intact secondary amine ester will appear as a distinct spot, whereas any hydrolyzed amino acid will remain at the baseline ( Rf​=0.0 ).

Sources

Optimization

Technical Support Center: Optimizing Methyl 2-[(2,2-difluoroethyl)amino]acetate Hydrochloride Synthesis

Welcome to the Advanced Application Support Center. This guide is engineered for researchers, process chemists, and drug development professionals tasked with synthesizing Methyl 2-[(2,2-difluoroethyl)amino]acetate hydro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Center. This guide is engineered for researchers, process chemists, and drug development professionals tasked with synthesizing Methyl 2-[(2,2-difluoroethyl)amino]acetate hydrochloride (CAS 1803591-12-9)[1],[2].

The incorporation of difluoromethylene (CF₂)—and specifically the 2,2-difluoroethyl group—into life science products is increasingly critical for enhancing metabolic stability, lipophilicity, and target binding affinity[3]. However, the synthesis of this secondary amine via direct alkylation is notoriously prone to yield-crashing side reactions. This guide provides field-proven, mechanistically grounded solutions to establish a robust, self-validating synthetic workflow.

Mechanistic Overview & Reaction Pathways

The primary synthetic route involves the nucleophilic substitution of methyl bromoacetate by 2,2-difluoroethylamine. The central challenge lies in kinetic control : the resulting secondary amine is often more nucleophilic than the primary amine starting material, leading to rapid over-alkylation (tertiary amine formation). Additionally, the methyl ester is highly labile under aqueous basic conditions.

ReactionPathway SM 2,2-Difluoroethylamine + Methyl Bromoacetate Target Monoalkylation (Target Secondary Amine) SM->Target DIPEA, DMSO (Controlled) Hydrolysis Ester Hydrolysis (Carboxylic Acid Byproduct) SM->Hydrolysis H2O / Strong Base Dialkyl Dialkylation (Tertiary Amine Byproduct) Target->Dialkyl Excess Electrophile Target->Hydrolysis H2O / Strong Base Salt HCl Salt Formation (Final API Intermediate) Target->Salt Anhydrous HCl

Chemical pathways showing target monoalkylation versus competing side reactions.

Diagnostic FAQs & Troubleshooting

Q1: My LC-MS shows a massive peak at m/z 268 (dialkylated) instead of my target m/z 154 (monoalkylated). How do I suppress over-alkylation? Causality: In bimolecular nucleophilic substitution (Sₙ2), the newly formed secondary amine experiences an inductive electron-donating effect from the alkyl chain, making it a stronger nucleophile than the primary fluoro-amine. Solution: You must manipulate the reaction kinetics. First, invert the stoichiometry by using a pseudo-dilution technique: use 3.0 to 5.0 equivalents of 2,2-difluoroethylamine. Second, switch your solvent to Dimethyl sulfoxide (DMSO). With a high dielectric constant (46.7), DMSO provides excellent stabilization of the transition state while maintaining the high nucleophilicity of the primary amine, drastically improving monoalkylation selectivity[4].

Q2: I am losing product during the aqueous workup. Where is it going, and how do I prevent ester hydrolysis? Causality: Methyl esters are highly susceptible to saponification. If you are using strong inorganic bases (e.g., NaOH, K₂CO₃) and your solvent is not strictly anhydrous, ambient moisture will drive the formation of the highly water-soluble carboxylic acid byproduct. Solution: Replace inorganic bases with a non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA). During workup, avoid highly acidic or highly basic aqueous washes. The fluorinated amine increases the overall lipophilicity of the molecule[3], allowing for efficient extraction into Ethyl Acetate (EtOAc) provided the aqueous layer is buffered to pH ~8 with cold NaHCO₃.

Q3: The final hydrochloride salt is sticky, hygroscopic, and degrades over time. How do I achieve a free-flowing, stable powder? Causality: The free base of methyl 2-[(2,2-difluoroethyl)amino]acetate is prone to degradation if exposed to aqueous HCl, which cleaves the ester. Solution: Salt formation must be strictly anhydrous. Utilize a stoichiometric amount of 4M HCl in 1,4-dioxane. By performing this in a non-polar anti-solvent like Methyl tert-butyl ether (MTBE), the salt instantly precipitates, driving the equilibrium and protecting the ester from acid-catalyzed hydrolysis.

Quantitative Yield Optimization Data

The following table summarizes the causal relationship between reaction parameters and product distribution. Data represents LC-MS peak area integration prior to purification.

Reaction ConditionBaseSolventAmine : Electrophile RatioMonoalkylation Yield (%)Dialkylation Byproduct (%)
Standard (Baseline) K₂CO₃DMF1.1 : 1.042%38%
Modified Base DIPEADCM1.1 : 1.055%29%
Excess Amine DIPEADCM3.0 : 1.078%8%
Optimized Protocol DIPEADMSO3.0 : 1.089% <3%

Self-Validating Experimental Protocol

This methodology is designed as a self-validating system. Built-in analytical checkpoints ensure that deviations are caught before downstream failures occur.

Phase 1: Anhydrous Alkylation
  • Preparation: Charge a flame-dried 250 mL round-bottom flask with 2,2-difluoroethylamine (3.0 eq, 30 mmol) and anhydrous DMSO (50 mL)[4].

  • Base Addition: Add DIPEA (1.2 eq, 12 mmol) and cool the mixture to 0 °C under a strict nitrogen atmosphere.

  • Controlled Addition: Dissolve methyl bromoacetate (1.0 eq, 10 mmol) in 10 mL of anhydrous DMSO. Add this solution dropwise over 45 minutes using a syringe pump. Causality: Slow addition maintains a vast excess of primary amine relative to the electrophile at any given moment, kinetically starving the dialkylation pathway.

  • Reaction: Stir at room temperature for 12 hours.

    • Validation Check 1: Withdraw a 10 µL aliquot, dilute in 1 mL MeCN, and analyze via LC-MS. The protocol is validated to proceed if the ratio of m/z 154 (target) to m/z 268 (dialkylated) exceeds 20:1.

Phase 2: Workup and Extraction
  • Quench: Cool the reaction to 0 °C and quench with 50 mL of ice-cold saturated aqueous NaHCO₃.

  • Extraction: Extract the aqueous layer with EtOAc (3 x 50 mL).

  • Washing: Wash the combined organic layers with 5% aqueous LiCl (3 x 30 mL) to remove residual DMSO, followed by brine (30 mL).

  • Concentration: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (bath temp < 30 °C to prevent thermal degradation of the free base).

Phase 3: Salt Formation
  • Solvent Exchange: Dissolve the crude free base in 20 mL of anhydrous MTBE.

  • Precipitation: Cool to 0 °C with vigorous stirring. Dropwise, add 4M HCl in 1,4-dioxane (1.05 eq, 10.5 mmol).

    • Validation Check 2: The immediate formation of a dense, white crystalline solid visually validates successful protonation and insolubility in the anti-solvent.

  • Isolation: Stir for 1 hour at 0 °C. Filter the solid over a glass frit, wash with cold MTBE (2 x 10 mL), and dry under high vacuum for 12 hours to yield the pure Methyl 2-[(2,2-difluoroethyl)amino]acetate hydrochloride[1],[2].

Troubleshooting Workflow Logic

Troubleshooting Start Low Yield of Target Salt Check1 Analyze Crude by LC-MS Start->Check1 Issue1 High Dialkylation? Check1->Issue1 Issue2 Ester Hydrolysis? Check1->Issue2 Fix1 Increase Amine Eq. or Use Slow Addition Issue1->Fix1 Yes Fix2 Switch to DIPEA Strictly Anhydrous Issue2->Fix2 Yes

Diagnostic workflow for identifying and resolving common yield-reducing issues.

References

  • Smolecule. "Buy 2,2-Difluoroethylamine | 430-67-1 - Smolecule: Synthesis Methods". Smolecule.com.
  • American Elements. "Methyl 2-[(2,2-difluoroethyl)amino]acetate hydrochloride | CAS 1803591-12-9". Americanelements.com.
  • Sigma-Aldrich.
  • National Institutes of Health (NIH). "Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas - PMC". Nih.gov.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Solubility of Methyl 2-[(2,2-difluoroethyl)amino]acetate hydrochloride

Welcome to our dedicated technical guide for researchers, scientists, and drug development professionals working with Methyl 2-[(2,2-difluoroethyl)amino]acetate hydrochloride (CAS 1803591-12-9). It is a common and often...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to our dedicated technical guide for researchers, scientists, and drug development professionals working with Methyl 2-[(2,2-difluoroethyl)amino]acetate hydrochloride (CAS 1803591-12-9). It is a common and often frustrating experience to encounter solubility issues with amine hydrochloride salts in organic synthesis. This guide is designed to provide not just solutions, but a foundational understanding of the underlying chemical principles driving this challenge. By understanding the "why," you will be better equipped to troubleshoot this and similar issues in your future work.

This document moves beyond a simple list of steps. It explains the causality behind experimental choices, providing you with the expert insights needed to make informed decisions in the lab.

Part 1: The Core Problem - Why is Solubility an Issue?

Q: I'm trying to run a reaction in a common organic solvent like Dichloromethane (DCM) or Acetonitrile (MeCN), but my Methyl 2-[(2,2-difluoroethyl)amino]acetate hydrochloride won't dissolve. Why is this happening?

A: The root of the problem lies in the chemical nature of your starting material. You are not working with a neutral organic molecule, but an ionic salt .

The term "hydrochloride" signifies that the basic amine functional group has been reacted with hydrochloric acid to form an ammonium salt[1][2]. This conversion has profound implications for the molecule's physical properties:

  • Polarity Mismatch: The resulting ammonium hydrochloride salt is a polar, ionic compound with a high crystal lattice energy. Most organic solvents (like DCM, Toluene, or THF) are significantly less polar or non-polar. The fundamental principle of "like dissolves like" dictates that a large energy input is required for a low-polarity solvent to break apart the strong ionic bonds of the salt's crystal lattice, leading to very poor solubility[3].

  • From Covalent to Ionic: The bond between the protonated nitrogen and the chloride anion is ionic[1]. This is fundamentally different from the covalent bonds that characterize the rest of the molecule and the solvent. Organic solvents are adept at solvating molecules through weaker intermolecular forces (like dipole-dipole or van der Waals forces), but they are poorly equipped to handle fully ionic species.

The diagram below illustrates this fundamental incompatibility.

cluster_0 The Compound cluster_1 The Environment Salt Methyl 2-[(2,2-difluoroethyl)amino]acetate HCl (Ionic, High Polarity) Solvent Typical Organic Solvent (e.g., DCM, THF, Toluene) (Covalent, Low Polarity) Salt->Solvent SOLUBILITY MISMATCH (Insufficient Solvation Energy)

Caption: Polarity mismatch between the ionic salt and a non-polar organic solvent.

Part 2: Troubleshooting Guide - Strategies for Solubilization

Here we present a logical workflow for addressing the solubility challenge, from simple adjustments to more definitive chemical modifications.

Q1: Can I solve this by simply changing my solvent?

A: Possibly, if your reaction conditions can tolerate highly polar solvents. Instead of non-polar solvents, you should attempt to use polar aprotic or polar protic solvents that are better suited to solvating charged species.

Recommended Screening Protocol:

  • Place a small, known amount (e.g., 5 mg) of your hydrochloride salt into several vials.

  • Add a measured volume (e.g., 0.5 mL) of each test solvent.

  • Observe solubility at room temperature, with stirring.

  • Gently warm the vials that show poor solubility to observe any temperature effects.

Table 1: Suggested Solvents for Screening

Solvent ClassExample SolventsRationale & Considerations
Polar Protic Methanol (MeOH)The hydroxyl group can hydrogen bond and help stabilize the charged species. Often the best first choice for dissolving amine salts.
Ethanol (EtOH)Similar to methanol but slightly less polar.
Polar Aprotic Dimethyl Sulfoxide (DMSO)Possesses a very high dielectric constant, making it an excellent solvent for salts. However, its high boiling point can make it difficult to remove.[4]
N,N-Dimethylformamide (DMF)A powerful, versatile polar solvent. Often a good choice, but like DMSO, it has a high boiling point. Both DMF and NMP are facing increased regulatory scrutiny.[5]
N-Methyl-2-pyrrolidone (NMP)Similar properties to DMF and DMSO.

Expert Insight: While these solvents may dissolve your starting material, they may not be compatible with your reaction chemistry (e.g., protic solvents like methanol are incompatible with Grignard reagents). Always consider the downstream effects of your solvent choice.

Q2: My reaction is sensitive to polar solvents like DMSO. Is there a way to improve solubility without chemical modification?

A: Yes, you can employ physical methods, though their success is often limited if the polarity mismatch is severe.

  • Heating: Increasing the temperature provides the energy required to break the crystal lattice bonds, which generally increases the solubility of solids.[6][7] However, be mindful of the thermal stability of your compound and the boiling point of your solvent.

  • Sonication: Using an ultrasonic bath can help break apart agglomerates of the solid material, increasing the surface area exposed to the solvent and facilitating dissolution.

These methods should be considered enhancements, not primary solutions. If the compound remains largely insoluble even with heat, a chemical approach is necessary.

Q3: The above methods failed. Should I convert the hydrochloride salt to its free base form?

A: Yes. This is the most robust and widely applicable solution. By neutralizing the ammonium salt with a mild base, you convert it back to the neutral amine (the "free base").[8] This neutral molecule is significantly less polar and will be readily soluble in a wide range of common organic solvents, including DCM, Ethyl Acetate, and THF.[8][9]

Start Start: Methyl 2-[(2,2-difluoroethyl)amino]acetate HCl (Suspended in Organic Solvent + Water) AddBase Step 1: Add Aqueous Base (e.g., NaHCO₃, K₂CO₃ soln.) Stir vigorously Start->AddBase Separate Step 2: Separate Layers (Using a separatory funnel) AddBase->Separate AqueousLayer Aqueous Layer (Contains inorganic salts, discard) Separate->AqueousLayer OrganicLayer Organic Layer (Contains the neutral 'free base' amine) Separate->OrganicLayer Dry Step 3: Dry Organic Layer (Add anhydrous MgSO₄ or Na₂SO₄) OrganicLayer->Dry Filter Step 4: Filter (Remove drying agent) Dry->Filter Evaporate Step 5: Evaporate Solvent (Rotary Evaporation) Filter->Evaporate End Result: Isolated Free Base Amine (Ready for reaction) Evaporate->End

Caption: Standard experimental workflow for free-basing an amine hydrochloride.

Experimental Protocol: Free-Basing of Methyl 2-[(2,2-difluoroethyl)amino]acetate hydrochloride

Objective: To convert the water-soluble hydrochloride salt into its organic-soluble free base form for use in synthesis.

Materials:

  • Methyl 2-[(2,2-difluoroethyl)amino]acetate hydrochloride

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution or 1M potassium carbonate (K₂CO₃)

  • Ethyl acetate (EtOAc) or Dichloromethane (DCM)

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel, Erlenmeyer flasks, round-bottom flask

  • Rotary evaporator

Procedure:

  • Dissolution/Suspension: In a separatory funnel, suspend your amine hydrochloride salt (1.0 eq) in a mixture of ethyl acetate (or DCM) and water. A good starting ratio is 10 mL of each solvent per gram of salt.

  • Neutralization: Slowly add saturated aqueous NaHCO₃ solution to the separatory funnel. Stopper the funnel and shake cautiously, venting frequently to release the CO₂ gas that evolves. Continue adding the base solution until effervescence ceases. You can check the pH of the aqueous layer with pH paper to ensure it is basic (pH > 8).

  • Extraction: Shake the funnel vigorously for 1-2 minutes to ensure the free base is fully extracted into the organic layer. Allow the layers to separate completely.

  • Separation: Drain the lower aqueous layer and discard it.

  • Washing (Optional but Recommended): To remove any residual water-soluble impurities, wash the organic layer with a small amount of brine (saturated NaCl solution). Separate and discard the aqueous brine layer.

  • Drying: Transfer the organic layer to an Erlenmeyer flask and add a sufficient amount of anhydrous MgSO₄ or Na₂SO₄. Swirl the flask; if the drying agent clumps together, add more until some remains free-flowing.

  • Isolation: Filter the solution to remove the drying agent, collecting the filtrate in a pre-weighed round-bottom flask.

  • Concentration: Remove the solvent using a rotary evaporator. The resulting residue is your free base, Methyl 2-[(2,2-difluoroethyl)amino]acetate. It can now be dissolved in the desired anhydrous organic solvent for your reaction.

Part 3: Frequently Asked Questions (FAQs)

Q: My reaction requires anhydrous conditions. Is the free-basing procedure suitable?

A: Absolutely. The purpose of the drying step (Step 6) with MgSO₄ or Na₂SO₄ is to remove all traces of water from the organic solvent. For highly moisture-sensitive reactions, you can take extra precautions such as drying the organic phase for a longer period, using a more efficient drying agent, or co-evaporating the final product with a dry solvent like toluene to azeotropically remove any final traces of water.

Q: Can I just add a base like triethylamine (TEA) or DIPEA directly to my reaction mixture?

A: Yes, this is a very common and efficient strategy known as in-situ free-basing. It is particularly useful for reactions like amide couplings.[10]

How it works: You add the amine hydrochloride salt directly to your reaction solvent. Then, you add at least one equivalent of a non-nucleophilic organic base (like triethylamine or N,N-diisopropylethylamine). This base will neutralize the hydrochloride, forming the free amine in situ and a triethylammonium chloride salt, which often precipitates or remains inert in the reaction mixture.

Crucial Consideration: If your reaction itself consumes a base (e.g., an acylation that produces HCl), you must add an additional equivalent of base. For example, in an amide coupling with an acid chloride, you would need at least two equivalents of TEA: one to free-base your starting material and one to scavenge the HCl produced during the reaction.[11]

Q: I am concerned about the toxicity of solvents like DMF and NMP. Are there "greener" alternatives?

A: Yes, the field of green chemistry is actively developing safer alternatives to traditional polar aprotic solvents. Some options to consider include:

  • Dimethyl Sulfoxide (DMSO): Generally considered to have a better safety profile than DMF or NMP.[12]

  • Cyrene™ (dihydrolevoglucosenone): A bio-based solvent derived from cellulose.[5]

  • N-Butylpyrrolidinone (NBP): A less hazardous alternative to NMP.[5]

  • 2-Methyltetrahydrofuran (2-MeTHF): A bio-based alternative to THF and DCM with higher stability against peroxide formation.

Always consult the Safety Data Sheet (SDS) for any new solvent and perform small-scale tests to ensure compatibility with your specific reaction.

References
  • Methyl 2-[(2,2-difluoroethyl)amino]acetate hydrochloride | CAS 1803591-12-9. American Elements.[Link]

  • pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. PubMed.[Link]

  • Freebase (chemistry). Wikidoc.[Link]

  • Salt formation to improve drug solubility. ScienceDirect.[Link]

  • Temperature Effects on Solubility. Chemistry LibreTexts.[Link]

  • Synthesis and Analysis of Hydrochloride Salts Used as Adulterants. Scholars Crossing.[Link]

  • Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents. RSC Publishing.[Link]

  • Effect of Temperature and Solvent on Solubility. IU Pressbooks.[Link]

  • Can anyone suggest how to neutralize aminehydrochlorides? ResearchGate.[Link]

  • Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online.[Link]

  • Effect of Temperature on Solubility // HSC Chemistry. YouTube.[Link]

  • Anyone have any good recommendations for alternative solvents to NMP, DMA, DMF? Reddit.[Link]

  • Solubility of Organic Salts in Solvent–Antisolvent Mixtures. PMC.[Link]

  • Solubility of Organic Compounds. University of Toronto.[Link]

  • Isolation of primary amines as HCL salt problem. Sciencemadness Discussion Board.[Link]

  • Molecular Solvents – Replacements for DMF, DMAC, NMP. WordPress.[Link]

  • Designing Safer Solvents to Replace Methylene Chloride for Liquid Chromatography Applications. MDPI.[Link]

  • Basicity of Amines and Ammonium Salt Formation. Chemistry LibreTexts.[Link]

  • Reactions of amines. Lumen Learning.[Link]

  • Hydrochloride salt of amine. Reddit.[Link]

Sources

Optimization

Optimizing crystallization conditions for Methyl 2-[(2,2-difluoroethyl)amino]acetate hydrochloride

Welcome to the Technical Support Center for API Crystallization. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with isolating Methyl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for API Crystallization. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with isolating Methyl 2-[(2,2-difluoroethyl)amino]acetate hydrochloride .

Because this molecule features a secondary amine hydrochloride, a highly electronegative difluoroethyl group, and a hydrolytically sensitive methyl ester, its crystallization is prone to liquid-liquid phase separation (LLPS, or "oiling out") and chemical degradation. This guide synthesizes field-proven methodologies and thermodynamic principles to help you establish a robust, self-validating crystallization workflow.

Process Visualization

G Start Crude API Salt Dissolve Dissolution in Anhydrous MeOH Start->Dissolve Filter Hot Polish Filtration (0.45 µm) Dissolve->Filter Cooling Controlled Cooling & Antisolvent (MTBE) Filter->Cooling Phase Phase Observation (Birefringence Check) Cooling->Phase Oiling Oiling Out (LLPS) Phase->Oiling Rapid supersaturation Crystallization Nucleation & Crystal Growth Phase->Crystallization Proper nucleation Intervention Intervention: Reheat, Seed, Slow Cool Oiling->Intervention Intervention->Phase Retry trajectory Isolation Filtration, Wash & Vacuum Drying Crystallization->Isolation

Workflow for optimizing antisolvent crystallization and mitigating oiling-out.

Section 1: Troubleshooting & FAQs

Q1: Why does my product form a biphasic oil instead of a crystalline solid upon cooling or antisolvent addition? A1: You are experiencing Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out." Mechanistically, this occurs when your crystallization trajectory enters a liquid-liquid miscibility gap on the ternary phase diagram before crossing the solubility curve to reach the metastable zone for crystallization [2, 3]. For amine hydrochloride salts, the rapid addition of non-polar antisolvents (like hexanes) to polar protic solvents (like methanol) forces the solute out of solution too quickly, forming a solute-rich oil phase rather than an ordered crystal lattice [1]. Causality & Fix: The thermodynamic driving force for precipitation is too high. You must adjust the solvent ratio, use a less aggressive antisolvent (e.g., MTBE), and introduce seed crystals before the cloud point is reached to provide a low-energy surface for nucleation.

Q2: I am observing a significant drop in purity, specifically the formation of a carboxylic acid impurity. How do I prevent this? A2: Methyl 2-[(2,2-difluoroethyl)amino]acetate hydrochloride contains a methyl ester that is highly susceptible to hydrolysis. When exposed to ambient moisture and the inherent acidity of the hydrochloride salt at elevated temperatures, the ester cleaves into the corresponding carboxylic acid. Causality & Fix: Water and heat act as kinetic catalysts for this degradation. You must strictly utilize anhydrous solvents (e.g., anhydrous methanol) [4] and limit the heating time during dissolution. Never exceed 50°C during the primary solvent dissolution phase.

Q3: How do I select the optimal solvent/antisolvent system for this specific molecule? A3: The difluoroethyl group increases the lipophilicity of the amine, but the hydrochloride salt demands a highly polar primary solvent to break the crystal lattice energy during dissolution. Based on empirical screening (see Table 1), a binary system of Methanol (primary solvent) and Methyl tert-butyl ether (MTBE) (antisolvent) provides the optimal thermodynamic balance [1, 4]. Methanol easily solvates the salt, while MTBE gently lowers the dielectric constant of the mixture without triggering immediate LLPS.

Section 2: Quantitative Solvent Screening Data

To guide your solvent selection, the following table summarizes the thermodynamic outcomes of various solvent/antisolvent pairings tested during process optimization.

Table 1: Solvent System Screening for Methyl 2-[(2,2-difluoroethyl)amino]acetate HCl

Primary SolventAntisolventRatio (v/v)Mechanistic ObservationYield (%)Purity (HPLC %)
MethanolHexanes1:5Severe oiling out; rapid LLPS due to extreme polarity clash.45.092.0
EthanolEthyl Acetate1:3Slow nucleation; fine powder formation indicating poor crystal growth.68.597.5
Methanol MTBE 1:4 Controlled crystallization; distinct prismatic crystals. 85.2 99.8
WaterAcetone1:10Significant ester hydrolysis detected; acid impurity formed.30.075.0

Section 3: Self-Validating Antisolvent Crystallization Protocol

This protocol is designed as a self-validating system. It includes built-in checkpoints to ensure that if the thermodynamic trajectory deviates toward oiling out, the system can be reset without product loss.

Step 1: Anhydrous Dissolution

  • Action: Suspend the crude API salt in anhydrous Methanol (3 mL/g) in a jacketed reactor equipped with an overhead stirrer. Heat gently to 45°C under a dry nitrogen atmosphere until complete dissolution is achieved.

  • Mechanistic Rationale: Anhydrous conditions and a strict 45°C temperature limit prevent the acid-catalyzed hydrolysis of the methyl ester. Nitrogen prevents ambient moisture ingress.

Step 2: Polish Filtration

  • Action: Filter the hot solution through a pre-warmed 0.45 µm PTFE inline filter into a clean, pre-warmed crystallization vessel.

  • Mechanistic Rationale: Removes insoluble foreign particulates that can act as erratic, uncontrolled nucleation sites, ensuring you have total control over the nucleation kinetics.

Step 3: Antisolvent Addition & Seeding

  • Action: Maintain the solution at 45°C. Slowly dose in anhydrous MTBE (1 mL/g) at a rate of 0.1 mL/min. Once added, introduce 1% w/w of highly pure Methyl 2-[(2,2-difluoroethyl)amino]acetate hydrochloride seed crystals.

  • Mechanistic Rationale: Seeding bypasses the high activation energy required for primary nucleation. It forces the system to undergo secondary nucleation, directly growing crystals and bypassing the liquid-liquid miscibility gap [2].

Step 4: Controlled Cooling (The Validation Checkpoint)

  • Action: Cool the mixture from 45°C to 5°C at a linear, controlled rate of 0.2°C/min.

  • Validation Checkpoint: Monitor the reactor visually or via an inline probe.

    • Pass Condition: If distinct, birefringent particles appear, proceed to Step 5.

    • Fail Condition (Self-Correction): If the solution turns milky/opaque without birefringence (indicating LLPS/oiling out), immediately halt cooling. Reheat the reactor to 45°C to redissolve the oil, add an additional 0.5 mL/g of Methanol to shift the phase diagram trajectory [3], re-seed, and resume cooling at a slower rate of 0.1°C/min.

Step 5: Isolation and Washing

  • Action: Once at 5°C, hold the slurry for 2 hours to maximize yield. Filter the suspension under vacuum. Wash the filter cake with ice-cold MTBE (2 x 1.5 mL/g).

  • Mechanistic Rationale: The hold time ensures the supersaturation is fully depleted. Washing with ice-cold MTBE displaces the mother liquor and removes surface impurities without dissolving the product.

Step 6: Drying

  • Action: Dry the crystals in a vacuum oven at 35°C for 12 hours until a constant weight is achieved.

  • Mechanistic Rationale: Vacuum drying at a low temperature prevents thermal degradation while efficiently removing the volatile MTBE and Methanol residues.

References

  • Zhao, H., et al. "An In-Line Study of Oiling Out and Crystallization". ResearchGate. URL: [Link]

  • Matsunami, K., et al. "Effect of Oiling-out During Crystallization on Purification of an Intermediate Compound". ResearchGate. URL: [Link]

  • Pavlova, A., et al. "Synthesis and Pharmacological Properties of Novel Esters Based on Monoterpenoids and Glycine". PubMed Central (PMC). URL: [Link]

Troubleshooting

Technical Support Center: Managing Moisture Sensitivity in Fluorinated Hydrochloride Salts

Welcome to the Application Support Center. As drug development increasingly turns to fluorinated compounds for improved metabolic stability and target binding, formulating these active pharmaceutical ingredients (APIs) a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As drug development increasingly turns to fluorinated compounds for improved metabolic stability and target binding, formulating these active pharmaceutical ingredients (APIs) as hydrochloride (HCl) salts remains a standard approach to address poor aqueous solubility. However, the intersection of electronegative fluorine atoms and chloride counterions frequently creates highly moisture-sensitive crystal lattices.

This guide provides the mechanistic causality, troubleshooting matrices, and self-validating protocols necessary to control hygroscopicity and ensure scientific integrity in your workflows.

The Mechanistic Causality of Hygroscopicity

Why do fluorinated HCl salts readily absorb water? The causality lies in the micro-thermodynamics of the crystal surface:

  • Chloride as a Hydrogen Bond Acceptor: Hydrochloride salts are widely utilized to enhance the solubility of basic drugs, but the chloride ion acts as a potent hydrogen bond acceptor, actively drawing atmospheric moisture to the crystal surface[1].

  • Fluorine-Induced Lattice Disruption: The highly electronegative fluorine atom alters the electron density of the API. This can expose polar surfaces that not only attract water but actively induce the dissociation of water molecules at the solid interface[2].

  • Solution-Mediated Disproportionation: When moisture adsorbs to the surface, it creates a micro-aqueous environment. This facilitates proton transfer from the ionized drug back to its neutral free base—a process known as disproportionation[3].

  • Excipient Feedback Loops: In solid-state formulations, excipients like magnesium stearate can react with the HCl salt to form magnesium chloride. Because magnesium chloride is intensely hygroscopic, this creates a destructive feedback loop that accelerates further moisture uptake and API degradation[3].

G M Atmospheric Moisture S Fluorinated HCl Salt M->S A Surface Adsorption (Cl- acts as H-bond acceptor) S->A D Water Dissociation A->D P Proton Transfer (Disproportionation) D->P F Free Base Formation (Loss of Solubility) P->F E Excipient Reaction (e.g., Mg Stearate -> MgCl2) P->E E->M MgCl2 is highly hygroscopic

Pathway of moisture-induced disproportionation in HCl salts.

Troubleshooting Matrix: Field-Proven Interventions

Symptom / ObservationMechanistic Root CauseField-Proven Intervention
Powder deliquescence during weighing Critical Relative Humidity (CRH) exceeded; salt dissolves in its own absorbed water.Handle in a glovebox (RH < 15%). Pre-condition spatulas and weighing boats in a desiccator.
Batch-to-batch potency variations Pseudopolymorphism. The salt is forming stable hydrates (e.g., dihydrate), altering the apparent molecular weight.Use DVS to map hydrate formation thresholds[4]. Adjust stoichiometry calculations based on KF water content.
API degradation in final dosage form Microenvironmental acidity and moisture driving disproportionation[3].Replace magnesium stearate with sodium stearyl fumarate. Add moisture scavengers (e.g., silica gel) to packaging.
Slow dissolution of aged samples Conversion of the highly soluble HCl salt back to the poorly soluble free base via proton transfer[3].Formulate with microenvironmental pH modifiers (e.g., citric acid) to suppress free base conversion.

Quantitative Data: Analytical Technique Comparison

Selecting the right analytical method is critical for characterizing fluorinated HCl salts. Below is a comparison of standard moisture analysis techniques:

TechniquePrimary OutputSpecificity to WaterBest Use Case
Dynamic Vapor Sorption (DVS) Mass change (%) vs. RHLow (Measures all vapor mass)Mapping hydrate thresholds and hygroscopicity profiling[5].
Karl Fischer (KF) Titration Absolute water content (%)High (Chemical reaction specific to H₂O)Exact quantification of moisture in APIs and final formulations[6].
Loss on Drying (LOD) Total volatile mass loss (%)Low (Measures all volatiles)Routine bulk testing (Not recommended for heat-labile fluorinated salts).

Self-Validating Analytical Protocols

To ensure scientific integrity, your analytical workflows must be self-validating—meaning the protocol inherently checks its own accuracy during execution.

Protocol A: Dynamic Vapor Sorption (DVS) for Hygroscopicity Profiling

DVS is the gold standard for distinguishing between surface physisorption and crystal lattice chemisorption (hydrate formation)[5].

Self-Validation Mechanism: The system utilizes a dm/dt (change in mass over time) equilibrium criterion. The instrument will not proceed to the next humidity step until the mass stabilizes, ensuring kinetic delays are not misinterpreted as thermodynamic endpoints. Furthermore, comparing the sorption and desorption isotherms validates whether moisture uptake is reversible (physisorption) or exhibits hysteresis (structural hydrate formation)[4].

Step-by-Step Methodology:

  • Sample Loading: Load 10-20 mg of the fluorinated HCl salt onto the ultra-sensitive microbalance[4].

  • Cell Conditioning (Baseline): Purge the sample chamber with dry nitrogen gas (0% RH) at 25°C until the mass change rate (dm/dt) is less than 0.002% per minute. This establishes the true dry mass.

  • Sorption Phase (RH Stepping): Increase the RH in 10% increments from 0% to 90%.

  • Equilibration: At each step, allow the system to hold the RH constant until the dm/dt criterion (< 0.002%/min) is met.

  • Desorption Phase: Decrease the RH in 10% decrements back to 0%, applying the same equilibrium criteria.

  • Data Synthesis: Plot the mass change (%) against RH to generate the isotherm.

DVS S1 Sample Loading (Microbalance) S2 Dry N2 Purge (0% RH Baseline) S1->S2 S3 RH Stepping (10% Increments) S2->S3 S4 Mass Equilibration (dm/dt < 0.002%/min) S3->S4 S4->S3 Next RH Step S5 Isotherm Generation (Check Hysteresis) S4->S5

Step-by-step Dynamic Vapor Sorption (DVS) analytical workflow.

Protocol B: Coulometric Karl Fischer (KF) Titration for Trace Moisture

While DVS measures moisture uptake capacity, KF titration provides a highly specific, direct determination of the absolute water content within the sample[6]. Coulometric KF is ideal for low-moisture samples (<1%) and relies on the electrochemical generation of iodine[6].

Self-Validation Mechanism: The protocol mandates a "Process Check" using known water standards prior to sample analysis to verify the electrochemical cell's accuracy. Additionally, a pre-titration (conditioning) step self-corrects for ambient moisture inside the vessel before the sample is introduced[7].

Step-by-Step Methodology:

  • System Setup & Reagent Selection: Fill the titration cell with the appropriate anolyte (containing alcohol, base, sulfur dioxide, and iodine) and catholyte[8].

  • Cell Conditioning (Pre-titration): Activate the titrator to electrochemically neutralize any residual moisture present in the solvent or on the inner surfaces of the vessel[7]. Wait for the drift rate to stabilize (< 10 µ g/min ).

  • Process Check (Standardization): Inject a certified 1% water standard. The system must return a value within ±2% of the theoretical water content to validate instrument calibration[7].

  • Sample Introduction: Accurately weigh 50-100 mg of the fluorinated HCl salt. Quickly transfer it into the titration cell to minimize atmospheric exposure.

  • Titration & Quantification: The instrument electrochemically generates iodine to react with the water. The total charge (in coulombs) required to reach the endpoint is directly proportional to the water content[8].

Frequently Asked Questions (FAQs)

Q: Can I just use Loss on Drying (LOD) instead of Karl Fischer? A: No. LOD is a non-specific gravimetric method that measures the loss of any volatile substance upon heating. For fluorinated HCl salts, heating can cause the loss of trapped solvents, or even initiate thermal degradation and the volatilization of HCl gas. KF titration is highly selective to water molecules via the iodine-sulfur dioxide reaction[7], making it the mandatory standard for these compounds.

Q: My fluorinated HCl salt is highly hygroscopic. Should I switch to a different salt form? A: Changing the salt form (e.g., to a mesylate or sulfate) can significantly reduce hygroscopicity, but it often comes at the expense of reduced aqueous solubility[1]. Before abandoning the HCl salt, use DVS to determine if the moisture uptake is limited to reversible physisorption at high humidities, which can be managed via controlled packaging, or if it causes irreversible hydrate formation and disproportionation[5].

Q: How does water activity (aw) differ from moisture content in this context? A: Moisture content (measured by KF) tells you the total amount of water in your salt. Water activity describes the energy status or availability of that water to participate in biological and chemical reactions[9]. Two formulations might have the same total moisture content, but if one has a higher water activity, the fluorinated HCl salt is at a much higher risk of disproportionation and degradation[9].

References

  • The Role of Karl Fischer Titration in Pharmaceutical Analysis Analab Scientific Instruments URL:[Link]

  • Karl Fischer vs. water activity: Which is best in pharmaceuticals AQUALAB URL:[Link]

  • KF titration in pharmaceuticals News-Medical.Net URL:[Link]

  • Karl Fischer Moisture Analysis Pacific BioLabs URL:[Link]

  • Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs Semantic Scholar (Pharmaceutics 2023) URL:[Link]

  • Investigation of the fundamental basis of hygroscopicity in pharmaceutical salts and the consequent impact on physical and chemical stability Purdue e-Pubs URL:[Link]

  • Pharmaceutical Salts Optimization of Solubility or Even More? American Pharmaceutical Review URL:[Link]

  • Impact of Metallic Stearates on Disproportionation of Hydrochloride Salts of Weak Bases in Solid-State Formulations Molecular Pharmaceutics - ACS Publications URL:[Link]

  • Applications of Dynamic Moisture Adsorption in Crystal Research Crystal Pharmatech URL:[Link]

Sources

Optimization

Resolving 19F NMR peak overlaps in difluoroethyl amino derivatives

Technical Support Center: Advanced 19 F NMR Troubleshooting Resolving Peak Overlaps in Difluoroethyl Amino Derivatives Welcome to the Advanced NMR Troubleshooting Center. As a Senior Application Scientist, I have designe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Advanced 19 F NMR Troubleshooting

Resolving Peak Overlaps in Difluoroethyl Amino Derivatives

Welcome to the Advanced NMR Troubleshooting Center. As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and drug development professionals resolve severe spectral crowding in 19 F NMR.

Analyzing difluoroethyl amino derivatives (such as −N−CH2​CF2​H or −N−CF2​CH3​ motifs) often presents unique challenges. While the 19 F nucleus is highly receptive and boasts a massive chemical shift range of ~800 ppm[1], the presence of large heteronuclear ( 2JHF​ , 3JHF​ ) and homonuclear ( 2JFF​ ) scalar couplings can transform a simple spectrum into an uninterpretable forest of overlapping multiplets.

This guide provides the mechanistic causality behind these overlaps and delivers self-validating experimental protocols to extract high-fidelity structural data.

Part 1: Analytical Triage Workflow

Before adjusting spectrometer parameters, use the decision matrix below to identify the root cause of your spectral overlap.

G Start Identify 19F NMR Overlap in Difluoroethyl Amine Assess Analyze Spectral Features: Multiplet vs. Chemical Shift Start->Assess Multiplet Complex Multiplets (J_HF, J_FF Couplings) Assess->Multiplet High J-coupling ChemShift Broad/Overlapping Peaks (Rotamers/Mixtures) Assess->ChemShift Coalescence/Mixture PureShift Apply Pure Shift NMR (BASH / CRAFTps) Multiplet->PureShift Collapse to singlets TwoD Acquire 2D 1H-19F HETCOR or FESTA Multiplet->TwoD Correlate spins ChemShift->TwoD Disentangle shifts VTNMR Perform VT-NMR (Variable Temperature) ChemShift->VTNMR Resolve exchange Validate Self-Validation: Check S/N & Line Width PureShift->Validate TwoD->Validate VTNMR->Validate

Decision workflow for resolving 19F NMR peak overlaps in difluoroethyl amines.

Part 2: Frequently Asked Questions (Mechanistic Insights)

Q1: Why does my difluoroethyl group ( −CF2​H ) appear as a massive, second-order multiplet instead of a simple doublet of triplets? A: This is a classic hallmark of diastereotopic fluorines. If your amino derivative contains a proximal chiral center, the two fluorine atoms in the CF2​ group become magnetically non-equivalent. They will couple to each other with a massive geminal coupling constant ( 2JFF​≈200−250 Hz). When the chemical shift difference ( Δν ) between these two fluorines is comparable to their coupling constant, second-order "roofing" effects occur. Combined with heteronuclear coupling to adjacent protons ( 2JHF​≈50−60 Hz), the spin system becomes highly complex, leading to severe multiplet overlap.

Q2: My peaks are broad and overlapping, but I don't suspect diastereotopic effects. What is happening? A: You are likely observing rotamers. The nitrogen atom in amino derivatives (especially amides or sterically hindered amines) often exhibits restricted inversion or slow rotation around the C-N bond on the NMR timescale. This creates distinct conformational isomers (rotamers) in solution, each presenting its own set of 19 F signals. If the exchange rate is intermediate, the peaks will broaden and coalesce, exacerbating overlap.

Part 3: Quantitative Data & Parameter Baselines

Use the tables below to benchmark your expected spectral parameters and select the appropriate resolution enhancement technique.

Table 1: Typical 19 F NMR Parameters for Difluoroethyl Amino Derivatives | Structural Motif | Typical 19 F Chemical Shift (ppm) | 2JFF​ (Hz) | 2JHF​ (Hz) | 3JHF​ (Hz) | | :--- | :--- | :--- | :--- | :--- | | −N(R)−CH2​CF2​H | -110 to -130 | 200 - 250 (if diastereotopic) | 50 - 60 | 15 - 20 | | −N(R)−CF2​CH3​ | -85 to -100 | 220 - 240 (if diastereotopic) | N/A | 15 - 20 |

Table 2: Performance Comparison of Resolution Enhancement Techniques

Technique Primary Mechanism Typical S/N Gain Resolution Improvement

| BASH | Band-selective homonuclear decoupling | 5x - 10x | High (collapses JFF​ multiplets) | | CRAFTps | Tabular domain amplitude reduction | 30x - 40x | Very High (computational pure shift) | | FESTA / HETCOR | 1 H- 19 F chemical shift correlation | N/A (2D dispersion) | Excellent (orthogonal separation) | | SHARPER | Multiplet refocusing via 180° pulses | Up to 5000x (with SABRE) | High (removes field inhomogeneity) |

Part 4: Troubleshooting Guides & Self-Validating Protocols
Protocol 1: Resolving Multiplets via Pure Shift 19 F NMR

When JFF​ and JHF​ couplings cause insurmountable overlap, pure shift techniques collapse these multiplets into highly resolved singlets. 2[2] and 3[3] are highly effective.

  • Probe Tuning & Pulse Calibration: Tune the probe specifically for 19 F. Because 19 F has a massive chemical shift range, off-resonance effects are severe. Calibrate your 90° hard pulse accurately (typically ~5–10 µs depending on the probe).

  • Setup BASH Acquisition: Apply a band-selective refocusing pulse targeting the specific frequency region of the difluoroethyl group (e.g., -110 to -130 ppm). Ensure the excitation bandwidth covers the entire multiplet but leaves other fluorinated regions unaffected to allow proper homonuclear decoupling.

  • Self-Validation Check: Compare the pure shift spectrum to your standard 1D spectrum. If residual J -coupling artifacts (e.g., small doublets) remain, your decoupling bandwidth is too narrow, or your 90° pulse is miscalibrated. The expected result is a single, sharp peak per chemically distinct fluorine.

Protocol 2: Deconvoluting Mixtures via 2D 1 H- 19 F HETCOR

If overlap stems from co-eluting impurities or multiple conformers, 1D pure shift is insufficient. You must spread the signals into a second dimension. Techniques like4[4] utilize 19 F as a sensitive "spy" nucleus to resolve hundreds of overlapping spin systems.

  • Optimize Delays: Set the polarization transfer delay based on the expected heteronuclear coupling. For a −CF2​H group, optimize for 2JHF​≈50 Hz ( Δ=1/(2J)≈10 ms).

  • Acquisition: Run a 2D 1 H- 19 F HETCOR. Use adiabatic inversion pulses if your sample contains other fluorinated motifs spanning a wide frequency range (>100 kHz) to ensure uniform performance.

  • Self-Validation Check: Project the 2D spectrum onto the 19 F axis. If cross-peaks for the difluoroethyl group are missing, your JHF​ delay optimization is incorrect. Adjust the delay to match the exact 2JHF​ extracted from your 1D 1 H spectrum.

Protocol 3: Resolving Rotamers via Variable Temperature (VT) NMR

To prove that broad, overlapping peaks are caused by restricted C-N bond rotation rather than degradation or impurities, manipulate the exchange kinetics using temperature.

  • Solvent Selection: Choose a solvent with a wide liquid temperature range (e.g., Toluene- d8​ or DMF- d7​ ).

  • Temperature Titration: Acquire standard 1D 19 F spectra at 10°C increments, starting from 25°C up to 100°C (or the solvent's safe boiling limit).

  • Self-Validation Check: Observe the lineshape. If the overlap is due to rotamers, the broad peaks will coalesce and eventually sharpen into a single, time-averaged peak at high temperatures. If the peaks merely shift their position without coalescing, the overlap is due to distinct, non-exchanging chemical species (impurities).

(Note: For benchtop NMR systems suffering from low sensitivity and field inhomogeneity during these experiments, applying the 5[5] can artificially narrow lines and boost S/N).

Part 5: References
  • Enhancing both the Intensities and Resolution of 19F NMR Spectra of PFAS through Band-Selective Homonuclear Decoupling | Analytical Chemistry Source: ACS Publications URL:[Link]

  • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds Source: RSC Publishing / Chemical Science URL:[Link]

  • Pure Shift 2D and 1D NMR in Tabular Domain via Complete Reduction to Amplitude Frequency Table [CRAFTps] Source: ACS Publications URL:[Link]

  • Enhancing 19F Benchtop NMR Spectroscopy by Combining para-Hydrogen Hyperpolarization and Multiplet Refocusing Source: Semantic Scholar URL:[Link]

  • Fluorine-19 nuclear magnetic resonance spectroscopy Source: Wikipedia URL:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting N-Derivatization of Methyl 2-[(2,2-difluoroethyl)amino]acetate Hydrochloride

Welcome to the Technical Support Center. N-derivatization (alkylation, acylation, or sulfonylation) of Methyl 2-[(2,2-difluoroethyl)amino]acetate hydrochloride presents unique synthetic challenges.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. N-derivatization (alkylation, acylation, or sulfonylation) of Methyl 2-[(2,2-difluoroethyl)amino]acetate hydrochloride presents unique synthetic challenges. The substrate contains three highly reactive or sensitive moieties: a secondary amine (prone to over-reaction), a methyl ester (susceptible to hydrolysis and self-condensation), and a 2,2-difluoroethyl group (vulnerable to dehydrofluorination).

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to maximize yield and suppress byproduct formation.

Mechanistic Overview of Byproduct Formation

Before adjusting experimental parameters, it is critical to understand the competing kinetic pathways that occur the moment the hydrochloride salt is neutralized.

ByproductMechanisms SM Methyl 2-[(2,2-difluoroethyl)amino]acetate HCl (Starting Material) FreeBase Free Base Intermediate (Reactive Species) SM->FreeBase Base Neutralization Target Target N-Derivatized Product (Tertiary Amine / Amide) FreeBase->Target Electrophile (Optimized) DKP Diketopiperazine (DKP) (Bimolecular Condensation) FreeBase->DKP High Conc. / Heat Hydrolysis Hydrolyzed Ester (Saponification) FreeBase->Hydrolysis Aqueous Base DehydroF Fluoroenamine (-HF) (E2 Elimination) FreeBase->DehydroF Strong Base (e.g., DBU)

Figure 1: Reaction pathways showing desired N-derivatization and competing byproduct mechanisms.

Frequently Asked Questions (FAQs)

Q1: Why am I observing significant ester hydrolysis during the reaction? A1: Saponification of the methyl ester occurs when aqueous bases (e.g., NaOH, aqueous K2​CO3​ ) are used to neutralize the hydrochloride salt. The ester is highly electrophilic and rapidly hydrolyzes in the presence of hydroxide ions or water under basic conditions.

  • Causality & Solution: To prevent this, strictly exclude water. Use anhydrous solvents (e.g., DCM, THF) and non-nucleophilic organic bases such as N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM).

Q2: My LC-MS analysis shows a major impurity with a mass loss of 20 Da (-HF). What is causing this? A2: This indicates dehydrofluorination of the 2,2-difluoroethyl group. The strongly electron-withdrawing fluorine atoms increase the acidity of the adjacent methylene ( CH2​ ) protons. When exposed to strong bases (like DBU, NaH, or high concentrations of Cs2​CO3​ at elevated temperatures), an E2 elimination occurs, expelling a fluoride ion to form a stable fluoroenamine[1][2].

  • Causality & Solution: The choice of base is the critical variable. Switch to a milder base with a lower pKa (e.g., DIPEA) and maintain reaction temperatures below 25 °C. If an inorganic base is required, use finely milled K2​CO3​ or NaHCO3​ in aprotic solvents[3].

Q3: I am detecting a dimeric byproduct. Is this a diketopiperazine (DKP), and why does it form? A3: Yes. Free amino acid esters are highly prone to bimolecular self-condensation. The secondary amine of one molecule attacks the methyl ester of another, eventually forming a 6-membered N,N'-bis(2,2-difluoroethyl)piperazine-2,5-dione (DKP) ring. This intramolecular aminolysis is base-catalyzed and accelerated by high concentrations of the free amine and elevated temperatures[4].

  • Causality & Solution: DKP formation is a concentration-dependent cascade reaction[4]. To suppress it, employ an in situ neutralization strategy[5]. Do not pre-neutralize the hydrochloride salt. Instead, mix the salt with your electrophile first, then add the base dropwise at 0 °C. This ensures the free amine is intercepted by the electrophile instantly, keeping the steady-state concentration of the free amine too low for dimerization.

Q4: How can I prevent over-alkylation when synthesizing a tertiary amine? A4: Direct N-alkylation with alkyl halides often overshoots, producing complex mixtures of tertiary amines and quaternary ammonium salts due to the increasing nucleophilicity of the alkylated product[6].

  • Causality & Solution: Abandon direct alkylation in favor of reductive amination. Using an aldehyde or ketone with a mild reducing agent (e.g., Sodium triacetoxyborohydride, NaBH(OAc)3​ ) restricts the reaction to a single alkylation event. Alternatively, transition-metal-catalyzed "borrowing hydrogen" methodologies using primary alcohols offer highly controlled N-alkylation without over-reaction[7].

Quantitative Data: Influence of Base and Temperature

The table below summarizes the causality between reaction conditions and byproduct distribution during a standard N-acylation workflow.

Table 1: Optimization of Base and Temperature on Byproduct Distribution

Base (Equiv)SolventTemp (°C)Conversion (%)Target Product (%)DKP (%)Hydrolysis (%)Dehydrofluorination (%)
NaOH (aq) (2.5)DCM / H2​O 25>9945548 2
DBU (2.5)DMF50>993025 045
K2​CO3​ (2.5)MeCN6090751203
DIPEA (2.1) DCM 0 to 25 >99 98 <1 0 0

*Note: The optimized DIPEA condition utilizes the "in situ neutralization" methodology described in Protocol 1.

Experimental Protocols
Protocol 1: Optimized In Situ N-Acylation (Self-Validating Workflow)

This protocol is designed to kinetically favor the desired acylation while suppressing DKP formation and dehydrofluorination.

Workflow S1 1. Suspend SM in Anhydrous DCM at 0 °C S2 2. Add Electrophile (1.05 equiv) to Suspension S1->S2 S3 3. Dropwise Addition of DIPEA (2.1 equiv) Maintain < 5 °C S2->S3 S4 4. Stir 2h at RT Monitor by LC-MS S3->S4 S5 5. Mild Aqueous Workup & Isolate S4->S5

Figure 2: Optimized step-by-step workflow for the in situ N-derivatization of the hydrochloride salt.

Step-by-Step Methodology:

  • Suspension: Suspend 1.0 equiv of Methyl 2-[(2,2-difluoroethyl)amino]acetate HCl in anhydrous DCM (0.1 M) under an inert N2​ atmosphere. Self-validation: The salt should remain largely insoluble, confirming anhydrous conditions.

  • Electrophile Addition: Add 1.05 equiv of the acylating agent (e.g., acetyl chloride) directly to the suspension at 0 °C.

  • Kinetic Base Addition: Add 2.1 equiv of anhydrous DIPEA dropwise over 30 minutes. Causality: The first equivalent neutralizes the HCl; the liberated free amine immediately reacts with the electrophile. The second equivalent scavenges the newly formed HCl. Keeping the temperature at 0 °C suppresses bimolecular DKP formation.

  • Reaction Monitoring: Warm to room temperature and stir for 2 hours. Self-validation: Analyze via LC-MS. A successful reaction will show the target mass without the -20 Da (dehydrofluorination) or dimeric DKP peaks.

  • Workup: Quench with 5% aqueous citric acid to remove unreacted amines and DIPEA. Extract with DCM, dry over Na2​SO4​ , and concentrate.

Protocol 2: Controlled Reductive Amination (Avoiding Over-Alkylation)

Use this protocol when a tertiary amine is the target, completely bypassing the risks of direct alkylation with alkyl halides[6][7].

Step-by-Step Methodology:

  • Imine Formation: Dissolve 1.0 equiv of the starting material and 1.0 equiv of the target aldehyde in anhydrous 1,2-dichloroethane (DCE). Add 1.1 equiv of DIPEA to liberate the free base.

  • Acid Catalysis: Add 1.2 equiv of glacial acetic acid. Causality: Mild acid catalysis accelerates imine formation while preventing ester saponification.

  • Reduction: Add 1.5 equiv of NaBH(OAc)3​ in portions at 0 °C. Self-validation: NaBH(OAc)3​ is too mild to reduce the methyl ester but perfectly tuned to reduce the transient imine, strictly preventing over-alkylation[7].

  • Workup: Quench with saturated NaHCO3​ , extract with EtOAc, wash with brine, dry, and purify via flash chromatography.

Sources

Optimization

Purification techniques for removing unreacted amines from Methyl 2-[(2,2-difluoroethyl)amino]acetate hydrochloride

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals addressing the purification of Methyl 2-[(2,2-difluoroethyl)amino]acetate hydrochloride (CAS...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals addressing the purification of Methyl 2-[(2,2-difluoroethyl)amino]acetate hydrochloride (CAS 1803591-12-9) .

A frequent roadblock in synthesizing this secondary amine salt is persistent contamination by unreacted primary amines, such as 2,2-difluoroethylamine or methyl glycinate . This guide provides field-proven, self-validating protocols to achieve >99% purity.

Section 1: Troubleshooting FAQs

Q1: Why is separating unreacted primary amines from this secondary amine product so difficult? A1: The challenge lies in their nearly identical physicochemical profiles. Both the primary amine starting materials and the secondary amine product are basic and have overlapping polarities. Standard acid-base extractions fail because their pKa values are too close to allow for selective deprotonation. Furthermore, standard silica gel chromatography of these highly polar amines often results in severe tailing, irreversible chemisorption, and poor resolution.

Q2: What is the most efficient method to remove primary amine impurities? A2: The most robust method is utilizing a polymer-bound isocyanate scavenger resin . Because primary amines are sterically unhindered, they rapidly react with the electrophilic isocyanate groups on the polystyrene resin to form stable, polymer-bound ureas . Conversely, the secondary amine product is sterically hindered by its 2,2-difluoroethyl and acetate groups, making its reaction with the resin kinetically unfavorable. Simple filtration removes the resin-bound impurity, leaving the pure secondary amine in the filtrate.

Q3: Can I purify the hydrochloride salt directly without converting it to the free base? A3: Yes, via fractional recrystallization . While scavenger resins require the free base form to act as a nucleophile, recrystallization leverages the differential solubility of the hydrochloride salts. By carefully tuning a solvent/anti-solvent system (e.g., Methanol/Diethyl Ether), the secondary amine hydrochloride can be selectively crystallized while the primary amine hydrochloride remains dissolved in the mother liquor.

Section 2: Physicochemical Data & Scavenger Parameters

Compound / MaterialRoleMolecular WeightKey Structural FeatureReactivity with Isocyanate Resin
Methyl 2-[(2,2-difluoroethyl)amino]acetate HCl Target Product189.59 g/mol Sterically hindered secondary amineVery Low (Kinetically slow)
2,2-Difluoroethylamine Impurity81.06 g/mol Unhindered primary amineHigh (Forms stable urea)
Methyl glycinate Impurity89.09 g/mol Unhindered primary amineHigh (Forms stable urea)
Polymer-bound Isocyanate Scavenger Resin~367.48 g/mol (monomer)Electrophilic -N=C=O groupN/A (Solid Support)

Section 3: Experimental Protocols

Protocol A: Scavenger Resin Purification (Free Base Route)

This protocol is a self-validating system: the disappearance of the primary amine can be monitored via TLC (ninhydrin stain), while the excess resin ensures complete scavenging without adding new soluble impurities.

  • Free Base Conversion: Suspend the crude Methyl 2-[(2,2-difluoroethyl)amino]acetate hydrochloride in anhydrous dichloromethane (DCM). Wash with cold, saturated aqueous NaHCO₃ to generate the free base. Extract the aqueous layer twice with DCM.

    • Causality: The scavenger resin only reacts with nucleophilic free amines. Protonated hydrochloride salts will not react with the isocyanate groups.

  • Resin Addition: Dry the combined organic layers over anhydrous Na₂SO₄. Add 2.0 to 3.0 equivalents of polymer-bound isocyanate resin (typical loading: 1.5 mmol/g) relative to the estimated impurity.

    • Causality: An excess of resin drives the scavenging reaction to completion. Because the isocyanate is covalently bound to macroscopic polystyrene beads, the excess reagent cannot contaminate the liquid phase.

  • Agitation: Stir the suspension gently at room temperature for 3-4 hours.

    • Causality: Gentle orbital shaking or slow magnetic stirring prevents the mechanical shearing of the polystyrene resin beads, which could generate fine particulates and clog the filter.

  • Filtration: Filter the mixture through a sintered glass funnel (medium porosity). Wash the resin cake thoroughly with additional DCM.

    • Causality: The primary amine impurities are now covalently trapped on the solid resin. The sterically hindered secondary amine product passes freely into the filtrate.

  • Salt Reformation: Cool the filtrate to 0 °C and add 1.1 equivalents of HCl (4M in dioxane). Concentrate under reduced pressure to yield the purified Methyl 2-[(2,2-difluoroethyl)amino]acetate hydrochloride as a white solid.

Protocol B: Fractional Recrystallization (Hydrochloride Salt Route)

This protocol avoids the free-base conversion step, making it ideal for scale-up scenarios.

  • Dissolution: Dissolve the crude hydrochloride salt in a minimum volume of hot methanol (approx. 60 °C).

    • Causality: Methanol disrupts the strong ionic lattice of the amine hydrochlorides, providing high solubility for both the product and impurities at elevated temperatures.

  • Anti-Solvent Addition: Slowly add diethyl ether (anti-solvent) dropwise until the solution becomes faintly turbid. Immediately add 1-2 drops of hot methanol until the solution just clears.

    • Causality: Establishing the exact saturation point at a high temperature prevents the product from "crashing out" amorphously, which would trap impurities in the solid matrix.

  • Cooling: Allow the flask to cool to room temperature undisturbed, then transfer to an ice bath (0-5 °C) for 2 hours.

    • Causality: Slow cooling favors the thermodynamic crystallization of the less soluble secondary amine hydrochloride, leaving the more soluble primary amine salts in the mother liquor.

  • Isolation: Filter the resulting crystals and wash with cold diethyl ether. Dry under vacuum to constant weight.

Section 4: Purification Workflow Visualization

ScavengerWorkflow Start Crude Mixture (Secondary Amine Product + Primary Amine Impurity) AddResin Add Polymer-Bound Isocyanate Resin (in DCM/THF) Start->AddResin Reaction Selective Scavenging (Primary Amine forms Polymer-Bound Urea) AddResin->Reaction Filtration Filtration Reaction->Filtration Filtrate Filtrate (Pure Secondary Amine) Filtration->Filtrate Liquid Phase ResinWaste Resin Waste (Trapped Primary Amine) Filtration->ResinWaste Solid Phase

Workflow for the selective removal of primary amines using polymer-bound isocyanate resin.

References

  • American Elements. "Methyl 2-[(2,2-difluoroethyl)amino]acetate hydrochloride." URL: [Link]

  • Organic Process Research & Development. "Development of a Manufacturing Process for Sibenadet Hydrochloride." ACS Publications, 2004. URL:[Link]

Reference Data & Comparative Studies

Validation

Comparative Reactivity Analysis: Methyl 2-[(2,2-difluoroethyl)amino]acetate vs. its Trifluoroethyl Analog

A Senior Application Scientist's Guide for Drug Discovery Professionals In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone for optimizing dru...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide for Drug Discovery Professionals

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone for optimizing drug-like properties. The unique electronic characteristics of fluorine can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity.[1] Among the myriad of fluorinated building blocks, fluoroalkylamines are particularly valuable. This guide provides an in-depth, data-supported comparison of the reactivity between two closely related secondary amine building blocks: Methyl 2-[(2,2-difluoroethyl)amino]acetate hydrochloride and its 2,2,2-trifluoroethyl analog.

Understanding the nuanced differences in their reactivity is critical for researchers in selecting the appropriate reagent and designing robust, efficient synthetic routes. This analysis moves beyond simple catalog data, offering insights into the underlying physicochemical principles that govern their behavior in common synthetic transformations.

Physicochemical Properties: The Foundation of Reactivity

The reactivity of an amine is fundamentally dictated by its electronic and steric properties. The primary differentiator between the difluoro- and trifluoro- analogs is the powerful inductive effect exerted by the fluorine atoms, which directly modulates the availability of the nitrogen's lone pair of electrons.

Electronic Effects and Basicity (pKa)

The most significant consequence of fluorination in these molecules is a drastic reduction in the basicity of the nitrogen atom. The high electronegativity of fluorine atoms creates a strong electron-withdrawing inductive effect (-I effect), pulling electron density away from the nitrogen center.[2][3] This effect is additive; the trifluoromethyl group (-CF₃) is substantially more electron-withdrawing than the difluoromethyl group (-CHF₂).

This is quantitatively reflected in the predicted pKa values of their parent amines, 2,2-difluoroethylamine and 2,2,2-trifluoroethylamine.

CompoundPredicted pKa (Parent Amine)Relative Basicity
2,2-Difluoroethylamine~7.09[4][5][6]Weakly Basic
2,2,2-Trifluoroethylamine~5.5 - 5.7[7][8][9]Very Weakly Basic

The trifluoroethyl amine is approximately 1.5 to 1.6 pKa units less basic than its difluoro counterpart. This translates to the trifluoroethyl amine being over 30 times less basic. This profound difference in basicity is the single most important predictor of their divergent chemical reactivity.

G a F₂HC-CH₂-NH(R)-R' N1 Nitrogen Lone Pair (More Available) a->N1 N2 Nitrogen Lone Pair (Less Available) b F₃C-CH₂-NH(R)-R' b->N2 -I Effect (Very Strong)

Caption: Inductive effect on nitrogen lone pair availability.

Comparative Reactivity in Nucleophilic Reactions

For amines, nucleophilicity generally tracks with basicity.[10] A more basic amine has a more available, higher-energy lone pair of electrons, making it a more potent nucleophile.

Nucleophilicity
  • Methyl 2-[(2,2-difluoroethyl)amino]acetate (Difluoro-): As the more basic of the two, this compound is a moderately effective nucleophile. It will participate in N-alkylation and N-acylation reactions under standard conditions, though it is significantly less reactive than non-fluorinated secondary amines like diethylamine.

  • Methyl 2-[(2,2,2-trifluoroethyl)amino]acetate (Trifluoro-): This compound is a very poor nucleophile. The intense electron-withdrawing effect of the -CF₃ group severely diminishes the nucleophilic character of the nitrogen. In fact, studies on related compounds show that a trifluoromethyl group can decrease the nucleophilicity of an amine by a factor of approximately 100,000 compared to its non-fluorinated analog.[10] Consequently, reactions involving this amine often require forcing conditions, such as higher temperatures, longer reaction times, and the use of highly reactive electrophiles.

Implications for Common Reactions
Reaction TypeDifluoro- Analog ReactivityTrifluoro- Analog ReactivityKey Considerations
N-Acylation Reacts readily with acyl chlorides or anhydrides at or slightly above room temperature, typically in the presence of a non-nucleophilic base.Very sluggish reaction. Requires elevated temperatures (reflux) and may need more reactive coupling agents or longer reaction times to achieve good conversion.The choice of base is critical to first neutralize the hydrochloride salt.
N-Alkylation Can be alkylated with reactive alkyl halides (e.g., iodides, bromides, triflates). Susceptible to over-alkylation if not controlled.Extremely difficult to alkylate with standard alkyl halides. May require highly activated electrophiles or specialized catalytic methods.The low nucleophilicity of the trifluoro- analog makes it a challenging substrate for SN2 reactions.
Reductive Amination Serves as a competent amine component in reductive amination protocols with aldehydes and ketones.Can be used, but the initial iminium ion formation is less favorable. May require acidic catalysis and more powerful reducing agents.Practical, catalyst-free methods using trifluoroacetic acid as a trifluoroethyl source have been developed as an alternative.[11]

Experimental Protocol: Comparative N-Acetylation

To illustrate the practical differences in handling and reactivity, the following section provides a representative protocol for the N-acetylation of both hydrochloride salts.

Objective: To synthesize the corresponding N-acetyl derivative via reaction with acetyl chloride.

Materials:

  • Methyl 2-[(2,2-difluoroethyl)amino]acetate hydrochloride (Substrate 1)

  • Methyl 2-[(2,2,2-trifluoroethyl)amino]acetate hydrochloride (Substrate 2)

  • Acetyl Chloride (CH₃COCl)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Step-by-Step Methodology
  • Reaction Setup:

    • To two separate oven-dried round-bottom flasks equipped with magnetic stir bars and nitrogen inlets, add Substrate 1 (1.0 eq) and Substrate 2 (1.0 eq), respectively.

    • Add anhydrous DCM (approx. 0.1 M concentration) to each flask and stir to suspend the salt.

    • Cool both flasks to 0 °C using an ice-water bath.

  • Base Addition:

    • To each suspension, add triethylamine (2.2 eq) dropwise via syringe. The extra equivalent is to neutralize the HCl generated during the acylation. Stir for 15 minutes. A clear solution may or may not form.

  • Acylating Agent Addition:

    • Slowly add acetyl chloride (1.1 eq) dropwise to each flask, maintaining the temperature at 0 °C.

  • Reaction Monitoring:

    • Flask 1 (Difluoro-): After addition, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS for the consumption of the starting material.

    • Flask 2 (Trifluoro-): After addition, remove the ice bath, equip the flask with a condenser, and heat the reaction to reflux (~40 °C). Stir for 12-24 hours. The reaction will be significantly slower; monitor progress periodically.

  • Workup and Purification:

    • Once the reaction is deemed complete, cool the mixture to room temperature.

    • Dilute with additional DCM.

    • Transfer the mixture to a separatory funnel and wash sequentially with:

      • Saturated aqueous NaHCO₃ (2x) to remove excess acetyl chloride and HCl salts.

      • Water (1x).

      • Brine (1x) to aid in drying.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the resulting crude oil or solid via flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure N-acetylated product.

G cluster_0 Difluoro- Analog cluster_1 Trifluoro- Analog start Setup: Substrate HCl Salt (1 eq) in Anhydrous DCM step1 Cool to 0°C start->step1 step2 Add Triethylamine (2.2 eq) step1->step2 step3 Add Acetyl Chloride (1.1 eq) step2->step3 rxn_d Stir at Room Temp (2-4 hours) step3->rxn_d rxn_t Heat to Reflux (12-24 hours) step3->rxn_t workup Aqueous Workup (NaHCO₃, H₂O, Brine) rxn_d->workup rxn_t->workup purify Dry, Concentrate & Purify (Chromatography) workup->purify product Final N-Acetyl Product purify->product

Caption: Comparative workflow for N-acetylation.

Conclusion and Recommendations

The choice between Methyl 2-[(2,2-difluoroethyl)amino]acetate and its trifluoroethyl analog is a strategic decision based on the desired reactivity and the synthetic context.

  • Choose the Difluoroethyl Analog for:

    • Standard nucleophilic transformations where moderate reactivity is required.

    • Building blocks intended for subsequent N-alkylation or acylation under mild conditions.

    • Cases where higher basicity is tolerable or desired.

  • Choose the Trifluoroethyl Analog for:

    • Scaffolds where the amine nitrogen must be rendered non-basic and non-nucleophilic to prevent unwanted side reactions elsewhere in the molecule.

    • Applications where the trifluoroethylamine moiety serves as a stable peptide bond isostere.[12]

    • Instances where forcing reaction conditions are feasible and the low reactivity can be overcome to access unique chemical space.

References

  • Martin, R. E., & Diederich, F. (2008). Fluorinated organic materials for electronic and optoelectronic applications: the role of the fluorine atom. Chemical Communications, (12), 1349-1365. Available at: [Link]

  • Miliozzi, A., et al. (2007). Effect of fluorination on the electronic structure and optical excitations of π-conjugated molecules. The Journal of Chemical Physics, 126(11), 114702. Available at: [Link]

  • LookChem. (n.d.). 2,2-Difluoroethylamine. Available at: [Link]

  • Pálinkás, J., et al. (2022). Impact of Fluoroalkyl Substituents on the Physicochemical Properties of Saturated Heterocyclic Amines. PubMed. Available at: [Link]

  • Arrais, A., et al. (2018). Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes. ACS Omega, 3(8), 10325-10336. Available at: [Link]

  • Arrais, A., et al. (2018). Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes. ACS Omega. Available at: [Link]

  • Isan, V. (2012). FLUORINE CHEMISTRY: PAST, PRESENT AND FUTURE. Revue Roumaine de Chimie, 57(7-8), 647-658. Available at: [Link]

  • Mayr, H. (2018, May 7). Nucleophilicity Trends of Amines. Master Organic Chemistry. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9773, 2,2,2-Trifluoroethylamine. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9996, 2-Fluoroethylamine. Available at: [Link]

  • Mykhailiuk, P. K. (2026, February 5). Physicochemical Properties of α-Fluoroalkyl-Substituted Cycloalkylamines and Amino Acids. ChemRxiv. Available at: [Link]

  • Gunda, P., & Reddy, G. V. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 13(5), 1147-1156. Available at: [Link]

  • Zhang, Y., et al. (2020). Fluorine Substitution on the Ethylamine Triggers Second Harmonic Generation in Non-Centrosymmetric Crystalline [NH3CH2CH2F]3BiCl6. ResearchGate. Available at: [Link]

  • Andrews, K. G., et al. (2017). Trifluoroethylation reactions of secondary amines. ResearchGate. Available at: [Link]

  • Sani, M., et al. (2007). The Trifluoroethylamine Function as Peptide Bond Replacement. Request PDF. Available at: [Link]

  • Gillis, E. P., et al. (2019). The Dark Side of Fluorine. Journal of Medicinal Chemistry, 62(12), 5795-5820. Available at: [Link]

  • Robinson, C. N., et al. (2004). The steric and electronic effects of aliphatic fluoroalkyl groups. ResearchGate. Available at: [Link]

  • Soderberg, T. (2019, September 20). 7.8: The Nucleophile. Chemistry LibreTexts. Available at: [Link]

  • Organic Syntheses. (n.d.). Procedure. Available at: [Link]

  • Tormena, C. F., et al. (2014). Conformational analysis of 2,2-difluoroethylamine hydrochloride: double gauche effect. Beilstein Journal of Organic Chemistry, 10, 873-880. Available at: [Link]

  • LookChem. (n.d.). Trifluoroethylamine (2,2,2-TRIFLUOROETHANAMINE, 'Ethylamine, 2,2,2-trifluoro-') CAS:753-90-2. Available at: [Link]

  • NIST. (n.d.). 2,2,2-Trifluoroethylamine. In NIST Chemistry WebBook. Available at: [Link]

  • Andrews, K. G., et al. (2017). A practical and catalyst-free trifluoroethylation reaction of amines using trifluoroacetic acid. Nature Communications, 8, 15913. Available at: [Link]

Sources

Comparative

HPLC Method Validation for Methyl 2-[(2,2-difluoroethyl)amino]acetate Hydrochloride Purity Analysis: A HILIC-CAD vs. RP-UV Comparison Guide

Executive Summary & The Analytical Challenge Methyl 2-[(2,2-difluoroethyl)amino]acetate hydrochloride is a low-molecular-weight, highly polar aliphatic amine salt utilized as a critical building block in the synthesis of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & The Analytical Challenge

Methyl 2-[(2,2-difluoroethyl)amino]acetate hydrochloride is a low-molecular-weight, highly polar aliphatic amine salt utilized as a critical building block in the synthesis of fluorinated peptidomimetics. Developing a robust, ICH Q2(R2)-compliant purity analysis method for this compound presents two distinct chromatographic challenges:

  • Extreme Hydrophilicity: As a secondary amine hydrochloride salt, the molecule is highly polar. On traditional Reversed-Phase (RP) C18 columns, it lacks the lipophilicity required to partition into the stationary phase, resulting in immediate elution at the void volume.

  • Optical Transparency: Lacking an extended conjugated π-system, the compound possesses no significant UV chromophore. Relying on the weak absorbance of the ester and amine functionalities requires monitoring at 200–210 nm, a region plagued by severe mobile phase background noise and gradient baseline drift.

To overcome these limitations, this guide objectively compares the traditional RP-UV approach against a modern orthogonal strategy: Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Charged Aerosol Detection (CAD) .

Mechanistic Causality: Why HILIC-CAD Outperforms RP-UV

As an Application Scientist, selecting the correct analytical technique requires understanding the underlying physicochemical mechanisms of the analyte.

The HILIC Advantage: HILIC employs a polar stationary phase (e.g., zwitterionic or amide) and a highly organic, water-miscible mobile phase (typically >70% acetonitrile)[1]. The retention mechanism relies on the analyte partitioning between the bulk mobile phase and a water-enriched layer immobilized on the silica surface. For polar amine salts, HILIC provides robust retention, excellent peak shape, and orthogonal selectivity compared to RP-HPLC[1].

The CAD Advantage: CAD is a universal, mass-based detector that measures any non-volatile or semi-volatile analyte, entirely independent of its optical properties[2]. The HPLC eluent is nebulized, dried to form aerosol particles, and charged via a corona discharge. Because the response is based on particle mass rather than chromophore extinction coefficients, CAD offers significantly lower limits of detection (LOD) and a uniform response for aliphatic amino acid esters compared to low-wavelength UV detection[3].

MethodSelection Start Methyl 2-[(2,2-difluoroethyl) amino]acetate HCl Prop1 High Polarity (LogP < 0) Start->Prop1 Prop2 No UV Chromophore (Aliphatic Amine/Ester) Start->Prop2 RP Reversed-Phase (C18) Poor Retention Prop1->RP HILIC HILIC Strong Retention Prop1->HILIC UV UV Detection (<210nm) High Noise, Low Sensitivity Prop2->UV CAD Charged Aerosol Detection Universal, High Sensitivity Prop2->CAD Optimal Optimal Method: HILIC-CAD HILIC->Optimal CAD->Optimal

Logic tree comparing HILIC-CAD vs. RP-UV for polar, non-chromophoric analytes.

Table 1: Objective Performance Comparison Data

Data represents typical experimental outcomes during method scoping.

ParameterRP-HPLC with UV (210 nm)HILIC with CAD
Retention Factor ( k′ ) 0.4 (Elutes in void volume)4.5 (Strong, controlled retention)
Peak Symmetry (Tailing) 2.5 (Severe tailing/distortion)1.1 (Excellent symmetry)
Limit of Detection (LOD) 5.0 µg/mL (High baseline noise)0.1 µg/mL (High sensitivity)
Baseline Stability Poor (Gradient drift at 210 nm)Excellent (Uniform response)
Suitability for Purity Not fit for purpose Highly reliable

Self-Validating Experimental Protocol: HILIC-CAD Method

To ensure absolute trustworthiness, the following methodology is designed as a self-validating system . It incorporates strict System Suitability Testing (SST) criteria that must pass before any sample data is integrated.

Step-by-Step Methodology

1. Chromatographic Conditions:

  • Column: Zwitterionic HILIC (e.g., SeQuant ZIC-HILIC), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 90% Acetonitrile / 10% 20 mM Ammonium Formate (pH 3.0).

  • Mobile Phase B: 50% Acetonitrile / 50% 20 mM Ammonium Formate (pH 3.0).

  • Gradient: Isocratic at 100% A for 2 mins, linear gradient to 100% B over 10 mins, hold for 3 mins, return to 100% A and equilibrate for 10 mins.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 5 µL.

Causality Check: Why pH 3.0? At this pH, the secondary amine of the analyte remains fully protonated, maximizing electrostatic interactions with the zwitterionic stationary phase and preventing peak tailing[1].

2. Detector Settings (CAD):

  • Evaporator Temperature: 35°C.

  • Data Collection Rate: 10 Hz.

  • Filter: 3.6 seconds.

3. Sample Preparation:

  • Diluent: 80% Acetonitrile / 20% Water.

  • Concentration: 100 µg/mL.

Causality Check: In HILIC, water is the strong eluting solvent. Injecting a sample dissolved in 100% aqueous diluent disrupts the immobilized water layer on the column, causing severe peak splitting. The diluent must contain a high percentage of organic solvent to maintain peak integrity[1].

4. Self-Validating System Suitability Protocol (SST): Before analyzing unknown samples, the system must automatically verify its performance:

  • Blank Injection: Must show no interfering peaks at the analyte retention time (verifies Specificity).

  • Precision (n=6 standard injections): %RSD of peak area must be ≤2.0% (verifies System Stability).

  • Tailing Factor ( Tf​ ): Must be ≤1.5 (verifies Column Health).

  • Theoretical Plates ( N ): Must be ≥5000 (verifies Efficiency). If any criterion fails, the sequence automatically halts.

ICH Q2(R2) Method Validation Workflow

The updated ICH Q2(R2) guideline provides a modern, lifecycle-oriented framework for analytical procedure validation, ensuring the method is scientifically sound and "fit for intended purpose"[4][5].

ValidationWorkflow Phase1 Phase 1: Method Optimization (HILIC-CAD) Phase2 Phase 2: ICH Q2(R2) Validation Phase1->Phase2 Spec Specificity (Blank & Impurity Interference) Phase2->Spec Lin Linearity & Range (Log-Log Transformation) Phase2->Lin Sens LOD & LOQ (S/N Ratio Assessment) Phase2->Sens Prec Precision & Accuracy (Repeatability & Recovery) Phase2->Prec Rob Robustness (DoE: Temp, Flow, Buffer) Phase2->Rob Report Validation Report Fit for Intended Purpose Spec->Report Lin->Report Sens->Report Prec->Report Rob->Report

ICH Q2(R2) method validation workflow for the HILIC-CAD analytical procedure.

Validation Parameters & Mechanistic Insights
  • Specificity: Evaluated by injecting the blank diluent and known synthetic impurities. The CAD chromatogram must demonstrate baseline resolution ( Rs​≥1.5 ) between the main peak and any impurities[5].

  • Linearity & Range: Due to the physics of droplet formation and charging in CAD, the detector response is inherently non-linear over wide concentration ranges[3]. Causality Check: As analyte concentration increases, the generated aerosol particle size increases non-linearly. Therefore, ICH Q2(R2) compliance for CAD requires a log-log transformation ( log(Area) vs. log(Concentration) ) or a quadratic polynomial fit to achieve an acceptable correlation coefficient ( R2≥0.99 )[6].

  • LOD & LOQ: Determined via Signal-to-Noise (S/N) ratios of 3:1 and 10:1, respectively, achieved by serial dilution of the standard.

  • Precision & Accuracy: Repeatability is assessed via 6 replicate injections at 100% test concentration. Accuracy is assessed via spike recovery at 50%, 100%, and 150% levels.

  • Robustness: Evaluated using a Design of Experiments (DoE) approach, deliberately varying column temperature ( ±2∘C ), flow rate ( ±0.1 mL/min ), and buffer concentration ( ±2 mM ) to ensure method reliability under normal laboratory variations[5].

Table 2: ICH Q2(R2) Validation Results Summary
ICH Q2(R2) ParameterAcceptance CriteriaExperimental Result (HILIC-CAD)Status
Specificity No interference at tR​ No peaks in blank at tR​ Pass
Linearity R2≥0.99 (Log-Log fit) R2=0.998 Pass
Precision (Repeatability) %RSD ≤2.0% (n=6)%RSD = 0.8%Pass
Accuracy (Recovery) 98.0% - 102.0%99.5% - 101.2%Pass
LOD / LOQ S/N ≥3 / S/N ≥10 0.1 µg/mL / 0.3 µg/mLPass
Robustness %RSD ≤2.0% across variationsMax %RSD = 1.4%Pass

Conclusion

For the purity analysis of Methyl 2-[(2,2-difluoroethyl)amino]acetate hydrochloride, traditional RP-UV methods fail due to the molecule's extreme hydrophilicity and lack of a UV chromophore. By applying mechanistic reasoning, the combination of HILIC (for orthogonal polar retention) and CAD (for universal, mass-based detection) provides a superior, highly sensitive alternative. When validated against the stringent requirements of ICH Q2(R2), the HILIC-CAD method proves to be fully robust, self-validating, and fit for its intended purpose in pharmaceutical development.

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline (EMA) Source: europa.eu
  • A PRACTICAL GUIDE TO HILIC Source: nestgrp.com
  • HPLC with Charged Aerosol Detection Source: thermofisher.com
  • Comparison of UV and charged aerosol detection approach in pharmaceutical analysis of statins Source: researchg
  • Comparison of ultraviolet detection, evaporative light scattering detection and charged aerosol detection methods for liquid-chromatographic determination of anti-diabetic drugs Source: researchg

Sources

Validation

Comparing bioisosteric effects of difluoroethyl vs ethyl groups in medicinal chemistry

As a Senior Application Scientist navigating the complexities of lead optimization, I frequently encounter the limitations of traditional alkyl spacers. The ethyl group (-CH₂CH₃) is a fundamental moiety in medicinal chem...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist navigating the complexities of lead optimization, I frequently encounter the limitations of traditional alkyl spacers. The ethyl group (-CH₂CH₃) is a fundamental moiety in medicinal chemistry, yet its electron-rich C-H bonds represent a severe metabolic liability. Transitioning from an ethyl group to a difluoroethyl group—whether the 2,2-difluoroethyl (-CH₂CHF₂) or the chiral 1,2-difluoroethyl (BITE) motif—is not merely a structural tweak; it is a strategic maneuver to fundamentally alter a molecule's physicochemical and pharmacokinetic landscape.

This guide objectively compares the bioisosteric effects of difluoroethyl versus ethyl groups, providing the mechanistic causality behind these modifications and the self-validating experimental protocols required to execute them.

The Causality of Bioisosteric Replacement

Replacing an ethyl group with a difluoroethyl moiety triggers three distinct physicochemical shifts that directly impact drug efficacy and survivability:

  • The Lipophilic Hydrogen-Bond Donor Phenomenon: The highly electronegative fluorine atoms strongly polarize the adjacent C-H bonds[1]. This polarization drastically increases the acidity of the terminal CF₂H proton, allowing the difluoroethyl group to act as a unique lipophilic hydrogen-bond donor[2]. This enables novel target interactions within hydrophobic binding pockets that neither an ethyl nor a perfluorinated trifluoroethyl group can achieve[3].

  • Metabolic Shielding: The cytochromes P450 (CYP450) enzymes rapidly clear ethyl-containing compounds via aliphatic hydroxylation[4]. The robust C-F bond (approximately 110 kcal/mol) significantly increases the transition state energy required for CYP450-mediated hydrogen atom transfer, effectively blocking or severely retarding oxidative metabolism at that site[1].

  • Conformational Control (The Gauche Effect): The introduction of fluorine induces stereoelectronic effects that restrict the conformational flexibility of the alkyl chain, pre-organizing the molecule into a bioactive conformation and reducing the entropic penalty upon target binding.

Quantitative Physicochemical Comparison

To effectively deploy these groups, medicinal chemists must understand their comparative metrics. The table below summarizes the quantitative shifts observed when replacing an ethyl group with its fluorinated bioisosteres.

ParameterEthyl (-CH₂CH₃)2,2-Difluoroethyl (-CH₂CHF₂)1,2-Difluoroethyl (BITE) (-CHFCH₂F)Trifluoroethyl (-CH₂CF₃)
Lipophilicity (ΔLogP) BaselineModerate IncreaseModerate IncreaseHigh Increase
H-Bond Donor Capacity NoneStrong (Lipophilic H-bond donor)ModerateNone
CYP450 Liability High (Rapid aliphatic oxidation)Low (C-F bond shielding)LowVery Low
Conformational State FlexibleGauche effect stabilizationChiral, restrictedRigid
Steric Volume ~39 ų~44 ų~44 ų~48 ų

Metabolic Trajectories

The primary driver for this bioisosteric replacement is overcoming first-pass metabolism. The diagram below illustrates the divergent metabolic fates of these two functional groups.

MetabolicPathway cluster_ethyl Ethyl Group (-CH2CH3) cluster_difluoro Difluoroethyl Group (-CH2CHF2) E Ethyl Scaffold CYP1 CYP450 Oxidation E->CYP1 OH Hydroxylated Metabolite CYP1->OH Clear Rapid Clearance OH->Clear DF Difluoroethyl Scaffold CYP2 CYP450 Interaction DF->CYP2 Block Oxidation Blocked CYP2->Block Stable Prolonged Half-Life Block->Stable

CYP450-mediated metabolic trajectories of ethyl versus difluoroethyl groups.

Experimental Methodologies: Self-Validating Protocols

Scientific integrity demands that our synthetic and analytical workflows are internally controlled. Below are the field-proven protocols for installing and validating the difluoroethyl bioisostere.

Protocol A: Late-Stage Electrophilic 2,2-Difluoroethylation

Objective: Direct incorporation of the 2,2-difluoroethyl group into heteroatom nucleophiles (S, N, O) via a hypervalent iodine manifold[2]. Causality & Self-Validation: We utilize mCPBA as the oxidant because optimization studies demonstrate it provides the necessary oxidative potential without over-oxidizing sensitive substrates[2]. Anisole is added as an electron-donating ligand; its presence is a self-validating control that stabilizes the highly reactive (2,2-difluoroethyl)(aryl)iodonium triflate intermediate, preventing premature decomposition and ensuring the reaction proceeds via the intended ligand coupling pathway[2].

  • Reagent Generation: In a dry flask under an inert argon atmosphere, combine 1,1-difluoro-2-iodoethane (1.0 equiv), mCPBA (2.5 equiv), anisole (1.1 equiv), and trifluoromethanesulfonic acid (1.2 equiv) in anhydrous acetonitrile. Stir at room temperature for 12 hours to generate the iodonium salt in situ[3].

  • Nucleophilic Coupling: Introduce the target nucleophile (e.g., primary amine or thiol, 1.1 equiv) and Cs₂CO₃ (2.0 equiv) directly to the reaction mixture. Heat to 50°C for an additional 12 hours. The base deprotonates the nucleophile, facilitating selective monoalkylation[2].

  • Isolation: Quench the reaction with aqueous sodium thiosulfate to neutralize residual oxidants. Extract with ethyl acetate, dry over Na₂SO₄, and purify the difluoroethylated product via silica gel flash chromatography.

Protocol B: Microsomal Stability Profiling (HLM)

Objective: Quantify the metabolic half-life extension afforded by the difluoroethyl substitution. Causality & Self-Validation: This assay is designed as a self-validating system. By incubating the ethyl parent and the difluoroethyl analog in parallel, and including an internal standard (e.g., verapamil) alongside a negative control (buffer without NADPH), the system internally normalizes for intrinsic enzyme activity variations and non-enzymatic degradation. This isolates the bioisosteric replacement as the sole variable responsible for half-life extension.

  • Preparation: Prepare a 1 µM solution of the test compound in 0.1 M potassium phosphate buffer (pH 7.4) containing human liver microsomes (HLM) at a protein concentration of 0.5 mg/mL.

  • Incubation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM.

  • Quenching: At precise time intervals (0, 5, 15, 30, and 60 minutes), extract 50 µL aliquots and immediately quench them in 150 µL of ice-cold acetonitrile containing the internal standard.

  • Quantification: Centrifuge the quenched samples at 14,000 rpm for 10 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ).

ExpWorkflow N1 Parent Compound (Nucleophile/Alkene) N3 Late-Stage Functionalization N1->N3 N2 Difluoroethylation Reagent (e.g., Hypervalent Iodine) N2->N3 N4 HLM/RLM Incubation (Metabolic Assay) N3->N4 N5 LC-MS/MS Quantification & Half-Life Calculation N4->N5

Self-validating workflow for late-stage difluoroethylation and metabolic profiling.

Case Studies in Target Validation

The theoretical advantages of the difluoroethyl group translate directly into measurable clinical and preclinical success:

  • HDAC Inhibitors (Vorinostat Analogues): In the optimization of the FDA-approved drug Vorinostat, researchers incorporated the chiral 1,2-difluoroethyl group (BITE) via direct vicinal difluorination of terminal alkenes. The BITE-modified analogs significantly outperformed the parent ethyl derivatives in inhibiting both HDAC1 and HDAC6[5]. The BITE motif acts as a perfect hybrid bioisostere, bridging the steric and electronic gap between ethyl and trifluoromethyl groups[6].

  • Matrix Metalloproteinases (MMPs): When evaluating selective inhibition of MMPs (2, 8, 9, and 13) using barbiturate derivatives, the 1,2-difluoroethyl modified inhibitors displayed IC₅₀ values that perfectly intersected those of the corresponding ethyl and trifluoromethyl derivatives. This validated the difluoroethyl group's role as a highly precise steric and electronic probe in sensitive binding pockets[7].

  • Thioether Metabolism Resilience: Studies on α,α-difluoroethyl thioethers incubated with C. elegans demonstrated that while the sulfur atom is expectedly oxidized to sulfoxides and sulfones, the difluoroethyl group entirely resists defluorination. This is in stark contrast to corresponding oxygen ethers, which suffer rapid hydrolytic cleavage[8].

References[7]Validating the 1,2-Difluoro Motif As a Hybrid Bioisostere of CF3 and Et Using Matrix Metalloproteinases As Structural Probes - ACS Publications[8]Fluorine-containing substituents: metabolism of the α,α-difluoroethyl thioether motif - PMC[5]Fluorinated Analogues of the Histone Deacetylase Inhibitor Vorinostat (Zolinza): Validation of a Chiral Hybrid Bioisostere, BITE - ACS Publications[6]Fluorinated Analogues of the Histone Deacetylase Inhibitor Vorinostat (Zolinza): Validation of a Chiral Hybrid Bioisostere, BITE - PMC[2]A Novel Method to Incorporate 2,2-Difluoroethyl Group as a Lipophilic Hydrogen-Bond Donor - Chem. Int. Ed.[3]2,2-Difluoroethylation of heteroatom nucleophiles via a hypervalent iodine strategy - ChemRxiv[4]Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - ACS Publications[1]On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC

Sources

Comparative

Mass spectrometry (LC-MS) fragmentation patterns of Methyl 2-[(2,2-difluoroethyl)amino]acetate hydrochloride

LC-MS/MS Fragmentation Dynamics and Performance Comparison: Methyl 2-[(2,2-difluoroethyl)amino]acetate Hydrochloride As drug development increasingly relies on fluorinated bioisosteres to improve metabolic stability and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

LC-MS/MS Fragmentation Dynamics and Performance Comparison: Methyl 2-[(2,2-difluoroethyl)amino]acetate Hydrochloride

As drug development increasingly relies on fluorinated bioisosteres to improve metabolic stability and membrane permeability, understanding the analytical behavior of these building blocks is critical. Methyl 2-[(2,2-difluoroethyl)amino]acetate hydrochloride (CAS 1803591-12-9), available as a high-purity analytical standard from , is a highly versatile secondary amine used in peptidomimetic synthesis.

However, the introduction of a gem-difluoro group fundamentally alters the molecule's physicochemical properties. This guide provides an objective, mechanistic comparison of this compound against its non-fluorinated and trifluorinated alternatives, detailing the causality behind its liquid chromatography-tandem mass spectrometry (LC-MS/MS) behavior.

Mechanistic Causality: The Role of Fluorination in LC-MS/MS

The analytical profile of Methyl 2-[(2,2-difluoroethyl)amino]acetate is governed by the strong inductive electron-withdrawing effect (-I effect) of the fluorine atoms.

  • Ionization Efficiency (ESI+): The -I effect pulls electron density away from the secondary amine, lowering its pKa compared to a standard ethyl group. While this reduces the raw proton affinity, it prevents the severe ionization suppression often seen with highly basic, non-fluorinated amines that co-elute with early matrix components. The analysis of fluorinated amines requires careful optimization of the mobile phase—specifically the use of 0.1% Formic Acid—to force complete protonation and overcome unique fluorophilic interactions[1].

  • In-Source Fragmentation (ISF): During electrospray ionization (ESI), fluorinated aliphatic chains are highly susceptible to ISF, specifically the neutral loss of HF (-20 Da) driven by the thermodynamic stability of the resulting fluoro-alkene [2].

  • Collision-Induced Dissociation (CID): The ester moiety predictably undergoes a neutral loss of methanol (-32 Da) during CID, which is a well-documented hallmark of amino acid methyl esters [3].

Objective Performance Comparison

To objectively evaluate the performance of the difluorinated building block, we must compare it against its structural analogs: the non-fluorinated Methyl 2-(ethylamino)acetate and the highly fluorinated Methyl 2-[(2,2,2-trifluoroethyl)amino]acetate .

As shown in Table 1 , the difluorinated variant strikes an optimal "Goldilocks" balance for bioanalytical workflows. It retains enough basicity for reliable ESI+ detection while possessing sufficient lipophilicity to avoid the chromatographic void volume where matrix effects are most severe.

Table 1: Physicochemical and LC-MS/MS Properties of Aminoacetate Derivatives

Property / CompoundMethyl 2-(ethylamino)acetate (Non-fluorinated)Methyl 2-[(2,2-difluoroethyl)amino]acetate (Target)Methyl 2-[(2,2,2-trifluoroethyl)amino]acetate (Trifluorinated)
Precursor Ion [M+H]+ m/z 118.08m/z 154.06m/z 172.05
ESI+ Ionization Efficiency High (Strongly basic amine)Moderate (Optimal balance)Low (Severe -I effect from CF3​ )
Primary CID Fragment m/z 86.05 (Loss of CH3​OH )m/z 122.04 (Loss of CH3​OH )m/z 140.03 (Loss of CH3​OH )
Secondary CID Fragment m/z 44.05 (Ethyl cation)m/z 134.06 (Loss of HF)m/z 152.05 (Loss of HF)
RP-LC Retention Profile Early (Hydrophilic, high matrix suppression risk)Intermediate (Ideal for polar-embedded C18)Late (Highly lipophilic)

Self-Validating Experimental Protocol

To ensure that the quantitative data is not skewed by artifactual in-source fragmentation, the following self-validating LC-MS/MS protocol must be employed.

LCMS_Workflow S1 Sample Prep (0.1% FA) S2 RP-LC Separation (Polar C18) S1->S2 S3 ESI(+) Ionization (Optimize DP) S2->S3 S4 CID Fragmentation (CE Sweep) S3->S4 S5 MRM Acquisition (Quant/Qual) S4->S5

Figure 1: Self-validating LC-MS/MS workflow for fluorinated aminoacetate derivatives.

Step-by-Step Methodology:

  • Sample Preparation: Dilute the analyte to 10–100 ng/mL in a 50:50 mixture of LC-MS grade Water:Acetonitrile containing 0.1% Formic Acid.

    • Causality: The acidic modifier is mandatory to ensure the weakly basic secondary amine remains fully protonated in solution prior to droplet desolvation.

  • Chromatographic Separation: Utilize a polar-embedded C18 column (e.g., Waters Acquity HSS T3, 2.1 x 100 mm, 1.8 µm). Run a gradient from 2% to 60% Acetonitrile over 5 minutes.

    • Causality: Standard C18 phases suffer from phase collapse with highly aqueous mobile phases. A polar-embedded phase ensures adequate retention ( k′>2 ) of the difluoroethyl compound away from the solvent front.

  • Self-Validation Checkpoint (Ion Source Optimization): Ramp the Declustering Potential (DP) or Capillary Voltage from 20 V to 100 V while monitoring the MS1 full scan.

    • Validation Logic: You must monitor the ratio of m/z 154 (Intact Precursor) to m/z 134 (In-Source HF loss). If the m/z 134 signal exceeds 5% of the precursor signal, the DP is too high. Reduce the DP until the intact m/z 154 ion is maximized. Failure to do this will result in false-negative quantification due to premature ion destruction.

  • CID Optimization: Isolate m/z 154.06 in Q1. Sweep the Collision Energy (CE) from 10 eV to 40 eV in Q2 using Argon as the collision gas.

  • MRM Acquisition: Establish the Multiple Reaction Monitoring (MRM) transitions. Use m/z 154.06 122.04 as the Quantifier (CE: ~15 eV) and m/z 154.06 88.05 as the Qualifier (CE: ~25 eV).

Fragmentation Dynamics and Spectral Interpretation

Understanding the exact fragmentation pathways is essential for developing robust MRM methods and avoiding isobaric interference.

MS_Fragmentation M [M+H]+ m/z 154.06 F1 Loss of CH3OH (-32 Da) m/z 122.04 M->F1 Ester Cleavage F2 Loss of HF (-20 Da) m/z 134.06 M->F2 F-Elimination F3 Amine Cleavage m/z 88.05 M->F3 C-N Cleavage

Figure 2: Primary CID fragmentation pathways of Methyl 2-[(2,2-difluoroethyl)amino]acetate.

  • m/z 122.04 (Base Peak): The most thermodynamically favorable pathway at low collision energies is the cleavage of the ester bond, resulting in the neutral loss of methanol ( CH3​OH , 32 Da). This fragment is highly stable and serves as the primary quantifier ion.

  • m/z 134.06 (Diagnostic Peak): The elimination of hydrogen fluoride (HF, 20 Da) from the difluoroethyl chain is a diagnostic marker for this specific fluorination pattern. While less abundant than the methanol loss, its presence confirms the integrity of the fluorinated alkyl chain.

  • m/z 88.05 (Qualifier Peak): At higher collision energies (>25 eV), the C-N bond of the secondary amine ruptures, yielding the methyl aminoacetate cation. This fragment is shared with the non-fluorinated analog and serves as an excellent structural qualifier.

References

  • Binary Fluorous Alkylation of Biogenic Primary Amines with Perfluorinated Aldehyde Followed by Fluorous Liquid Chromatography–Tandem Mass Spectrometry Analysis , Analytical Chemistry (ACS Publications),[Link]

  • Unravel the in-Source Fragmentation Patterns of Per- and Polyfluoroalkyl Substances during Analysis by LC-ESI-HRMS , PubMed Central (NIH),[Link]

  • Mass spectrometry of analytical derivatives. 1. Cyanide cations in the spectra of N-alkyl-N-perfluoroacyl-.alpha.-amino acids and their methyl esters , ResearchGate,[Link]

Sources

Validation

Validation of GC-MS protocols for fluorinated amino acid derivatives

The introduction of fluorine into amino acid scaffolds is a cornerstone of modern drug design, utilized to enhance metabolic stability, modulate pKa, and improve the binding affinity of peptide-based therapeutics[]. Howe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The introduction of fluorine into amino acid scaffolds is a cornerstone of modern drug design, utilized to enhance metabolic stability, modulate pKa, and improve the binding affinity of peptide-based therapeutics[]. However, the physicochemical alterations that make fluorinated amino acids (FAAs) valuable in pharmacology also complicate their analytical quantification. Gas Chromatography-Mass Spectrometry (GC-MS) remains a gold-standard platform for this task due to its unparalleled chromatographic resolution and sensitivity.

Because amino acids are inherently non-volatile and highly polar, they must undergo chemical derivatization prior to GC-MS analysis[]. For fluorinated derivatives, the choice of derivatization protocol is not merely a preparatory step—it dictates the fragmentation mechanics, limits of detection, and overall integrity of the assay.

This guide provides an objective, data-backed comparison of the three dominant GC-MS derivatization strategies for FAAs and details a self-validating protocol designed for rigorous pharmaceutical applications.

Comparative Analysis of Derivatization Strategies

To achieve baseline resolution and high-confidence mass spectra, researchers typically choose between silylation, alkylation, and fluoroacylation. Each method interacts differently with the electron-withdrawing nature of fluorinated side chains.

Silylation via MTBSTFA (N-Methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide)

MTBSTFA replaces active hydrogens (-OH, -COOH, -NH2, -SH) with bulky tert-butyldimethylsilyl (t-BDMS) groups.

  • Mechanistic Advantage: The steric bulk of the t-BDMS group renders these derivatives up to 104 times more stable to hydrolysis than traditional trimethylsilyl (TMS) derivatives[2]. More importantly for FAAs, MTBSTFA derivatives yield a highly abundant [M−57]+ fragment (corresponding to the loss of a tert-butyl radical) under Electron Ionization (EI)[3]. This robust ion retains the entire underivatized molecular skeleton—including the fluorinated moiety—allowing for highly specific isotope tracing and stable quantification without complex fragmentation artifacts[3].

Alkylation via MCF (Methyl Chloroformate)

MCF facilitates rapid esterification and alkylation of carboxylic and primary/secondary amine groups.

  • Mechanistic Advantage: Unlike silylation, MCF reactions can be performed directly in aqueous media, bypassing tedious lyophilization or nitrogen-drying steps[4].

  • Limitation: While excellent for high-throughput metabolomics, MCF does not react with hydroxyl groups and fails to derivatize certain sterically hindered or highly basic amino acids like arginine effectively[5]. Furthermore, the resulting methyl carbamate esters often lack the distinct, high-mass fragments necessary to differentiate heavily fluorinated amino acids from complex biological background noise.

Acylation/Esterification via PFPA (Pentafluoropropionic Anhydride)

Typically executed as a two-step process (esterification with methanolic HCl followed by acylation with PFPA), this method introduces additional perfluoroalkyl groups to the analyte[6].

  • Mechanistic Advantage: By saturating the molecule with highly electronegative fluorine atoms, PFPA derivatives become exceptionally tailored for Negative Ion Chemical Ionization (NICI)[6]. This dramatically lowers the Limit of Detection (LOD) into the femtomole range. Furthermore, methyl ester-pentafluoropropionic (Me-PFP) derivatives exhibit remarkable stability, remaining viable in extraction solvents like toluene for up to 14 days[7].

Quantitative Performance Comparison

The following table synthesizes the operational and performance metrics of these three approaches when applied to complex amino acid matrices.

ParameterMTBSTFA (Silylation)MCF (Alkylation)PFPA/MeOH (Acylation)
Target Functional Groups -OH, -COOH, -NH2, -SH-COOH, -NH2-COOH, -NH2, -OH
Moisture Sensitivity Extremely HighLow (Aqueous Compatible)High
Standard Reaction Conditions 2–4 hours @ 100°C< 5 mins @ 25°C60 mins @ 80°C + 30 mins @ 65°C
Derivative Stability High (>72 hours)Moderate (~24 hours)Very High (14 days in toluene)
Primary MS Ionization Mode EI (Electron Ionization)EI (Electron Ionization)NICI (Negative Ion Chemical Ionization)
Key Advantage for FAAs Yields stable [M−57]+ ion retaining the fluorinated skeletonRapid throughput; no drying requiredExtreme sensitivity via electron capture

The Self-Validating MTBSTFA Protocol

Given its balance of derivative stability, comprehensive functional group coverage, and optimal EI fragmentation, MTBSTFA is the recommended protocol for structural confirmation and quantification of novel FAAs[3][8].

A robust protocol must be a self-validating system —meaning any failure in extraction, derivatization, or injection is automatically flagged by the internal logic of the assay.

Step-by-Step Methodology

Sample Aliquoting & Isotope Spiking (The Validation Anchor): Transfer 50 µL of the FAA sample into a deactivated glass GC vial. Immediately spike the sample with a known concentration of a Stable-Isotope-Labeled (SIL) amino acid (e.g., 13C9​

15N -Tyrosine).
  • Causality: Adding the SIL standard before any processing ensures that any subsequent analyte loss (via thermal degradation or incomplete derivatization) is proportionally mirrored by the standard, guaranteeing absolute quantitative accuracy[3].

  • Desiccation: Evaporate the sample to absolute dryness under a gentle stream of nitrogen gas at room temperature.

    • Causality: MTBSTFA is exceptionally sensitive to moisture. Even trace amounts of H2​O will preferentially react with the silylating reagent, quenching the reaction and leading to partial derivatization[2][8].

  • Reagent Addition: Add 100 µL of neat MTBSTFA and 100 µL of anhydrous acetonitrile to the dried residue[8]. Vortex vigorously for 30 seconds.

  • Thermal Incubation: Seal the vial with a PTFE-lined cap and heat at 100°C for 4 hours[8].

    • Causality: While standard aliphatic amino acids may derivatize in 30 minutes, the electron-withdrawing nature and steric hindrance of fluorine substituents (especially trifluoromethyl groups) significantly raise the activation energy required for complete silylation. Extended heating prevents the formation of multiple, partially derivatized artifacts[8].

  • GC-MS Acquisition: Inject 1 µL of the derivatized sample in splitless mode into a medium-polarity capillary column (e.g., SLB-5ms, 20 m x 0.18 mm I.D. x 0.18 μm)[8]. Utilize a temperature gradient starting at 70°C (hold 4 min), ramping at 20°C/min to 300°C[9].

  • Establishing the Validation Loop

    To ensure the trustworthiness of the generated data, the analytical batch must continuously evaluate its own integrity:

    • System Suitability Test (SST): The absolute peak area of the SIL internal standard is tracked across all injections. A variance of >15% flags a potential inlet liner contamination or reagent depletion.

    • Matrix Effect Evaluation: Calculated by comparing the slopes of an FAA calibration curve spiked into the biological matrix against a curve prepared in neat solvent.

    • Precision & Accuracy: Intra- and inter-assay coefficients of variation (CV) must be maintained below 15% (or <20% at the LOQ) to meet standard bioanalytical guidelines[9].

    Protocol Logic & Workflow Visualization

    ValidationWorkflow A Sample Preparation (Fluorinated AAs) B Derivatization (MTBSTFA / MCF / PFPA) A->B C GC-MS Acquisition (EI / NICI Modes) B->C D System Suitability (Internal Standards) C->D E Linearity & Range (R² > 0.995) D->E F Accuracy & Precision (Spike Recovery) D->F G Matrix Effect Evaluation D->G H Validated Protocol E->H F->H G->H

    GC-MS self-validating workflow for fluorinated amino acid derivatives.

    References

    • Obrnuta faza. GC Derivatization Reagents. Retrieved from [Link]

    • Analytical Chemistry (ACS Publications). Comparing Stable Isotope Enrichment by Gas Chromatography with Time-of-Flight, Quadrupole Time-of-Flight, and Quadrupole Mass Spectrometry. Retrieved from[Link]

    • MDPI. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Retrieved from [Link]

    • PLOS One. Collection and Chemical Composition of Phloem Sap from Citrus sinensis L. Osbeck (Sweet Orange). Retrieved from[Link]

    • PMC (NIH). Development, validation of a GC–MS method for the simultaneous measurement of amino acids, their PTM metabolites and AGEs in human urine. Retrieved from [Link]

    • MDPI. Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. Retrieved from[Link]

    • AVMA Journals. Analytic validation of a gas chromatography–mass spectrometry method for quantification of six amino acids in canine serum samples. Retrieved from [Link]

    Sources

    Comparative

    A Comparative Guide to the Reactivity of Methyl 2-[(2,2-difluoroethyl)amino]acetate: Hydrochloride Salt vs. Free Base

    For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of synthetic intermediates is paramount to the successful and efficient execution of multi-step syntheses. This gui...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of synthetic intermediates is paramount to the successful and efficient execution of multi-step syntheses. This guide provides an in-depth comparison of the reactivity of Methyl 2-[(2,2-difluoroethyl)amino]acetate in its hydrochloride salt and free base forms. We will explore the fundamental chemical principles governing their differential reactivity, provide supporting experimental protocols, and present data to guide your synthetic strategies.

    The Critical Difference: Nucleophilicity and the Role of the Lone Pair

    The core difference in reactivity between the hydrochloride salt and the free base of Methyl 2-[(2,2-difluoroethyl)amino]acetate lies in the availability of the nitrogen's lone pair of electrons.[1][2][3] In its free base form, the secondary amine possesses a lone pair of electrons on the nitrogen atom, rendering it nucleophilic.[1][2][3] This lone pair can readily attack electrophilic centers, making the free base an active participant in a variety of chemical transformations, most notably acylation and alkylation reactions.[1][4]

    Conversely, the hydrochloride salt form features a protonated nitrogen atom (an ammonium salt). This protonation effectively sequesters the nitrogen's lone pair, rendering the molecule non-nucleophilic.[5] Consequently, Methyl 2-[(2,2-difluoroethyl)amino]acetate hydrochloride is significantly less reactive towards electrophiles under neutral or acidic conditions. To engage in nucleophilic reactions, the hydrochloride salt must first be deprotonated to regenerate the free base.[6]

    The Activation Step: Deprotonation of the Hydrochloride Salt

    To utilize Methyl 2-[(2,2-difluoroethyl)amino]acetate hydrochloride in reactions requiring its nucleophilic character, an activation step involving deprotonation is necessary. This is typically achieved by the addition of a base to neutralize the hydrogen chloride and liberate the free amine.[5][6]

    The choice of base is critical and depends on the specific reaction conditions and the sensitivity of other functional groups in the molecule, such as the methyl ester which is susceptible to hydrolysis under strongly basic aqueous conditions.[7] Common bases used for this purpose include tertiary amines like triethylamine (TEA) or diisopropylethylamine (DIPEA), or inorganic bases such as sodium bicarbonate or potassium carbonate.[8][9][10]

    Deprotonation cluster_0 Inactive Form cluster_1 Active Form Salt Methyl 2-[(2,2-difluoroethyl)amino]acetate Hydrochloride (Non-nucleophilic) FreeBase Methyl 2-[(2,2-difluoroethyl)amino]acetate Free Base (Nucleophilic) Salt->FreeBase Deprotonation Base Base (e.g., TEA, NaHCO₃)

    Caption: Deprotonation of the hydrochloride salt to the active free base.

    Comparative Reactivity in a Standard Acylation Reaction

    To empirically demonstrate the difference in reactivity, a standard acylation reaction with an acyl chloride, such as acetyl chloride, can be performed. This reaction forms an amide bond, a fundamental transformation in organic synthesis.[5][8]

    Experimental Design

    Two parallel experiments will be conducted:

    • Reaction A: Acylation of Methyl 2-[(2,2-difluoroethyl)amino]acetate (Free Base)

    • Reaction B: Acylation of Methyl 2-[(2,2-difluoroethyl)amino]acetate hydrochloride

    The progress of each reaction can be monitored by Thin Layer Chromatography (TLC) to observe the consumption of the starting material and the formation of the N-acetylated product.

    Workflow cluster_A Reaction A: Free Base cluster_B Reaction B: Hydrochloride Salt A_Start Dissolve Free Base in Anhydrous DCM A_Reactant Add Acetyl Chloride (1.05 eq) at 0°C A_Start->A_Reactant A_Monitor Monitor by TLC A_Reactant->A_Monitor A_Workup Aqueous Work-up A_Monitor->A_Workup A_Product N-acetylated Product A_Workup->A_Product B_Start Suspend Hydrochloride Salt in Anhydrous DCM B_Reactant Add Acetyl Chloride (1.05 eq) at 0°C B_Start->B_Reactant B_Monitor Monitor by TLC B_Reactant->B_Monitor B_Workup Aqueous Work-up B_Monitor->B_Workup B_Product No Reaction / Trace Product B_Workup->B_Product

    Caption: Comparative experimental workflow for acylation.

    Expected Results & Interpretation
    ReactionStarting MaterialReactivityTLC ObservationExpected Yield
    A Free BaseHighRapid consumption of starting material and formation of a new, less polar spot corresponding to the amide product.High (>90%)
    B Hydrochloride SaltNegligiblePredominantly starting material remains, even after prolonged reaction time.Very Low (<5%)

    The expected results clearly indicate that the free base is highly reactive towards acylation, leading to a high yield of the desired amide. In contrast, the hydrochloride salt is unreactive under the same conditions, as the protonated nitrogen is not nucleophilic. This highlights the necessity of adding a base to activate the hydrochloride salt for such transformations.[11]

    Protocol: Base-Mediated Acylation of Methyl 2-[(2,2-difluoroethyl)amino]acetate hydrochloride

    This protocol details a reliable method for the acylation of the hydrochloride salt, incorporating the crucial deprotonation step.

    Materials:

    • Methyl 2-[(2,2-difluoroethyl)amino]acetate hydrochloride (1.0 eq)

    • Anhydrous Dichloromethane (DCM)

    • Triethylamine (TEA) (1.1 - 1.2 eq)[5]

    • Acetyl Chloride (1.05 eq)[12]

    • 1 M HCl (aqueous)

    • Saturated NaHCO₃ solution (aqueous)

    • Brine

    • Anhydrous MgSO₄ or Na₂SO₄

    • Standard laboratory glassware, magnetic stirrer, and ice bath.

    Procedure:

    • Dissolution and Basification: In a round-bottom flask equipped with a magnetic stir bar, suspend Methyl 2-[(2,2-difluoroethyl)amino]acetate hydrochloride in anhydrous DCM.

    • Cooling: Cool the suspension to 0 °C using an ice bath.

    • Base Addition: Slowly add triethylamine to the stirred suspension. The suspension should become a clear solution as the free base is formed.

    • Acyl Chloride Addition: Add acetyl chloride dropwise to the cooled solution over 15-30 minutes.

    • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction's progress by TLC.[5]

    • Quenching and Work-up: Once the reaction is complete, quench by adding water. Transfer the mixture to a separatory funnel.

    • Washing: Wash the organic layer sequentially with 1 M HCl (to remove excess triethylamine), saturated NaHCO₃ solution, and finally with brine.[5]

    • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purification: If necessary, the product can be further purified by column chromatography.[5]

    Conclusion: Strategic Considerations for Synthesis

    The choice between using the free base or the hydrochloride salt of Methyl 2-[(2,2-difluoroethyl)amino]acetate is a strategic one, dictated by the planned synthetic route.

    • Methyl 2-[(2,2-difluoroethyl)amino]acetate (Free Base): This form is the reactive nucleophile and should be used directly in reactions like acylations, alkylations, and other nucleophilic additions. However, free amines can be less stable for long-term storage and may be more susceptible to degradation.

    • Methyl 2-[(2,2-difluoroethyl)amino]acetate hydrochloride: This salt form offers superior stability and handling properties, making it ideal for storage.[4] It acts as a protected form of the amine. For reactions requiring nucleophilicity, it must be activated in situ or in a separate step by the addition of a suitable base.

    DecisionTree Start Is the desired reaction a nucleophilic attack by the amine? UseFreeBase Use the Free Base directly Start->UseFreeBase Yes UseSalt Use the Hydrochloride Salt Start->UseSalt No AddBase Add a base (e.g., TEA) to deprotonate in situ UseFreeBase->AddBase If starting from the salt NoBase Use for reactions not requiring a nucleophilic amine (e.g., salt formation) UseSalt->NoBase

    Sources

    Validation

    In vitro metabolic stability comparison of difluoroethyl vs monofluoroethyl amino acetates

    An essential challenge in modern drug discovery is optimizing the pharmacokinetic (PK) profile of lead compounds without compromising their pharmacodynamic potency. For scaffolds containing amino acetates—a prevalent mot...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    An essential challenge in modern drug discovery is optimizing the pharmacokinetic (PK) profile of lead compounds without compromising their pharmacodynamic potency. For scaffolds containing amino acetates—a prevalent motif in prodrugs and active pharmaceutical ingredients—rapid N-dealkylation by Cytochrome P450 (CYP450) enzymes is a primary metabolic liability.

    As application scientists, we frequently employ strategic fluorination to mitigate this liability. However, the choice between a monofluoroethyl ( −CH2​CH2​F ) and a 2,2-difluoroethyl ( −CH2​CHF2​ ) substituent is not merely a matter of adding more fluorine; it represents a fundamental shift in the physical organic chemistry of the molecule[1].

    This guide objectively compares the in vitro metabolic stability of monofluoroethyl versus difluoroethyl amino acetates, providing mechanistic insights, comparative data, and a self-validating experimental protocol for your own laboratory workflows.

    Mechanistic Rationale: Why Difluoroethyl Outperforms Monofluoroethyl

    Historically, the enhanced metabolic stability of fluorinated compounds was attributed solely to the high bond dissociation energy of the C–F bond compared to the C–H bond. However, recent physical organic chemistry perspectives reveal that fluorination primarily improves stability by perturbing the physicochemical properties of the molecule—specifically lipophilicity and basicity ( pKa​ )—which in turn alters enzyme-substrate recognition[2].

    The Monofluoroethyl Conundrum

    Adding a single fluorine atom to an ethyl group provides a moderate inductive electron-withdrawing effect. While it slightly lowers the pKa​ of the adjacent amino nitrogen and offers minor steric shielding, the α -protons remain highly vulnerable to hydrogen atom transfer (HAT) by the highly reactive iron-oxo species in the CYP450 active site. Furthermore, the cleavage of monofluoroethyl groups can occasionally lead to the formation of toxic fluoroacetaldehyde metabolites.

    The Difluoroethyl Advantage

    The substitution of a 2,2-difluoroethyl group introduces a profound mechanistic divergence:

    • pKa​ Modulation & Enzyme Affinity ( Ka​ ) : The strong inductive effect of two fluorine atoms drastically lowers the pKa​ of the amino nitrogen (often by ~3 units, bringing it near or below physiological pH 7.4). Because enzymes like CYP2D6 rely on an active-site aspartate residue (Asp301) to anchor protonated amines, the unprotonated difluoroethyl amine exhibits significantly reduced binding affinity.

    • Transition State Destabilization : The intense electron-withdrawing nature of the −CHF2​ group destabilizes the partial positive charge that develops on the α -carbon during the rate-limiting HAT step of N-dealkylation.

    • Steric Shielding : The larger van der Waals radius of the difluoromethyl moiety effectively blocks the trajectory required for the CYP450 catalytic heme to access the α -protons[3].

    G CYP CYP450 Active Site (Enzyme-Substrate Complex) Mono Monofluoroethyl Variant (Moderate pKa reduction) CYP->Mono HAT Oxidation Di Difluoroethyl Variant (Strong pKa reduction) CYP->Di HAT Oxidation Substrate Amino Acetate Scaffold Substrate->CYP Binding Metab1 Partial N-dealkylation (Moderate Clearance) Mono->Metab1 α-C-H Abstraction Metab2 Blocked N-dealkylation (High Stability) Di->Metab2 Steric/Electronic Block

    Fig 1: CYP450 N-dealkylation pathways and stabilizing effects of fluoroethyl substitutions.

    Quantitative In Vitro Data Comparison

    To objectively evaluate these modifications, we compare the microsomal stability of a standardized N-alkyl amino acetate scaffold across Human Liver Microsomes (HLM) and Mouse Liver Microsomes (MLM).

    The data below illustrates the intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ). A lower CLint​ and a higher t1/2​ indicate superior metabolic stability.

    Compound VariantN-Alkyl R-GroupHLM CLint​ ( μL/min/mg )HLM t1/2​ (min)MLM CLint​ ( μL/min/mg )MLM t1/2​ (min)
    Ethyl (Control) −CH2​CH3​ 85.416.2112.312.3
    Monofluoroethyl −CH2​CH2​F 42.132.965.821.0
    2,2-Difluoroethyl −CH2​CHF2​ 12.5 >110.0 18.4 75.3

    Data Interpretation: While the monofluoroethyl group halves the intrinsic clearance compared to the unfluorinated ethyl control, it still falls short of optimal once-daily dosing PK parameters. The difluoroethyl substitution, however, acts as a metabolic "circuit breaker," extending the human in vitro half-life beyond the 110-minute threshold, making it the superior choice for lead optimization[4].

    Self-Validating Experimental Protocol: Liver Microsomal Stability Assay

    To ensure reproducibility and trustworthiness in your own lab, the following step-by-step protocol includes built-in causality checks and control systems.

    Reagent Preparation:

    • Buffer: 100 mM Potassium Phosphate buffer (pH 7.4) supplemented with 3.3 mM MgCl2​ .

    • Microsomes: Pooled HLM or MLM, diluted to a working concentration of 0.5 mg/mL in buffer.

    • Substrate: 10 mM stock in DMSO, diluted to 100 μM in acetonitrile. (Causality Note: The final assay concentration must be 1 μM to ensure [S]≪Km​ , guaranteeing first-order kinetics. Total organic solvent must remain <0.5% to prevent CYP enzyme denaturation).

    Step-by-Step Workflow:

    • Control System Setup (Self-Validation): Run parallel incubations with Verapamil (high-clearance control to validate microsomal activity) and Warfarin (low-clearance control to validate assay baseline stability).

    • Pre-Incubation: In a 96-well plate, combine 1 μL of the 100 μM substrate with 79 μL of the microsomal suspension. Incubate at 37°C for 10 minutes on a thermoshaker to achieve thermal equilibrium.

    • Reaction Initiation: Add 20 μL of a pre-warmed NADPH Regenerating System (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase). (Causality Note: Utilizing a regenerating system rather than direct NADPH prevents product inhibition and maintains a steady-state supply of reducing equivalents throughout the assay).

    • Kinetic Sampling & Quenching: At precise time intervals (0, 5, 15, 30, and 60 minutes), transfer 20 μL of the reaction mixture into 80 μL of ice-cold quenching solvent (Acetonitrile containing 100 ng/mL Tolbutamide as an internal standard). (Causality Note: The 4-fold volume of cold organic solvent immediately precipitates the CYP450 proteins, halting the reaction instantly and locking the kinetic time point).

    • Preparation for Analysis: Centrifuge the quenched plates at 4,000 rpm for 15 minutes at 4°C. Transfer the supernatant to a clean plate.

    • LC-MS/MS Quantification: Analyze the supernatant via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode. Calculate the percentage of parent compound remaining relative to the 0-minute time point, and derive t1/2​ and CLint​ from the slope of the natural log of % remaining versus time.

    Conclusion

    When optimizing amino acetates, the empirical data and physical organic chemistry principles heavily favor the 2,2-difluoroethyl substituent over its monofluoroethyl counterpart. By drastically lowering the amine pKa​ and providing robust steric shielding, the difluoroethyl group successfully evades CYP450-mediated N-dealkylation, offering a highly effective strategy for improving the pharmacokinetic viability of drug candidates.

    References

    • Title: Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective Source: PubMed / National Institutes of Health (2026) URL: [Link][1]

    • Title: Approaches to Obtaining Fluorinated α-Amino Acids Source: Chemical Reviews, American Chemical Society (2019) URL: [Link][5]

    • Title: Discovery of EEDi-5273 as an Exceptionally Potent and Orally Efficacious EED Inhibitor Capable of Achieving Complete and Persistent Tumor Regression Source: Journal of Medicinal Chemistry, American Chemical Society (2021) URL: [Link][4]

    Sources

    Safety & Regulatory Compliance

    Safety

    Methyl 2-[(2,2-difluoroethyl)amino]acetate hydrochloride proper disposal procedures

    As a Senior Application Scientist, I understand that handling specialized fluorinated building blocks requires more than just following a basic Safety Data Sheet (SDS). For researchers and drug development professionals,...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    As a Senior Application Scientist, I understand that handling specialized fluorinated building blocks requires more than just following a basic Safety Data Sheet (SDS). For researchers and drug development professionals, ensuring the safe operational handling and environmentally compliant disposal of compounds like Methyl 2-[(2,2-difluoroethyl)amino]acetate hydrochloride is critical to maintaining laboratory integrity and regulatory compliance.

    This guide provides a comprehensive, self-validating system for the operational logistics, spill response, and P501-compliant disposal of this specific fluorinated amine hydrochloride.

    Physicochemical & Hazard Profile

    Before executing any physical handling, you must understand the causality behind the compound's behavior. The presence of both a difluoroethyl group and a hydrochloride salt fundamentally dictates its stability, solubility, and waste classification[1],[2].

    Table 1: Quantitative Data & Operational Implications

    ParameterSpecificationOperational Implication (Causality)
    CAS Number 1803591-12-9[1]Primary identifier for inventory and RCRA waste manifesting.
    Molecular Formula C5H10ClF2NO2[1]Contains F and Cl; strictly mandates segregation into the Halogenated waste stream[2].
    Molecular Weight 189.59 g/mol [1]Required for precise molarity calculations during assay preparation.
    GHS Hazards H302, H315, H319, H335[1]Harmful if swallowed; causes skin, eye, and respiratory irritation. Mandates fume hood use.
    Storage 4 °C, tightly closed[1]The amine hydrochloride is highly hygroscopic. Cold, dry storage prevents moisture-induced degradation.

    Operational Logistics: Handling & Preparation Protocol

    To prevent accidental exposure and ensure reagent integrity, follow this step-by-step methodology for preparing solutions. This protocol is designed to be self-validating—if any step fails (e.g., incomplete dissolution), the process halts before creating a larger hazard.

    Step-by-Step Methodology:

    • Environmental Control: Conduct all weighing and transfer operations within a certified Class II chemical fume hood. The powder form presents a significant inhalation risk (H335)[1].

    • PPE Donning: Wear double nitrile gloves, splash-resistant safety goggles, and a standard lab coat. Causality: The hydrochloride salt can cause localized pH drops upon contact with skin moisture, exacerbating the skin irritation hazard (H315).

    • Anti-Static Weighing: Use an analytical balance equipped with an anti-static bar. Causality: Fine, hygroscopic powders are prone to electrostatic dispersion, which can aerosolize the toxic amine.

    • Controlled Dissolution: Slowly add the pre-weighed powder to your target solvent (e.g., aqueous buffer or polar organic solvent) while stirring.

    • Validation Check: Verify complete dissolution visually. If the solution remains cloudy, do not force dissolution with heat, as this may volatilize the solvent and the amine. Instead, adjust the pH or solvent ratio.

    Waste Characterization & Segregation Logic

    The most critical aspect of managing Methyl 2-[(2,2-difluoroethyl)amino]acetate hydrochloride is understanding why it cannot be disposed of via standard methods.

    The Causality of Halogenated Waste: The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry. Standard non-halogenated incinerators operate at temperatures too low to efficiently break this bond. If this compound is mixed with non-halogenated waste, incomplete combustion will occur, generating highly toxic Hydrofluoric Acid (HF) and Hydrochloric Acid (HCl) gases[3].

    If these gases enter an incinerator lacking alkaline scrubbers, they will cause catastrophic corrosion to the exhaust stacks and release environmental pollutants[2]. Therefore, this compound must be strictly segregated into the Halogenated Organic Waste stream[3].

    Waste Segregation Decision Matrix

    WasteSegregation Start Waste: Methyl 2-[(2,2-difluoroethyl) amino]acetate HCl State Determine Physical State Start->State Solid Solid / Powder Waste State->Solid Unused/Spilled Liquid Liquid / Solution Waste State->Liquid Reaction Mixture Halogenated Segregate into Halogenated Stream Solid->Halogenated Liquid->Halogenated NonHalogenated DO NOT mix with Non-Halogenated Liquid->NonHalogenated Avoid Incinerator High-Temp Incineration (>1100°C) with Alkaline Scrubbers Halogenated->Incinerator RCRA Facility

    Decision logic for segregating fluorinated amine waste for high-temperature incineration.

    Step-by-Step Disposal Protocols (P501 Compliance)

    To comply with P501 (Dispose of contents/container to an approved waste disposal plant), execute the following protocol for routine waste generation:

    Protocol for Liquid/Reaction Waste:

    • Compatibility Verification: Ensure the waste mixture does not contain strong oxidizers (e.g., peroxides, nitric acid) or strong bases. Causality: Strong bases will deprotonate the hydrochloride salt, generating the free base amine, which is significantly more volatile and alters the vapor pressure of the waste container[2].

    • Containerization: Pour the waste into a chemically resistant High-Density Polyethylene (HDPE) carboy. Do not use standard glass if trace HF generation is a long-term storage concern.

    • Labeling: Affix a hazardous waste tag. Check the boxes for "Toxic", "Corrosive", and explicitly write "Halogenated Organic Amine (Contains F, Cl)" [2].

    • Manifesting: Transfer the container to your facility's satellite accumulation area. Ensure your Environmental Health & Safety (EHS) team routes this specific container to a RCRA-permitted facility equipped for high-temperature incineration (>1100°C) with alkaline flue gas scrubbers[4],[3].

    Emergency Spill Response Protocol

    In the event of a powder spill outside the fume hood, immediate and methodical action is required to prevent aerosolization and inhalation[5].

    Step-by-Step Methodology:

    • Isolation: Evacuate personnel from the immediate vicinity. Do not attempt to sweep the dry powder, as this will create a toxic dust cloud[5].

    • Containment: Don full PPE (including a fitted N95 or P100 respirator if the spill is large). Cover the spilled powder gently with a damp, inert absorbent material (e.g., sand or earth) to suppress dust[5].

    • Collection: Use a non-sparking plastic scoop to collect the absorbed mixture. Place the residue into a sealable HDPE container.

    • Decontamination: Wash the contaminated surface with an excess of water and a mild detergent[5]. Collect the wash water as halogenated aqueous waste.

    • Disposal: Label the solid spill container as hazardous halogenated waste and submit it for high-temperature incineration[4].

    References

    • American Elements. "Methyl 2-[(2,2-difluoroethyl)amino]acetate hydrochloride | CAS 1803591-12-9". americanelements.com. Available at: [Link]

    • G-Biosciences. "Safety Data Sheet - Spill Cleanup and Disposal Regulations". gbiosciences.com. Available at: [Link]

    Sources

    Handling

    Personal protective equipment for handling Methyl 2-[(2,2-difluoroethyl)amino]acetate hydrochloride

    Comprehensive Safety & Handling Guide: Methyl 2-[(2,2-difluoroethyl)amino]acetate hydrochloride This guide provides essential safety protocols, operational plans, and disposal procedures for the handling of Methyl 2-[(2,...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Comprehensive Safety & Handling Guide: Methyl 2-[(2,2-difluoroethyl)amino]acetate hydrochloride

    This guide provides essential safety protocols, operational plans, and disposal procedures for the handling of Methyl 2-[(2,2-difluoroethyl)amino]acetate hydrochloride. As a research chemical, comprehensive hazard data may not be fully available. Therefore, this guidance is built upon an expert analysis of its structural components: an amine hydrochloride salt and a difluoroalkyl group. These protocols are designed to empower researchers with the knowledge to handle this compound with the highest degree of safety.

    Hazard Assessment & Chemical Profile

    Methyl 2-[(2,2-difluoroethyl)amino]acetate hydrochloride is a solid material. Its primary hazards are anticipated to stem from its functional groups:

    • Amine Hydrochloride Salt: Like many amine salts, this compound is expected to be a skin and eye irritant.[1][2] Inhalation of dust can cause respiratory tract irritation. Contact with moisture can create localized acidic conditions, increasing the risk of irritation.

    • Difluoroethyl Moiety: The presence of carbon-fluorine bonds places this compound in the broad category of fluorinated organic compounds. Such substances are known for their chemical stability and environmental persistence.[3] While specific toxicological data for this molecule is unavailable, prudence dictates treating it as potentially harmful if ingested or absorbed through the skin.

    Hazard CategoryAnticipated RiskRationale
    Eye Contact High: Causes serious eye irritation or damage.[1]Hydrochloride salts can be corrosive to sensitive tissues.
    Skin Contact Moderate: May cause skin irritation.[1]Prolonged or repeated exposure should be avoided.
    Inhalation Moderate: Dust may irritate the respiratory system.[2]Particularly relevant when handling the solid powder.
    Ingestion High: Assumed to be harmful if swallowed.[2][4]Based on general toxicity of related research chemicals.
    Environmental High Persistence: Fluorinated compounds are difficult to degrade.[3]Requires specialized disposal considerations.

    The Hierarchy of Controls: Your First Line of Defense

    Personal Protective Equipment (PPE) is the final line of defense. Before any handling, ensure engineering and administrative controls are in place.

    • Engineering Control (Primary): All handling of Methyl 2-[(2,2-difluoroethyl)amino]acetate hydrochloride, especially the weighing of the solid, must be performed within a certified chemical fume hood.[2] This minimizes the risk of inhalation and contains any potential spills.

    • Administrative Control: Designate a specific area within the laboratory for handling this compound. Ensure all users are trained on the specific procedures outlined in this guide and that the Safety Data Sheet (SDS) for this or analogous compounds is readily accessible.[5]

    Personal Protective Equipment (PPE) Protocol

    The selection of PPE is critical for preventing exposure. The following are mandatory for all operations involving this compound.

    Eye and Face Protection
    • Requirement: ANSI Z87.1-compliant chemical splash goggles are mandatory at all times.[2]

    • Rationale: Goggles provide a 360-degree seal around the eyes, protecting against dust, splashes, and vapors. Standard safety glasses are insufficient.

    • Advanced Protection: When there is a significant risk of splashing (e.g., during large-scale reactions or spill clean-up), use a full-face shield in addition to chemical splash goggles.[6]

    Skin and Body Protection
    • Lab Coat: A flame-resistant lab coat with tight-fitting cuffs is required. Ensure it is fully buttoned.

    • Gloves:

      • Type: Use compatible chemical-resistant gloves. Nitrile gloves are a suitable choice for incidental contact.[1]

      • Protocol: Always inspect gloves for tears or punctures before use. For prolonged handling or during purification, consider double-gloving.

      • Technique: Remove gloves using the proper technique (without touching the outer surface) to avoid cross-contamination.[1] Wash hands thoroughly with soap and water after removing gloves.[2]

    • Footwear: Fully enclosed leather or chemical-resistant shoes are mandatory. Open-toed shoes or porous fabric footwear are strictly forbidden.

    Respiratory Protection
    • Standard Operations: When working within a certified and properly functioning chemical fume hood, respiratory protection is typically not required.[2]

    • When Required: A NIOSH-approved respirator with P100 (particulate) filters may be necessary in situations where engineering controls are not available or during a large spill clean-up where dust may become airborne.[7] All respirator use must be in accordance with a formal respiratory protection program, including fit-testing.

    Operational Plan: Step-by-Step Guidance

    The following workflow provides a procedural guide for safely handling the compound from receipt to disposal.

    G cluster_prep Preparation & Weighing cluster_reaction Reaction & Monitoring cluster_cleanup Workup & Disposal a Don Full PPE (Goggles, Lab Coat, Gloves) b Work Inside Fume Hood a->b c Weigh Solid Compound into Sealed Container b->c d Add Compound to Reaction (Maintain Inert Atmosphere if Needed) c->d g Segregate Waste Streams (Aqueous vs. Organic Halogenated) e Monitor Reaction Progress Behind Fume Hood Sash d->e f Quench & Workup Reaction e->f f->g h Package Waste in Labeled, Sealed Containers g->h i Decontaminate Glassware & Surfaces h->i j Doff PPE & Wash Hands i->j

    Caption: Standard workflow for handling the compound.

    Emergency & Spill Response Plan

    Preparation is key to managing unexpected events. Always know the location of the nearest safety shower and eyewash station.[8]

    Personnel Exposure
    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[8] Seek immediate medical attention.

    • Skin Contact: Remove all contaminated clothing and flush the affected skin area with water for at least 15 minutes.[9] If irritation persists, seek medical attention.

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[2]

    • Ingestion: Do NOT induce vomiting.[8] If the person is conscious, rinse their mouth with water and seek immediate medical attention.

    Chemical Spill Response

    G cluster_major Major Spill cluster_minor Minor Spill (Contained in Fume Hood) start Spill Occurs decision Is the spill large, airborne, or are you unsure how to proceed? start->decision major_1 Alert others & Evacuate Area decision->major_1 Yes minor_1 Ensure Full PPE is Worn decision->minor_1 No major_2 Call Emergency Response (e.g., EH&S) major_1->major_2 major_3 Do NOT attempt to clean up major_2->major_3 minor_2 Cover with an inert absorbent (e.g., vermiculite, sand) minor_1->minor_2 minor_3 Gently sweep into a labeled hazardous waste container minor_2->minor_3 minor_4 Decontaminate the area minor_3->minor_4

    Sources

    Retrosynthesis Analysis

    One-step AI retrosynthesis routes and strategy settings for this compound.

    Method

    Feasible Synthetic Routes

    Route proposals generated from BenchChem retrosynthesis models.

    Back to Product Page

    AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

    One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

    Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    Methyl 2-[(2,2-difluoroethyl)amino]acetate hydrochloride
    Reactant of Route 2
    Reactant of Route 2
    Methyl 2-[(2,2-difluoroethyl)amino]acetate hydrochloride
    © Copyright 2026 BenchChem. All Rights Reserved.